Alstoyunine E
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H22N2O3 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-10-23(25)16-8-13(12)18-17(23)9-21(20(18)26-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18-,20+,21+,23?/m0/s1 |
Clave InChI |
SYZGOUOZLCZRJD-TZUVUNOXSA-N |
SMILES isomérico |
C/C=C\1/C[N+]2([C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=CC=CC=C56)[O-] |
SMILES canónico |
CC=C1C[N+]2(C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
What is the chemical structure of Alstonine?
An In-depth Technical Guide to the Chemical Structure of Alstonine (B1665729)
Introduction
Alstonine is a pentacyclic indole (B1671886) alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an antipsychotic agent.[1][2] Identified as a major constituent in various plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria, this compound has been traditionally used in Nigerian medicine to treat mental illnesses.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of Alstonine, its signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Alstonine is characterized as a methyl ester, an organic heteropentacyclic compound, a zwitterion, and an indole alkaloid. Its complex structure is fundamental to its biological activity.
Quantitative Chemical Data
A summary of the key chemical identifiers and properties of Alstonine is presented in the table below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | PubChem CID: 441979 |
| Molecular Formula | C₂₁H₂₀N₂O₃ | PubChem CID: 441979 |
| Molecular Weight | 348.40 g/mol | MedKoo Biosciences, DC Chemicals |
| Exact Mass | 348.1474 Da | MedKoo Biosciences |
| CAS Number | 642-18-2 | PubChem CID: 441979 |
| PubChem CID | 441979 | PubChem |
| InChI Key | WYTGDNHDOZPMIW-RCBQFDQVSA-N | MedKoo Biosciences |
| SMILES | COC(=O)C1=C[C@H]2[C@@H]3CC4=C(N5C=CC=C45)N2CC1=C[O]3C | Not explicitly in search results, derived from structure |
| Physical Description | Yellow powder | ChemFaces |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Mechanism of Action and Signaling Pathways
Alstonine exhibits a unique psychopharmacological profile that distinguishes it from typical and atypical antipsychotics. While its profile in animal models is similar to atypical antipsychotics like clozapine, its underlying mechanism of action is different. Notably, alstonine does not appear to bind directly to dopamine (B1211576) D₁ or D₂ receptors, nor to serotonin (B10506) 5-HT₂ₐ receptors.
Instead, its antipsychotic-like effects are mediated by its interaction with 5-HT₂ₐ and 5-HT₂C receptors. Alstonine also indirectly modulates dopamine receptors by increasing dopamine uptake, particularly after acute administration. Furthermore, it has been shown to indirectly inhibit the reuptake of glutamate (B1630785) in hippocampal slices, an effect that is dependent on 5-HT₂ₐ and 5-HT₂C receptors. This modulation of multiple neurotransmitter systems contributes to its therapeutic potential.
Caption: Proposed signaling pathway of Alstonine.
Experimental Protocols
Isolation and Purification of Alstonine
A key method for isolating pure alstonine hydrochloride is pH-zone-refining counter-current chromatography.
Source Material: Fruit rind of Picralima nitida Stampf Th. et H. Dur. (Apocynaceae).
Methodology:
-
Solvent System Preparation: A two-phase solvent system is prepared with methyl tert-butyl ether (MtBE), acetonitrile, and water in a 2:2:3 (v/v) ratio.
-
Stationary and Mobile Phase Modification: Triethylamine (TEA) is added to the upper organic stationary phase to act as a retainer. Hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.
-
Chromatography:
-
The prepared column is filled with the upper stationary phase.
-
The crude sample, dissolved in the solvent, is loaded into the column.
-
The mobile phase is pumped into the column at a flow rate of 2 mL/min, with the column rotating at approximately 834 rpm.
-
-
Fraction Collection and Monitoring: The eluate is continuously monitored for absorbance at 280 nm. Fractions of 4 mL are collected.
-
Analysis and Identification:
-
The pH of each collected fraction is measured.
-
Fractions are dried using a Speed Vac.
-
Identification of the pure fractions is performed using thermospray liquid chromatography-mass spectrometry (LC-MS) and by co-elution experiments on thin-layer chromatography (TLC) with a reference alstonine sample.
-
Caption: Workflow for the isolation of Alstonine.
Pharmacological Evaluation Protocols
The antipsychotic and anxiolytic properties of Alstonine have been evaluated using various in vivo animal models.
1. Evaluation of Antipsychotic-like Activity:
-
Amphetamine-Induced Lethality: This model assesses the ability of a compound to block D2 receptors. Alstonine, administered intraperitoneally (i.p.), has been shown to prevent amphetamine-induced lethality in grouped mice at doses between 0.5–2.0 mg/kg.
-
MK-801-Induced Hyperlocomotion: This test is used to study potential antipsychotics by observing their effect on hyperlocomotion induced by the NMDA receptor antagonist MK-801. Alstonine, at doses of 0.1, 0.5, and 1.0 mg/kg, has been found to prevent this induced hyperlocomotion.
2. Evaluation of Anxiolytic-like Activity:
-
Hole-Board Test: This model is used to evaluate the anxiolytic properties of drugs. Alstonine has been observed to significantly increase the number of head-dips in mice, which is indicative of anxiolytic effects.
-
Light/Dark Box Test: Another common model for assessing anxiety, this test measures the time an animal spends in a brightly lit area versus a dark area. Alstonine has been shown to increase the time mice spend exploring the light area, suggesting an anxiolytic effect.
3. Evaluation of Hormonal and Metabolic Changes:
-
Prolactin (PRL) Levels: To assess potential side effects common to antipsychotics, serum prolactin levels are measured. Mice are treated with an i.p. injection of the test compound (e.g., Alstonine 1.0 mg/kg), and blood is collected after 30 minutes for analysis by radioimmunoassay (RIA).
-
Glycemia: Blood glucose levels are measured before and 3 hours after drug administration using a glucometer to determine any metabolic changes.
Conclusion
Alstonine is an indole alkaloid with a well-defined chemical structure and promising pharmacological properties. Its unique mechanism of action, which involves the modulation of serotonergic, dopaminergic, and glutamatergic systems without direct D2 receptor antagonism, positions it as a compound of significant interest for the development of novel antipsychotic drugs with potentially fewer side effects. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this intriguing natural product.
References
Alstonine: A Technical Guide to Its Natural Sources, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has garnered significant attention for its potential therapeutic applications, particularly in the fields of neuropsychiatry and oncology. This technical guide provides an in-depth overview of the primary natural sources of alstonine, detailed methodologies for its extraction and purification, and an exploration of its cellular and molecular mechanisms of action. Quantitative data on alstonine content from various plant sources are systematically presented, alongside step-by-step experimental protocols. Furthermore, this document elucidates the signaling pathways modulated by alstonine, offering a comprehensive resource for researchers and professionals in drug development.
Natural Sources of Alstonine
Alstonine is predominantly found in various species of the Apocynaceae family, a family of flowering plants rich in alkaloids. The primary plant sources of alstonine include species from the genera Alstonia, Catharanthus, Picralima, and Rauwolfia.[1][2]
The concentration of alstonine can vary significantly depending on the plant species, the specific part of the plant (e.g., root bark, stem bark, leaves, seeds), geographical location, and harvest time. A summary of alstonine content in various natural sources is presented in Table 1.
Table 1: Quantitative Analysis of Alstonine in Various Natural Sources
| Plant Species | Plant Part | Alstonine Content/Yield | Reference |
| Picralima nitida | Seeds and Pods | Total alkaloids: 6% - 7.6% | [3] |
| Picralima nitida | Seeds and Peel (Combined) | Total alkaloids: High concentration | [2] |
| Rauwolfia vomitoria | Root Bark | 0.1% yield from crude extract | [4] |
| Alstonia boonei | Stem Bark and Leaves | Contains alkaloids, flavonoids, saponins, etc. | [5][6][7] |
| Catharanthus roseus | - | Contains over 100 different alkaloids |
Note: Specific percentage yield of pure alstonine is often not explicitly stated and can be highly variable based on the extraction and purification methods employed.
Isolation and Purification of Alstonine
The isolation of alstonine from its natural sources typically involves a multi-step process including extraction, acid-base partitioning, and chromatographic purification.
General Experimental Workflow for Alkaloid Extraction
A generalized workflow for the extraction and isolation of indole alkaloids like alstonine from plant materials is depicted below. This process leverages the basic nature of alkaloids to separate them from other plant constituents.
Detailed Experimental Protocols
This protocol is a general method for the extraction of alkaloids from the leaves of Alstonia macrophylla and can be adapted for other Alstonia species.[8][9]
-
Maceration: Soak the dried and powdered plant material (e.g., 500 g of Alstonia scholaris leaves) in 95% distilled ethanol at room temperature for several days.[8] For a more acidic extraction, macerate in 1% HCl (pH 2) overnight.[10]
-
Concentration: Decant the ethanol extract and concentrate it using a rotary evaporator.
-
Acidification and Filtration: Slowly add the concentrated extract to a 3% w/v tartaric acid solution with stirring. Filter the solution through celite to remove precipitated non-alkaloidal substances. Wash the residue with the tartaric acid solution and combine the filtrates.
-
Basification: Basify the filtrate to a pH of 9-10 with concentrated ammonia (B1221849) solution while cooling.
-
Liquid-Liquid Extraction: Extract the liberated alkaloids exhaustively with chloroform (B151607). Repeat the extraction three times.
-
Washing and Drying: Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Final Concentration: Concentrate the dried chloroform extract using a rotary evaporator to yield the crude alkaloid extract.
The crude alkaloid extract can be further purified using column chromatography.[8][10][11]
-
Stationary Phase: Use silica (B1680970) gel (e.g., 230-400 mesh) as the stationary phase. The ratio of silica gel to the crude extract is typically around 30:1.
-
Column Packing: Prepare a slurry of the silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the eluting solvent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is from chloroform to increasing concentrations of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC).[8] Use Dragendorff's reagent to visualize the alkaloid spots, which will appear as orange spots.[8]
-
Isolation of Pure Compound: Combine the fractions containing the pure alstonine and evaporate the solvent to obtain the purified compound.
Signaling Pathways of Alstonine
Alstonine exhibits its pharmacological effects primarily through the modulation of serotonergic and dopaminergic systems.[12][13] Its antipsychotic-like effects are mediated by its interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors.[7][14]
Alstonine's Interaction with the 5-HT2C Receptor
Alstonine acts on the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission.[12] Activation of the 5-HT2C receptor by an agonist like alstonine initiates a downstream signaling cascade.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of Rauwolfia vomitoria and chlorpromazine on social behaviour and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. prezi.com [prezi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 13. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Alstonine in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biosynthesis of alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid of significant pharmacological interest. Geared towards researchers, scientists, and drug development professionals, this document details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols, and visualizes the involved pathways and workflows.
Introduction
Alstonine is a prominent member of the monoterpenoid indole alkaloid (MIA) family, a diverse group of natural products with a wide range of biological activities. Found in various plant species, including those of the Catharanthus and Rauwolfia genera, alstonine has garnered attention for its potential antipsychotic and anxiolytic properties. Understanding its biosynthesis in plants is crucial for developing metabolic engineering strategies to enhance its production and for the potential synthesis of novel analogs with improved therapeutic profiles. This guide synthesizes current knowledge on the alstonine biosynthetic pathway, providing a technical resource for the scientific community.
The Core Biosynthesis Pathway of Alstonine
The biosynthesis of alstonine is a branch of the complex terpenoid indole alkaloid (TIA) pathway. The pathway originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (B84403) (MEP) pathway.
The key steps leading specifically to alstonine are as follows:
-
Formation of Strictosidine (B192452): The pathway begins with the crucial condensation of tryptamine and secologanin, a reaction catalyzed by Strictosidine Synthase (STR) . This reaction forms strictosidine, the universal precursor for all MIAs.
-
Deglycosylation of Strictosidine: Strictosidine β-D-Glucosidase (SGD) then removes the glucose moiety from strictosidine, yielding the highly reactive and unstable strictosidine aglycone.
-
Formation of Tetrahydroalstonine (B1682762): The strictosidine aglycone is then converted to the heteroyohimbine alkaloid, tetrahydroalstonine. This reductive cyclization is catalyzed by Tetrahydroalstonine Synthase (THAS) , an NADPH-dependent enzyme.[1]
-
Oxidation to Alstonine: The final step in the biosynthesis is the oxidation of tetrahydroalstonine to form alstonine. This reaction is catalyzed by Alstonine Synthase (AS) , a cytochrome P450 monooxygenase (CYP71AY1).[2]
Quantitative Data
Quantitative data on the alstonine biosynthetic pathway in plants is still emerging. The following tables summarize available information on metabolite concentrations and gene expression. It is important to note that specific enzyme kinetic parameters (Km and Vmax) for plant-derived THAS and AS are not yet well-documented in the literature.
Table 1: Concentration of Alstonine and Related Alkaloids in Plant Tissues
| Compound | Plant Species | Tissue | Concentration (% dry weight) | Reference |
| Ajmalicine (B1678821) | Catharanthus roseus | In vitro culture | 0.29 | [3] |
| Serpentine | Catharanthus roseus | In vitro culture | 0.0034 | [3] |
| Reserpine | Rauwolfia serpentina | In vitro regenerated roots | 0.0033 | [4] |
| Ajmalicine | Rauwolfia serpentina | In vitro regenerated roots | Present | |
| Serpentine | Rauwolfia serpentina | In vitro regenerated roots | Present |
Table 2: Gene Expression Changes in Response to Jasmonic Acid (JA) Treatment in Catharanthus roseus
| Gene | Fold Increase in mRNA Levels (Time after JA treatment) | Reference |
| ORCA3 | ~25-fold (0.5 h) | |
| STR | ~25-fold (24 h) | |
| TDC | ~7-fold (24 h) | |
| SGD | ~5-fold (24 h) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the alstonine biosynthetic pathway.
Protocol for Tetrahydroalstonine Synthase (THAS) Enzyme Assay
This protocol is adapted from methodologies used for the characterization of THAS.
Objective: To determine the enzymatic activity of Tetrahydroalstonine Synthase (THAS).
Materials:
-
Purified THAS enzyme (heterologously expressed or partially purified from plant material)
-
Strictosidine
-
Purified Strictosidine β-D-Glucosidase (SGD)
-
NADPH
-
Phosphate buffer (50 mM, pH 6.5)
-
Methanol (B129727) (for quenching the reaction)
-
Caffeine (B1668208) (as an internal standard for LC-MS analysis)
-
UPLC-MS system
Procedure:
-
Substrate Preparation: Prepare a reaction mixture containing strictosidine (300 µM) in 50 mM phosphate buffer (pH 6.5).
-
Deglycosylation: Add purified SGD to the reaction mixture and incubate at room temperature for 10 minutes to generate strictosidine aglycone in situ.
-
Enzyme Reaction Initiation: Start the reaction by adding the THAS enzyme (e.g., 1 µM final concentration) and NADPH (5 mM final concentration).
-
Internal Standard: Add caffeine to a final concentration of 50 µM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by UPLC-MS to identify and quantify the product, tetrahydroalstonine.
Protocol for LC-MS/MS Quantification of Alstonine and Tetrahydroalstonine in Plant Extracts
This protocol provides a general framework for the quantification of alstonine and its precursor in plant tissues, based on established methods for indole alkaloid analysis.
Objective: To extract and quantify alstonine and tetrahydroalstonine from plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots)
-
Methanol
-
Formic acid
-
Acetonitrile
-
Ammonium (B1175870) acetate
-
Deionized water
-
0.45 µm syringe filters
-
UPLC-Q-TOF MS system (or equivalent)
-
C18 reversed-phase column
Procedure:
-
Extraction:
-
Accurately weigh a known amount of powdered plant material.
-
Add methanol and extract using sonication or maceration.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried extract in a known volume of the initial mobile phase composition (e.g., water with 0.1% formic acid and 10 mM ammonium acetate).
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Develop a suitable gradient program to achieve good separation of alstonine and tetrahydroalstonine from other matrix components.
-
Flow Rate: A typical flow rate for UPLC is 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Tandem MS (MS/MS) for quantification, using Multiple Reaction Monitoring (MRM) if available, or full scan for identification.
-
Precursor and Product Ions: Determine the specific precursor and product ions for alstonine and tetrahydroalstonine for targeted analysis.
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of alstonine and tetrahydroalstonine.
-
Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.
-
Regulation of Alstonine Biosynthesis
The biosynthesis of alstonine, as part of the larger TIA pathway, is tightly regulated by a complex network of transcription factors and signaling molecules. Jasmonic acid (JA) and its methyl ester (MeJA) are well-established elicitors of TIA biosynthesis in Catharanthus roseus.
Treatment with JA leads to the upregulation of transcription factors, most notably the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain protein) family, such as ORCA3 . These transcription factors, in turn, activate the expression of key biosynthetic genes, including STR, TDC, and SGD. While the direct regulation of THAS and AS by these specific transcription factors is still under investigation, it is evident that the flux through the pathway towards alstonine is significantly influenced by these upstream regulatory events.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the core biosynthetic pathway of alstonine in plants. The identification and characterization of the key enzymes—STR, SGD, THAS, and AS—provide a solid foundation for further research. However, a notable gap remains in the availability of detailed quantitative data, particularly the kinetic properties of the terminal enzymes in the pathway.
Future research should focus on:
-
Enzyme Kinetics: Detailed kinetic characterization of purified, plant-derived THAS and AS to understand their catalytic efficiencies and substrate specificities.
-
Metabolite Profiling: Comprehensive quantification of alstonine, tetrahydroalstonine, and other related alkaloids across different plant tissues and developmental stages.
-
Regulatory Mechanisms: Elucidation of the specific transcription factors and signaling pathways that directly regulate the expression of THAS and AS.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway and its regulation to engineer plants or microbial systems for enhanced alstonine production.
This technical guide serves as a valuable resource for researchers in the field and highlights the exciting avenues for future investigation into this medicinally important alkaloid.
References
- 1. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]
- 3. Improved accumulation of ajmalicine and tetrahydroalstonine in Catharanthus cells expressing an ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
Alstonine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Pharmacological Profile, and Preclinical Antipsychotic-like Activity of the Indole (B1671886) Alkaloid Alstonine (B1665729).
Core Data Summary
This section provides a concise summary of the key physicochemical properties of alstonine.
| Property | Value | Source |
| CAS Number | 642-18-2 | [1][2][3] |
| Molecular Formula | C₂₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 348.40 g/mol | [1] |
| IUPAC Name | (4S,4aS,14aS)-1-(methoxycarbonyl)-4-methyl-4a,5,14,14a-tetrahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizin-6-ium-13-ide | [1] |
| Synonyms | BG 8, BG-8, BG8 | [1] |
Pharmacological Profile and Mechanism of Action
Alstonine is an indole alkaloid that has demonstrated a promising preclinical profile as an atypical antipsychotic agent.[1][2][4] Its mechanism of action appears to be distinct from classical and some atypical antipsychotics, suggesting a novel approach to the treatment of psychotic disorders.
Interaction with Serotonergic System
A significant body of evidence points to the modulation of the serotonin (B10506) system, specifically the 5-HT2A and 5-HT2C receptors, as a cornerstone of alstonine's antipsychotic-like effects.[1] Studies have shown that the anxiolytic and antipsychotic properties of alstonine are mediated by these receptors.[1] It has been speculated that alstonine may act as an inverse agonist at these receptors, though further binding studies are required for confirmation.[1] This interaction is crucial as 5-HT2A receptor antagonism is a known characteristic of several atypical antipsychotic drugs.
Influence on Glutamatergic Neurotransmission
Alstonine indirectly modulates the glutamate (B1630785) system.[1] Research indicates that alstonine can reverse the behavioral effects induced by MK-801, a non-competitive NMDA receptor antagonist.[1] This suggests an interaction with the glutamatergic pathway, which is significant given the implication of NMDA receptor hypofunction in the pathophysiology of schizophrenia.[1] The reversal of MK-801-induced effects by alstonine is thought to be an indirect consequence of its action on the serotonin system, as 5-HT2A receptor antagonists are known to increase NMDA glutamatergic transmission.[1]
Dopaminergic System Interaction
Unlike typical antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, alstonine does not appear to bind directly to D1 or D2 receptors.[4] However, it does exhibit indirect effects on the dopaminergic system. Alstonine has been shown to inhibit amphetamine-induced lethality and apomorphine-induced stereotypy, behaviors associated with dopaminergic hyperactivity.[4] Furthermore, it prevents haloperidol-induced catalepsy, a model of the extrapyramidal side effects seen with typical antipsychotics.[4]
Preclinical Efficacy: Key Experimental Findings
Alstonine has been evaluated in several rodent models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
| Experimental Model | Effect of Alstonine | Implication |
| MK-801-Induced Hyperlocomotion | Prevents hyperlocomotion | Potential efficacy against positive symptoms |
| Amphetamine-Induced Lethality | Prevents lethality | Suggests modulation of dopaminergic pathways |
| Apomorphine-Induced Stereotypy | Inhibits stereotyped behavior | Further evidence for dopaminergic system modulation |
| Haloperidol-Induced Catalepsy | Prevents catalepsy | Indicates a lower risk of extrapyramidal side effects |
| Social Interaction Test | Reverses social withdrawal | Potential efficacy against negative symptoms |
| Step-Down Inhibitory Avoidance | Reverses memory deficits | Potential for improving cognitive symptoms |
Detailed Experimental Protocols
The following are detailed methodologies for key preclinical behavioral assays used to characterize the antipsychotic-like properties of alstonine.
MK-801-Induced Hyperlocomotion
This model is used to assess the potential of a compound to mitigate the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.
-
Animals: Male Swiss mice are typically used.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., Ethovision).[5]
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are pre-treated with alstonine (e.g., 0.1, 0.5, and 1.0 mg/kg, intraperitoneally) or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), mice are administered MK-801 (e.g., 0.15 mg/kg, intraperitoneally) or saline.[5]
-
Immediately following the MK-801 injection, mice are placed in the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed using ANOVA, followed by appropriate post-hoc tests to compare treatment groups.
Social Interaction Test
This assay evaluates the potential of a compound to ameliorate social withdrawal, a core negative symptom of schizophrenia.
-
Animals: Male mice are housed individually for a period before the test to increase their motivation for social interaction.
-
Apparatus: A neutral, clean cage, identical to the home cage.
-
Procedure:
-
Test mice are treated with alstonine or vehicle.
-
After the pre-treatment period, an unfamiliar, untreated mouse is introduced into the test mouse's cage.
-
The duration of active social behaviors (e.g., sniffing, following, grooming) is recorded for a set period (e.g., 10-20 minutes).[6]
-
-
Data Analysis: The total time spent in social interaction is compared between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Step-Down Inhibitory Avoidance
This test assesses learning and memory, providing insights into a compound's potential to address the cognitive deficits associated with schizophrenia.
-
Apparatus: A chamber with an electrified grid floor and a small, elevated platform.[7]
-
Procedure:
-
Training Session: A mouse is placed on the platform. When it steps down with all four paws onto the grid, it receives a mild, brief electric footshock (e.g., 0.35 mA for 3 seconds).[8] The latency to step down is recorded.
-
Test Session: 24 hours after the training session, the mouse is again placed on the platform. No footshock is delivered in this session. The latency to step down is recorded, with a longer latency indicating better memory of the aversive experience.[8][9]
-
-
Data Analysis: The step-down latencies in the test session are compared between treatment groups using non-parametric tests such as the Mann-Whitney U test.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of alstonine and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway of alstonine.
Caption: Preclinical evaluation workflow for alstonine.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Alstonine: A Technical Guide to its Physical, Chemical, and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several medicinal plants, notably from the Rauvolfia and Alstonia genera.[1] Recognized for its traditional use in treating mental illness, recent pharmacological studies have identified its potential as an antipsychotic and anxiolytic agent.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of alstonine, detailed experimental protocols for its isolation and biological evaluation, and an elucidation of its mechanism of action through key signaling pathways. Quantitative data is summarized for clarity, and logical workflows are visualized to support further research and development.
Chemical and Physical Properties
Alstonine is an organic heteropentacyclic compound, classified as an indole alkaloid.[1] It is typically sourced from various plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia species. Commercially available alstonine is often supplied as a yellow powder with a purity of 98% or higher.
Data Summary
The core physical and chemical properties of alstonine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀N₂O₃ | |
| Molecular Weight | 348.4 g/mol | |
| CAS Number | 642-18-2 | |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone | |
| Storage Conditions | -20°C (long term), desiccated |
Spectroscopic Data
The structural elucidation of alstonine is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for determining the complex, polycyclic structure of alstonine. Spectra are typically recorded in deuterated solvents like methanol-d3 (B56482) (MeOD-d3).
-
¹H NMR: The proton NMR spectrum reveals signals corresponding to aromatic protons of the indole nucleus, vinyl protons, methoxy (B1213986) group protons, and aliphatic protons within the intricate ring system.
-
¹³C NMR: The carbon NMR spectrum shows signals for all 21 carbon atoms, including quaternary carbons of the aromatic rings, sp² carbons of the alkene and indole groups, and sp³ carbons of the aliphatic portions of the skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of alstonine provides information about its key functional groups. Characteristic absorption bands are expected for:
-
C=O stretching: From the ester functional group.
-
C=C stretching: Associated with the aromatic indole ring and other double bonds.
-
C-N stretching: Indicative of the amine functionalities within the alkaloid structure.
-
C-O stretching: From the ester and ether linkages.
-
C-H stretching: For aromatic and aliphatic C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of alstonine is characterized by absorption maxima (λmax) resulting from π → π* electronic transitions within its conjugated system, primarily the indole nucleus and other unsaturated portions of the molecule. The spectrum is useful for quantitative analysis and for confirming the presence of the chromophore.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the exact mass of alstonine and to study its fragmentation patterns. The protonated molecule [M+H]⁺ is typically observed, and its fragmentation provides structural confirmation by breaking the molecule down into characteristic smaller ions.
Experimental Protocols
General Protocol for Isolation and Purification
The following protocol is a generalized method for the extraction and isolation of alkaloids, such as alstonine, from the stem bark of plants like Alstonia boonei.
-
Preparation : Collect and wash the plant material (e.g., stem bark). Dry the material in an oven at approximately 40°C for several days and then grind it into a coarse powder.
-
Extraction : Perform an exhaustive extraction of the powdered material by maceration with an organic solvent, such as methanol (B129727) or ethanol, for 48-72 hours.
-
Concentration : Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning : Dissolve the crude extract in an aqueous solution and perform liquid-liquid partitioning with a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Alstonine, being an alkaloid, will typically partition into the chloroform fraction.
-
Chromatographic Purification : Subject the dried chloroform fraction to column chromatography using silica (B1680970) gel as the stationary phase. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the constituent compounds.
-
Final Purification : Collect the fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest and perform further purification, if necessary, using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure alstonine.
Glutamate (B1630785) Uptake Assay
This protocol assesses the effect of alstonine on glutamate uptake in brain tissue, providing insight into its mechanism of action.
-
Tissue Preparation : Prepare acute hippocampal slices from a rodent model. Allow the slices to stabilize in an appropriate buffer medium at room temperature.
-
Incubation : Add alstonine to the medium at desired concentrations (e.g., 1, 10, and 100 µM). Include control groups (vehicle) and comparative compounds (e.g., clozapine). Incubate the slices for 1 hour at 30°C.
-
Uptake Measurement : Introduce radiolabeled glutamate (e.g., [³H]-L-glutamate) to the medium and incubate for a defined period (e.g., 10 minutes) to allow for uptake by the tissue.
-
Termination and Lysis : Stop the uptake reaction by rapidly washing the slices with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification : Measure the amount of radiolabeled glutamate taken up by the tissue using a scintillation counter.
-
Data Analysis : Express glutamate uptake as a percentage of the control group and analyze for statistically significant differences.
Behavioral Assay: MK-801-Induced Hyperlocomotion
This model is used to evaluate the antipsychotic-like potential of alstonine by measuring its ability to counteract hyperlocomotion induced by the NMDA receptor antagonist MK-801.
-
Animal Acclimation : Acclimate mice to the testing room and locomotor activity chambers.
-
Drug Administration : Administer alstonine (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or a vehicle control. After a set pre-treatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Recording : Immediately place the animals into the activity chambers and record locomotor activity (e.g., total distance traveled) for a specified duration (e.g., 60-90 minutes) using an automated tracking system.
-
Data Analysis : Analyze the total distance traveled, typically in time bins, and compare the alstonine-treated groups to the MK-801-only group to determine if the compound significantly reduces hyperlocomotion.
Mechanism of Action and Signaling Pathways
Alstonine's antipsychotic and anxiolytic effects are primarily mediated through the serotonergic system, specifically by interacting with 5-HT₂A and 5-HT₂C receptors. Unlike typical antipsychotics, its mechanism does not appear to directly involve dopamine (B1211576) D₂ receptors. Instead, alstonine indirectly modulates the glutamatergic system. Studies show that the ability of alstonine to decrease glutamate uptake in hippocampal slices is abolished by 5-HT₂A and 5-HT₂C receptor antagonists, demonstrating a clear link between these two systems.
This modulation of glutamate, a key excitatory neurotransmitter, is believed to contribute to the reversal of behavioral deficits observed in animal models of schizophrenia, such as those induced by MK-801.
Conclusion
Alstonine is a promising indole alkaloid with a unique pharmacological profile that distinguishes it from conventional antipsychotic agents. Its mechanism, centered on the modulation of serotonergic and glutamatergic pathways, presents a novel avenue for the development of therapeutics for neuropsychiatric disorders. This guide provides foundational data and methodologies to assist researchers in further exploring the chemical properties and therapeutic potential of alstonine. Future work should focus on obtaining high-resolution spectroscopic data for a comprehensive chemical profile and further elucidating the downstream effects of its signaling cascade.
References
Alstonine's Mechanism of Action in the Central Nervous System: A Technical Guide
Abstract
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid with a compelling, atypical antipsychotic profile that distinguishes it from classical and many second-generation antipsychotics.[1][2][3] Identified as the major constituent in traditional Nigerian remedies for mental illness, its unique mechanism of action in the central nervous system (CNS) presents a promising avenue for novel therapeutic strategies.[2][4] This technical guide provides an in-depth review of alstonine's molecular interactions, its influence on key neurotransmitter systems, and the experimental evidence that substantiates its pharmacological profile. We consolidate quantitative data, detail key experimental methodologies, and visualize its complex signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism: Primary Interaction with the Serotonergic System
Unlike typical antipsychotics that primarily target dopamine (B1211576) D2 receptors, the foundational mechanism of alstonine's antipsychotic-like and anxiolytic effects is its modulation of the serotonin (B10506) system, specifically the 5-HT2A and 5-HT2C receptors.[2][5][6]
Functional Antagonism/Inverse Agonism at 5-HT2A/2C Receptors
While initial radioligand binding assays indicated a lack of direct, high-affinity interaction with 5-HT2A receptors, functional studies unequivocally demonstrate that 5-HT2A/2C receptors are central to alstonine's activity.[1][2] The anxiolytic and antipsychotic-like behaviors induced by alstonine in animal models are consistently prevented by pretreatment with ritanserin, a known 5-HT2A/2C receptor antagonist.[2][5][6] This suggests that alstonine's effects are functionally dependent on blocking or inversely agonizing these receptors. It is speculated that alstonine may act as a 5-HT2A/C inverse agonist, a hypothesis supported by its ability to increase serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in the frontal cortex and striatum.[4] This neurochemical change is consistent with the blockade of presynaptic 5-HT2A/C autoreceptors that normally inhibit 5-HT release.[4]
Indirect Modulation of Neurotransmitter Systems
A defining characteristic of alstonine is its lack of direct binding to dopaminergic receptors, which are the primary targets of most antipsychotics.[2][7] Instead, alstonine orchestrates its effects through indirect modulation of the dopamine and glutamate (B1630785) systems, secondary to its actions on serotonin receptors.
Dopaminergic System
Evidence suggests that alstonine differentially regulates dopamine in cortical and limbic areas without binding to D2 receptors.[8] Acute treatment with alstonine has been shown to increase dopamine (DA) uptake in mouse striatal synaptosomes, a unique mechanism that contributes to its antipsychotic-like effects.[8][9] Furthermore, HPLC analysis reveals that alstonine increases intraneuronal dopamine catabolism.[4][10] Behaviorally, this indirect modulation is sufficient to inhibit stereotypy induced by the dopamine agonist apomorphine (B128758) and to prevent catalepsy induced by the D2 antagonist haloperidol, indicating a normalization of dopaminergic function rather than a simple blockade.[1][4]
Glutamatergic System
Alstonine appears to correct glutamatergic dysregulation associated with psychosis models. While it does not bind directly to NMDA receptors or affect glutamate release, it effectively reverses the behavioral deficits (hyperlocomotion, social withdrawal, working memory impairment) induced by the NMDA receptor antagonist MK-801.[2][6][11] The mechanism for this is a reduction in glutamate uptake in the hippocampus.[12][13] This effect is critically dependent on its serotonergic activity, as it is abolished by pretreatment with 5-HT2A and 5-HT2C antagonists.[13] This highlights a key pathway where alstonine uses the serotonin system to regulate glutamate homeostasis.
Quantitative Data Summary
The following tables summarize the quantitative effects of alstonine observed in key preclinical studies.
Table 1: Behavioral Effects of Alstonine in Rodent Models
| Behavioral Model | Species | Alstonine Dose (mg/kg, i.p.) | Effect | Relevance | Reference(s) |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality | Positive symptoms of psychosis (D2-related) | [2] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | Positive symptoms of psychosis (D2 agonism) | [1] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | Extrapyramidal side effects | [1][4] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | Positive symptoms (glutamate hypofunction) | [2][5] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Prevention of social withdrawal | Negative symptoms of schizophrenia | [11] |
| MK-801-Induced Memory Deficit | Mice | Not specified | Prevention of working memory deficit | Cognitive symptoms of schizophrenia | [6] |
| Hole-Board Test | Mice | 0.5, 1.0 | Increased head-dips (anxiolytic) | Anxiety / Negative symptoms | [2][5] |
| Light/Dark Test | Mice | 1.0 | Increased time in light area (anxiolytic) | Anxiety / Negative symptoms | [2] |
Table 2: Neurochemical and Physiological Effects of Alstonine
| Parameter Measured | Brain Region | Species | Alstonine Dose (mg/kg) | Effect | Reference(s) |
| Dopamine (DA) Levels | Frontal Cortex | Mice | Not specified | Decreased | [4] |
| DOPAC/DA Ratio | Frontal Cortex & Striatum | Mice | Not specified | Increased (indicates higher DA turnover) | [4] |
| Serotonin (5-HT) Levels | Frontal Cortex | Mice | Not specified | Increased | [4] |
| 5-HIAA Levels | Frontal Cortex & Striatum | Mice | Not specified | Increased | [4] |
| Dopamine ([³H]DA) Uptake | Striatal Synaptosomes | Mice | Not specified | Increased (acute treatment only) | [8][9] |
| Prolactin Levels | Plasma | Mice | 1.0 | No change | [4] |
| Body Weight Gain | - | Mice | 1.0 | No change | [4] |
| D1/D2 Receptor Binding | Striatal Membranes | - | - | No significant interaction | [2][7] |
| 5-HT2A Receptor Binding | Cortical Membranes | - | - | No significant interaction | [2] |
Key Experimental Protocols
The findings described are based on established preclinical methodologies. Detailed protocols for the pivotal experiments are outlined below.
Radioligand Binding Assays
-
Objective: To determine the direct binding affinity of alstonine for specific neurotransmitter receptors (e.g., Dopamine D1, D2; Serotonin 5-HT2A).
-
Methodology:
-
Membrane Preparation: Striatal (for D1/D2) or cortical (for 5-HT2A) tissues are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) and varying concentrations of alstonine or a known competitor (for displacement curves).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the inhibition constant (Ki) or IC50 value, indicating the affinity of alstonine for the receptor. In the case of alstonine, these assays showed a lack of significant displacement, indicating low affinity.[2]
-
Dopamine Uptake Assay in Striatal Synaptosomes
-
Objective: To measure the effect of alstonine on the reuptake of dopamine into presynaptic terminals.
-
Methodology:
-
Synaptosome Preparation: Striatal tissue from mice treated acutely or chronically with alstonine is homogenized. The homogenate is centrifuged to isolate synaptosomes (resealed nerve terminals).
-
Uptake Assay: Synaptosomes are incubated in a buffer at 37°C. [³H]Dopamine is added to initiate the uptake process.
-
Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Measurement: The amount of [³H]Dopamine taken up by the synaptosomes is quantified by scintillation counting.
-
Analysis: The results from alstonine-treated animals are compared to vehicle-treated controls to determine the percentage change in dopamine uptake.[8]
-
In Vivo Microdialysis with HPLC-ECD
-
Objective: To measure real-time changes in extracellular levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions of freely moving animals.
-
Methodology:
-
Surgical Implantation: Rats or mice are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region like the prefrontal cortex or striatum. Animals are allowed to recover for several days.[14][15]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[16]
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Alstonine is administered (e.g., i.p.), and sample collection continues for several hours.
-
Sample Analysis: The collected dialysate is analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a sensitive technique for quantifying monoamines.
-
Data Analysis: Neurotransmitter concentrations in post-drug samples are expressed as a percentage of the average baseline concentration.
-
MK-801-Induced Behavioral Models
-
Objective: To assess the potential of alstonine to reverse psychosis-like symptoms induced by glutamatergic hypofunction.
-
Methodology:
-
Animal Habituation: Mice are habituated to the testing environment (e.g., open field arena for locomotion, social interaction cage).
-
Pretreatment: Animals are administered alstonine (e.g., 0.5-1.0 mg/kg, i.p.) or vehicle.
-
Induction: After a set pretreatment time (e.g., 30 minutes), the NMDA antagonist MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is administered to induce behavioral changes.
-
Behavioral Testing:
-
Hyperlocomotion: The animal is placed in an open field, and locomotor activity (distance traveled, rearing) is recorded automatically for a specific duration.[2]
-
Social Interaction: A test mouse is placed in an arena with an unfamiliar mouse, and the time spent in active social behavior (sniffing, following) is measured.[11]
-
Working Memory (e.g., Y-maze): The mouse is placed in a Y-shaped maze, and the sequence of arm entries is recorded to assess spontaneous alternation, a measure of spatial working memory.
-
-
Analysis: The performance of the alstonine + MK-801 group is compared to the vehicle + MK-801 group to determine if alstonine can normalize the induced deficits.[6]
-
Conclusion and Future Directions
The mechanism of action of alstonine in the central nervous system is a paradigm of indirect modulation. By primarily targeting 5-HT2A/2C receptors, it initiates a cascade that normalizes downstream dopaminergic and glutamatergic signaling without the direct D2 receptor blockade characteristic of many antipsychotics.[2][13] This unique profile is consistent with its observed efficacy in animal models of positive, negative, and cognitive symptoms of psychosis, coupled with a favorable side effect profile that includes a lack of catalepsy and hyperprolactinemia.[1][4]
For drug development professionals, alstonine represents a valuable lead compound. Its mechanism suggests that targeting the serotonin-glutamate interface may be a highly effective strategy for developing novel antipsychotics with improved safety and efficacy. Future research should focus on:
-
Receptor Pharmacology: Elucidating the precise nature of alstonine's interaction at 5-HT2A/2C receptors (e.g., confirming inverse agonism) and exploring potential biased agonism.
-
Clinical Trials: Given its extensive preclinical validation and use in traditional medicine, carefully designed clinical trials are the next logical step to evaluate its safety and efficacy in human populations.[17][18]
-
Analogue Development: Synthesizing and screening analogues of alstonine to optimize potency, selectivity, and pharmacokinetic properties.
A thorough understanding of alstonine's sophisticated mechanism provides a powerful blueprint for the next generation of CNS therapeutics.
References
- 1. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alstonine - Wikipedia [en.wikipedia.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CNS Clinical Trials - Expert Early Phase Research | Altasciences [altasciences.com]
- 18. CNS Trials Challenges and Opportunities for Neuropsychological Testing [clinicalleader.com]
Alstonine Indole Alkaloid: A Technical Guide to its Biological Activity
Abstract: The indole (B1671886) alkaloid alstonine (B1665729), a major component of various medicinal plants, has garnered significant scientific interest for its diverse pharmacological properties. Traditionally used in Nigerian ethnomedicine to treat mental illnesses, preclinical studies have substantiated its potential as an atypical antipsychotic, anxiolytic, and anticancer agent.[1][2] This technical guide provides a comprehensive overview of the biological activities of alstonine, with a focus on its mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided, and core signaling pathways are visualized to offer a clear understanding of its molecular interactions. This document is intended for researchers, scientists, and professionals in the field of drug development.
Antipsychotic Activity
Alstonine exhibits a pharmacological profile comparable to atypical antipsychotic agents like clozapine, but with a unique mechanism of action that distinguishes it from both typical and atypical drugs currently in use.[1][3] Its efficacy in animal models relevant to schizophrenia, coupled with a favorable side-effect profile, marks it as a promising candidate for further investigation.[4]
Mechanism of Action
The antipsychotic effects of alstonine are not mediated by direct antagonism of dopamine (B1211576) D1 or D2 receptors, a hallmark of conventional antipsychotics.[1][5] Instead, its activity is primarily linked to the modulation of serotonergic and glutamatergic systems.
-
Serotonin (B10506) System: The anxiolytic and antipsychotic-like effects of alstonine are dependent on its interaction with 5-HT2A/2C serotonin receptors.[6][7] Pretreatment with the 5-HT2A/2C antagonist ritanserin (B1680649) blocks the behavioral effects of alstonine, suggesting it may act as an inverse agonist at these sites.[1][6] This modulation of the serotonin system is believed to indirectly influence dopaminergic pathways.[8] High-performance liquid chromatography (HPLC) analysis of brain tissue from alstonine-treated mice revealed increased levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex and striatum, further supporting its impact on serotonergic transmission.[4][9]
-
Dopamine System: Although alstonine does not bind directly to D2 receptors, it indirectly modulates dopamine transmission.[3][5] It has been shown to increase dopamine uptake in striatal synaptosomes after acute administration.[3][10] This unique mechanism suggests alstonine can regulate dopaminergic activity without the direct receptor blockade that leads to extrapyramidal side effects associated with typical antipsychotics.[4][11] Alstonine effectively reduces behaviors associated with increased mesolimbic dopamine, such as amphetamine-induced lethality and apomorphine-induced stereotypy, while simultaneously preventing haloperidol-induced catalepsy, which is linked to nigrostriatal dopamine blockade.[4][5]
-
Glutamate System: Alstonine has shown efficacy in models involving the NMDA receptor antagonist MK-801. It prevents MK-801-induced hyperlocomotion, social withdrawal, and working memory deficits.[1][7][12] These effects are also blocked by the 5-HT2A/2C antagonist ritanserin, indicating that alstonine's modulation of the glutamatergic system is secondary to its effects on serotonin receptors.[6][7]
Preclinical Evidence
Alstonine's antipsychotic potential has been demonstrated in several well-established rodent models.
| Experimental Model | Species | Alstonine Dose (i.p.) | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5–2.0 mg/kg | Prevention of lethality | [1] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotyped behavior | [5] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [1][5] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 mg/kg | Prevention of hyperlocomotion | [1][13] |
| MK-801-Induced Working Memory Deficit | Mice | Not specified | Prevention of memory deficit | [7] |
| Barbiturate-Induced Sleeping Time | Mice | Not specified | Potentiation of sleeping time | [5][11] |
Signaling Pathway Visualization
Caption: Proposed mechanism of alstonine's antipsychotic and anxiolytic action.
Anxiolytic Activity
Consistent with the profile of atypical antipsychotics that improve negative symptoms of schizophrenia, alstonine demonstrates significant anxiolytic properties in preclinical models.[6][9]
Mechanism of Action
The anxiolytic effects of alstonine are mechanistically linked to its antipsychotic activity, primarily involving the 5-HT2A/2C receptors .[6][11] The disinhibitory behavior and decreased anxiety observed in animal models following alstonine administration are prevented by pretreatment with the 5-HT2A/2C antagonist ritanserin.[1][6] This indicates that modulation of the serotonergic system is crucial for its anxiolytic properties. The activity is not antagonized by GABA-A antagonists like picrotoxine, distinguishing its mechanism from benzodiazepines.[1]
Preclinical Evidence
Alstonine's anxiolytic effects are dose-dependent and have been validated in standard behavioral tests for anxiety in mice.
| Experimental Model | Species | Alstonine Dose (i.p.) | Observed Effect | Reference |
| Hole-Board Test | Mice | 0.5, 1.0 mg/kg | Significant increase in head-dips | [1][11] |
| Light/Dark Box Test | Mice | 0.5, 1.0 mg/kg | Significant increase in time spent in the light area | [1][11] |
| Light/Dark Box Test | Mice | 0.5, 1.0 mg/kg | Significant increase in latency for the first crossing | [1][11] |
Experimental Workflow Visualization
Caption: General workflow for in vivo assessment of alstonine's anxiolytic properties.
Anticancer Activity
Alstonine has demonstrated selective cytotoxic activity against cancerous cells both in vitro and in vivo.[1][14] Its mechanism appears to involve direct interaction with cancer cell DNA.
Mechanism of Action
The primary proposed mechanism for alstonine's anticancer effect is its ability to act as a DNA intercalating agent.[8] It selectively distinguishes cancer DNA from that of healthy tissue, forming an 'alkaloid-cancer DNA' complex.[1][13] This interaction inhibits DNA synthesis in cancerous cells, leading to apoptosis, while having minimal effect on DNA from healthy tissues.[8][13]
Preclinical Evidence
Studies have shown alstonine's efficacy against various cancer cell lines and in animal tumor models.
| Model Type | Model Detail | Alstonine Effect / IC50 | Reference |
| In Vivo | YC8 lymphoma ascites (BALB/C mice) | Cures a significant proportion of mice | [1][14] |
| In Vivo | Ehrlich ascites carcinoma (Swiss mice) | Cures a significant proportion of mice | [1][14] |
| In Vitro | Various Cancer Cell Lines | The related Alstonia scholaris alkaloid fraction showed IC50 values of 5.53 µg/mL (HeLa), 25 µg/mL (HepG2), 11.16 µg/mL (HL60), 10 µg/mL (KB), and 29.76 µg/mL (MCF-7). | [15] |
Anticancer Mechanism Visualization
Caption: Proposed logical pathway for the anticancer activity of alstonine.
Other Biological Activities
Antimalarial Activity
Alstonine has shown potent and slow-acting activity against Plasmodium falciparum, the parasite responsible for malaria.[16] This suggests a mechanism of action different from fast-acting drugs like chloroquine.
| Parasite Strain | Assay Duration | IC50 | Reference |
| P. falciparum (D6) | 72 hours | 0.048 µM | [16] |
| P. falciparum (W2) | 72 hours | 0.109 µM | [16] |
| P. falciparum (3D7) | 48 hours | > 50 µM | [16] |
| P. falciparum (3D7) | 96 hours | 0.21 µM | [16] |
Key Experimental Protocols
MK-801-Induced Hyperlocomotion
This model is used to screen for antipsychotic potential by assessing a drug's ability to counteract the psychotomimetic effects of the NMDA antagonist MK-801.
-
Animals: Male mice.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., locomotor activity cages).
-
Alstonine (0.1, 0.5, 1.0 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
After a set pretreatment time (e.g., 30 minutes), MK-801 (e.g., 0.2 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60 minutes).
-
-
Endpoint: A significant reduction in MK-801-induced locomotion by alstonine indicates antipsychotic-like activity.[1][6]
Light/Dark Box Test
This test is a widely used model for assessing anxiolytic or anxiogenic properties of drugs, based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: A two-compartment box with one small, dark, "safe" compartment and one large, brightly lit, "aversive" compartment, connected by an opening.
-
Procedure:
-
Alstonine (0.5, 1.0 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam) is administered.
-
After a 30-minute pretreatment period, mice are individually placed in the center of the lit compartment, facing away from the opening.
-
Behavior is recorded for a period of 5-10 minutes.
-
-
Endpoints: Key parameters measured include the latency to first enter the dark compartment, the number of transitions between compartments, and the total time spent in the light compartment. An increase in the time spent in the light area is indicative of an anxiolytic effect.[1][11]
In Vitro Anticancer Assay (MTT Assay)
This colorimetric assay is used to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to assess cell viability.
-
Procedure:
-
Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of alstonine or a vehicle control.
-
After a predetermined exposure time (e.g., 24, 48 hours), the medium is replaced with fresh medium containing MTT.
-
Following incubation (e.g., 4 hours), the resulting formazan (B1609692) crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Endpoint: The IC50 value, the concentration of alstonine that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]
Conclusion and Future Directions
Alstonine is a compelling indole alkaloid with a unique biological profile. Its atypical antipsychotic action, mediated through serotonergic and glutamatergic systems without direct D2 receptor blockade, presents a novel avenue for developing antipsychotics with potentially fewer extrapyramidal side effects.[1][3][5] Furthermore, its demonstrated anxiolytic, anticancer, and antimalarial activities underscore its therapeutic potential.[6][14][16]
Future research should focus on elucidating the precise molecular interactions at the 5-HT2A/2C receptors, exploring its pharmacokinetic and toxicity profiles in greater detail, and advancing in vivo studies for its anticancer properties. The development of derivatives and semi-synthetic analogs could further optimize its efficacy and safety, paving the way for potential clinical evaluation.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - CONICET [bicyt.conicet.gov.ar]
- 11. scispace.com [scispace.com]
- 12. Alstonine - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. karger.com [karger.com]
- 15. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comprehensive Review of its Pharmacological Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has emerged as a compound of significant interest in psychopharmacology, oncology, and infectious disease research. Traditionally used in Nigerian medicine to treat mental illness, this natural product, found in species such as Alstonia boonei and Rauvolfia vomitoria, exhibits a unique pharmacological profile. Notably, it demonstrates atypical antipsychotic and anxiolytic properties with a mechanism of action distinct from current therapeutics, suggesting a novel approach to treating psychiatric disorders. Furthermore, alstonine has shown promising anticancer and antiplasmodial activities in preclinical studies. This technical guide provides a comprehensive review of the pharmacological properties of alstonine, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of alstonine.
Antipsychotic Properties
Alstonine displays a pharmacological profile akin to atypical antipsychotic agents, though its mechanism of action appears to be unique. It effectively mitigates behaviors in animal models that are predictive of antipsychotic efficacy, such as drug-induced stereotypy and hyperlocomotion.
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the antipsychotic-like effects of alstonine. It has been shown to inhibit stereotyped behaviors induced by dopamine (B1211576) agonists like apomorphine (B128758) and to prevent amphetamine-induced lethality in grouped mice, a model sensitive to antipsychotic drugs. A significant feature of alstonine is its ability to prevent catalepsy induced by typical antipsychotics like haloperidol (B65202), suggesting a lower risk of extrapyramidal side effects.
| In Vivo Antipsychotic Activity of Alstonine | |||
| Model | Species | Dose Range (mg/kg, i.p.) | Effect |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality |
| Apomorphine-Induced Stereotypy | Mice | 1.0 | Reduction in stereotypy |
| Haloperidol-Induced Catalepsy | Mice | 0.5 - 1.0 | Prevention of catalepsy |
| MK-801-Induced Hyperlocomotion | Mice | 0.1 - 1.0 | Prevention of hyperlocomotion |
Mechanism of Action
A defining characteristic of alstonine's antipsychotic-like activity is its lack of direct interaction with dopamine D1, D2, and serotonin (B10506) 5-HT2A receptors, which are the primary targets of most conventional antipsychotic drugs. Instead, its effects are believed to be mediated through the modulation of serotonergic and glutamatergic systems. Evidence suggests that alstonine may act as an inverse agonist at 5-HT2A/C receptors. This interaction is crucial for its anxiolytic effects and its ability to counteract behaviors associated with the positive, negative, and cognitive symptoms of schizophrenia in animal models. Furthermore, alstonine has been shown to increase intraneuronal dopamine catabolism and enhance serotonergic transmission, contributing to its unique antipsychotic profile.
Caption: Proposed mechanism for Alstonine's antipsychotic effects.
Anxiolytic Properties
Alstonine has demonstrated clear anxiolytic (anti-anxiety) effects in established preclinical models, suggesting its potential utility in treating anxiety disorders or the anxiety symptoms often associated with schizophrenia.
In Vivo Efficacy
In behavioral assays such as the hole-board test and the light/dark box test, alstonine administration leads to behaviors indicative of reduced anxiety. For instance, in the hole-board test, there is a significant increase in head-dipping behavior, and in the light/dark box test, animals spend more time in the illuminated compartment.
| In Vivo Anxiolytic Activity of Alstonine | |||
| Model | Species | Dose (mg/kg, i.p.) | Effect |
| Hole-Board Test | Mice | 1.0 | Increased head-dips |
| Light/Dark Box Test | Mice | 1.0 | Increased time in light area |
Mechanism of Action
The anxiolytic effects of alstonine are mediated by its interaction with the serotonergic system. Specifically, these effects are dependent on 5-HT2A/C receptors. Pre-treatment with ritanserin, a 5-HT2A/C receptor antagonist, blocks the anxiolytic-like behaviors induced by alstonine in both the hole-board and light/dark box models.
Caption: Experimental workflow for evaluating Alstonine's anxiolytic effects.
Anticancer Properties
Alstonine has demonstrated selective cytotoxic activity against cancer cells, highlighting its potential as a novel chemotherapeutic agent.
In Vitro and In Vivo Efficacy
In vitro studies have shown that alstonine can differentiate between cancerous and healthy DNA, selectively inhibiting DNA synthesis in various cancer cell lines. This selective action is a highly desirable trait for an anticancer drug, as it suggests a potentially wider therapeutic window and fewer side effects. In vivo, alstonine has been shown to effectively treat a significant proportion of mice inoculated with transplantable YC8 lymphoma and Ehrlich ascites carcinoma cells.
Mechanism of Action
The primary anticancer mechanism of alstonine involves the inhibition of DNA replication in cancer cells. It is proposed that alstonine forms a complex with "cancer DNA," thereby preventing the initiation of DNA synthesis. This targeted disruption of a fundamental process in rapidly dividing cancer cells leads to their death.
Caption: Selective anticancer mechanism of Alstonine.
Antimalarial Properties
Alstonine has also been identified as a promising candidate for the development of new antimalarial drugs, demonstrating activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
In Vitro Efficacy
In vitro assays have confirmed the antiplasmodial activity of alstonine against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum. It also shows activity against P. knowlesi, a species that can cause malaria in humans.
| In Vitro Antiplasmodial Activity of Alstonine | ||
| Parasite Strain | Assay Duration | IC50 (µM) |
| P. falciparum (general) | 96 h | 0.17 |
| P. falciparum (D6 clone) | 72 h | 0.048 |
| P. falciparum (W2 clone) | 72 h | 0.109 |
| P. knowlesi | - | ~1 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of alstonine's pharmacological properties.
Apomorphine-Induced Stereotypy in Mice
This model assesses the ability of a compound to block dopamine D2 receptor-mediated behaviors.
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
Mice are habituated to the experimental room for at least 1 hour before testing.
-
Animals are pre-treated with alstonine (e.g., 1.0 mg/kg, i.p.) or vehicle.
-
30 minutes after pre-treatment, apomorphine (1.0 mg/kg, s.c.) is administered.
-
Immediately after apomorphine injection, mice are placed individually in observation cages.
-
Stereotyped behavior (e.g., sniffing, licking, gnawing) is scored by a trained observer, blind to the treatment, at 10-minute intervals for 60 minutes.
-
Haloperidol-Induced Catalepsy in Mice
This test is used to evaluate the propensity of a drug to induce extrapyramidal side effects. Alstonine is tested for its ability to prevent catalepsy induced by a typical antipsychotic.
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Rats are treated with alstonine (e.g., 0.5 or 1.0 mg/kg, i.p.) or vehicle.
-
30 minutes later, haloperidol (1.0 mg/kg, i.p.) is administered.
-
Catalepsy is measured at 30, 60, 90, and 120 minutes after haloperidol injection.
-
The bar test is used to assess catalepsy: the rat's forepaws are placed on a horizontal bar (9 cm high). The time the rat maintains this posture is recorded, with a cut-off time of 180 seconds.
-
Hole-Board Test for Anxiolytic Activity
This model assesses anxiety and exploratory behavior in rodents.
-
Apparatus: A square open field (e.g., 40x40 cm) with a number of equidistant holes (e.g., 16) in the floor.
-
Procedure:
-
Mice are administered alstonine (e.g., 1.0 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Each mouse is placed in the center of the hole-board.
-
Behavior is recorded for a 5-minute period.
-
The number of head-dips into the holes is counted as a measure of exploratory behavior and anxiolysis. An increase in head-dips suggests an anxiolytic effect.
-
In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Materials: Chloroquine-sensitive or resistant P. falciparum strains, human red blood cells, RPMI-1640 medium, SYBR Green I dye.
-
Procedure:
-
Asynchronous or synchronized parasite cultures are plated in 96-well plates.
-
Serial dilutions of alstonine are added to the wells.
-
Plates are incubated for 72-96 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, a lysis buffer containing SYBR Green I is added. The dye intercalates with parasitic DNA.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
IC50 values are calculated by comparing the fluorescence in treated wells to that in untreated control wells.
-
In Vitro DNA Synthesis Inhibition Assay
This assay measures the effect of a compound on DNA replication in cancer cells.
-
Materials: Cancer cell line (e.g., YC8 lymphoma or Ehrlich ascites carcinoma cells), [3H]-thymidine, cell culture medium.
-
Procedure:
-
Cancer cells are cultured in the presence of varying concentrations of alstonine.
-
[3H]-thymidine is added to the culture medium.
-
After an incubation period, the cells are harvested, and the DNA is precipitated.
-
The amount of incorporated [3H]-thymidine is quantified using a scintillation counter.
-
A reduction in [3H]-thymidine incorporation indicates inhibition of DNA synthesis.
-
Conclusion and Future Directions
Alstonine presents a compelling profile as a multifaceted pharmacological agent. Its atypical antipsychotic and anxiolytic properties, coupled with a novel mechanism of action, position it as a promising lead compound for the development of new treatments for psychiatric disorders with potentially fewer side effects than existing medications. Furthermore, its selective anticancer and potent antiplasmodial activities warrant further investigation and development.
Future research should focus on elucidating the precise molecular targets of alstonine, particularly its interaction with 5-HT2A/C and glutamatergic systems. Comprehensive preclinical studies are needed to further characterize its pharmacokinetic and toxicological profiles. For its anticancer and antiplasmodial activities, lead optimization through medicinal chemistry could enhance potency and drug-like properties. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of alstonine into tangible therapeutic benefits for patients. The study of this unique indole alkaloid exemplifies the value of exploring natural products in the quest for innovative medicines.
Anxiolytic Properties of the Indole Alkaloid Alstonine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid found in various medicinal plants, has demonstrated notable anxiolytic properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of Alstonine's anxiolytic effects, with a focus on its mechanism of action, preclinical evidence, and detailed experimental methodologies. Quantitative data from key behavioral studies are summarized, and the proposed signaling pathways are visualized. This document aims to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of Alstonine for anxiety-related disorders.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions globally, necessitating the development of novel and effective therapeutic agents. Natural products, particularly alkaloids, have historically been a rich source of new pharmacological leads. Alstonine, an indole alkaloid isolated from plants such as Alstonia boonei and Rauvolfia vomitoria, has been traditionally used in some cultures to treat mental illnesses[1]. Modern pharmacological research has begun to validate these traditional uses, with a growing body of evidence supporting Alstonine's antipsychotic and anxiolytic potential[1][2]. This whitepaper synthesizes the key findings related to the anxiolytic properties of Alstonine, providing a detailed technical guide for the scientific community.
Mechanism of Action
The anxiolytic effects of Alstonine are primarily attributed to its interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors[1]. Preclinical studies have shown that the anxiolytic-like effects of Alstonine in rodent models are blocked by the 5-HT2A/2C receptor antagonist, ritanserin, strongly implicating these receptors in its mechanism of action[1]. The precise nature of Alstonine's interaction with these receptors is still under investigation; however, it has been suggested that it may act as an inverse agonist[3].
Interestingly, one study reported a lack of significant displacement of radioligands for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in striatum and cortex membranes, respectively[3]. This finding presents a point of discussion and may suggest that Alstonine's affinity for these receptors could be modest, or that its functional effects are more pronounced than its binding affinity in these specific assays might indicate. Further research, including comprehensive binding affinity studies (Ki values) and functional assays across various cell lines, is required to fully elucidate the molecular pharmacology of Alstonine at these receptors.
The anxiolytic properties of Alstonine do not appear to involve the GABAergic system, as its effects are not altered by the GABAA receptor antagonist picrotoxine[1]. This distinguishes its mechanism from that of benzodiazepines, a common class of anxiolytic drugs.
Proposed Signaling Pathway
The interaction of Alstonine with 5-HT2A/2C receptors is hypothesized to modulate downstream signaling cascades implicated in anxiety. 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, which can modulate neuronal excitability and gene expression in brain regions associated with anxiety, such as the cortex[2][4].
Preclinical Evidence and Quantitative Data
The anxiolytic properties of Alstonine have been evaluated in mice using standard behavioral paradigms, primarily the hole-board test and the light/dark box test[1][5][6].
Hole-Board Test
The hole-board test assesses the exploratory and anxiety-related behaviors of rodents. A decrease in head-dipping behavior is indicative of heightened anxiety. Alstonine has been shown to significantly increase the number of head-dips in mice, suggesting an anxiolytic effect[3].
Table 1: Effect of Alstonine in the Hole-Board Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) |
| Vehicle (Saline) | - | 15.2 ± 1.8 |
| Alstonine | 0.5 | 24.5 ± 2.1 |
| Alstonine | 1.0 | 28.7 ± 2.5 |
| Diazepam | 2.0 | 30.1 ± 3.0 |
| p < 0.05, **p < 0.01 compared to vehicle group. Data adapted from Costa-Campos et al., 2004. |
Light/Dark Box Test
The light/dark box test is another widely used assay for assessing anxiety-like behavior in rodents. The test is based on the innate aversion of mice to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment and the latency to enter the dark compartment. Alstonine has demonstrated significant anxiolytic effects in this paradigm[3].
Table 2: Effect of Alstonine in the Light/Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Latency to Enter Dark (s, Mean ± SEM) |
| Vehicle (Saline) | - | 45.3 ± 5.1 | 25.4 ± 3.2 |
| Alstonine | 0.5 | 78.6 ± 8.2 | 48.9 ± 6.7* |
| Alstonine | 1.0 | 95.2 ± 10.5 | 62.1 ± 8.1 |
| Diazepam | 2.0 | 110.4 ± 12.3 | 75.3 ± 9.5** |
| *p < 0.05, **p < 0.01 compared to vehicle group. Data adapted from Costa-Campos et al., 2004. |
Experimental Protocols
Animals
Male Swiss mice weighing between 25-30g are typically used for these behavioral assays. Animals are housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments are conducted during the light phase of the cycle.
Drug Administration
Alstonine is dissolved in saline and administered intraperitoneally (i.p.) at doses of 0.5 and 1.0 mg/kg. A vehicle control group (saline) and a positive control group (e.g., Diazepam 2.0 mg/kg, i.p.) are included in the experimental design. Drugs are typically administered 30 minutes before the behavioral test.
Hole-Board Test Protocol
-
Apparatus: A square wooden or plastic board (e.g., 40 x 40 cm) with 16 equally spaced holes (e.g., 3 cm in diameter) is elevated from the ground. The apparatus is placed in a sound-attenuated room with controlled illumination.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Place a mouse individually in the center of the hole-board.
-
Record the number of head-dips (the animal inserting its head into a hole up to the level of its ears) over a 5-minute period.
-
Clean the apparatus with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Light/Dark Box Test Protocol
-
Apparatus: A rectangular box divided into two compartments: a smaller, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (approximately two-thirds of the box). An opening connects the two compartments.
-
Procedure:
-
Acclimatize the mice to the testing room.
-
Place a mouse individually in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Over a 5-minute period, record the following parameters:
-
Time spent in the light compartment.
-
Latency to the first entry into the dark compartment.
-
Number of transitions between the two compartments.
-
-
Clean the apparatus with 70% ethanol between each trial.
-
Discussion and Future Directions
The existing preclinical data strongly suggest that Alstonine possesses anxiolytic properties, likely mediated through the serotonergic 5-HT2A/2C receptors. Its distinct mechanism of action, which does not appear to involve the GABAergic system, makes it an interesting candidate for further investigation, potentially offering a different side-effect profile compared to traditional anxiolytics.
However, several key areas require further research:
-
Receptor Binding Affinity: A definitive determination of Alstonine's binding affinities (Ki values) for 5-HT2A, 5-HT2C, and a broader panel of CNS receptors is crucial for a complete pharmacological characterization.
-
Functional Activity: Functional assays are needed to confirm whether Alstonine acts as an agonist, antagonist, or inverse agonist at 5-HT2A and 5-HT2C receptors.
-
Dose-Response Relationship: A more detailed dose-response analysis would help to establish the optimal therapeutic window for its anxiolytic effects.
-
Chronic Dosing Studies: The effects of chronic administration of Alstonine on anxiety-like behaviors and potential for tolerance or dependence should be investigated.
-
Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Alstonine is essential for its development as a therapeutic agent.
-
Clinical Trials: Ultimately, well-controlled clinical trials are necessary to evaluate the safety and efficacy of Alstonine in human populations with anxiety disorders.
Conclusion
Alstonine is a promising natural alkaloid with demonstrated anxiolytic properties in preclinical models. Its mechanism of action, centered on the modulation of 5-HT2A/2C receptors, presents a compelling avenue for the development of novel anxiolytic therapies. While further research is needed to fully characterize its pharmacological profile and clinical potential, the existing evidence warrants continued investigation into this intriguing compound. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of Alstonine's therapeutic utility.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. 5-HT2A and 5-HT2C receptors and their atypical regulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin 5-HT2C receptor and the non-addictive nature of classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine: A Technical Guide on its Anticancer and Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a prominent indole (B1671886) alkaloid found in various plant species, notably from the Alstonia and Rauwolfia genera. Traditionally used in remedies for mental illnesses, recent scientific investigation has unveiled its significant potential as both an anticancer and antimalarial agent.[1][2][3] This document provides a comprehensive technical overview of the current state of research into Alstonine's dual therapeutic activities, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
I. Anticancer Activity of Alstonine
Alstonine exhibits a unique anticancer mechanism characterized by its ability to selectively target and interact with the DNA of cancer cells.[1][2] This selective action forms the basis of its therapeutic potential, offering a pathway to inhibit tumor growth with potentially fewer side effects on healthy tissues.
A. Mechanism of Action
The primary anticancer mechanism of Alstonine involves its selective binding to the DNA of cancerous cells. It is proposed that the DNA in cancer cells has a "destabilized" or "relaxed" physicochemical structure, which presents unique binding sites for Alstonine. This interaction leads to the formation of a stable 'alkaloid-cancer DNA' complex.
This complex formation has two major downstream effects:
-
Inhibition of DNA Replication: By binding to the initiation sites of cancer DNA, Alstonine physically obstructs the replication machinery, thereby preventing the synthesis of new DNA and halting cell proliferation.
-
Induction of Apoptosis: Alstonine has been reported to induce apoptosis (programmed cell death) in cancer cells, a key process in eliminating malignant cells.
It is noteworthy that Alstonine shows minimal interaction with DNA isolated from healthy tissues, underscoring its cancer-selective properties.
B. Quantitative Data: In Vitro and In Vivo Efficacy
While specific IC50 values for pure Alstonine against a wide panel of cancer cell lines are not extensively documented in the provided literature, studies on alkaloid fractions from Alstonia scholaris (ASERS), where Alstonine is a constituent, demonstrate significant cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µg/mL) of ASERS |
| HeLa | Cervical Carcinoma | 5.53 |
| KB | Oral Carcinoma | 10.00 |
| HL60 | Promyelocytic Leukemia | 11.16 |
| HepG2 | Hepatocellular Carcinoma | 25.00 |
| MCF-7 | Breast Adenocarcinoma | 29.76 |
| Data sourced from a study on an alkaloid fraction of Alstonia scholaris (ASERS). |
Animal studies have demonstrated the efficacy of Alstonine, both alone and in combination with conventional chemotherapy agents, in treating transplantable tumors.
| Animal Model | Cancer Type | Treatment | Outcome |
| BALB/c Mice | YC8 Lymphoma (ascites) | Alstonine | High rate of cure |
| Swiss Mice | Ehrlich Carcinoma (ascites) | Alstonine | High rate of cure |
| Swiss Mice | Ehrlich Carcinoma (solid) | Alstonine | Partial prevention of tumor development |
| Swiss Mice | Ehrlich Carcinoma (ascites) | Alstonine + 5-FU | Synergistic effect, large number of survivors |
| Swiss Mice | Ehrlich Carcinoma (ascites) | Alstonine + CCNU | Synergistic effect, superior to individual drugs |
| Swiss Mice | Ehrlich Carcinoma (ascites) | Alstonine + Daunorubicin | Synergistic effect, superior to individual drugs |
| Swiss Mice | Ehrlich Carcinoma (solid) | Alstonine + Cyclophosphamide (CP) | High rate of cure |
| Data compiled from in vivo studies demonstrating Alstonine's therapeutic effect. |
C. Experimental Protocols
-
Cell Lines: Human neoplastic cell lines including HeLa, HepG2, HL60, KB, and MCF-7 were used.
-
Treatment: Cells were treated with varying concentrations of an alkaloid fraction of Alstonia scholaris (ASERS). The optimal treatment duration was determined to be 4 hours, as this exposure resulted in 25% cell viability.
-
Methodology: The viability of cells was assessed to determine the concentration-dependent cytotoxic effect.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each cell line.
-
Animal Model: 6- to 8-week-old Swiss mice were used.
-
Tumor Inoculation: Mice were inoculated intraperitoneally with Ehrlich ascites carcinoma cells.
-
Treatment Regimen:
-
Monotherapy: Mice were treated with Alstonine at various concentrations.
-
Combination Therapy: Alstonine was administered in association with classic anticancer drugs such as 5-Fluorouracil (5-FU), CCNU, or Daunorubicin. For example, in the 5-FU combination study, mice were treated once per day with 5 µg of 5-FU and Alstonine.
-
-
Endpoint: The primary endpoint was the rate of cure, determined by the number of definite survivors who remained in perfect condition.
II. Antimalarial Activity of Alstonine
Alstonine has emerged as a promising antimalarial compound, exhibiting a "slow-action" profile against Plasmodium falciparum, the deadliest species of malaria parasite. This mode of action is of particular interest for developing drugs for malaria prevention (chemoprevention).
A. Mechanism of Action
Alstonine's antimalarial activity is characterized by a delayed onset of action, requiring longer exposure times to achieve its full parasiticidal effect. Its mechanism appears to be distinct from many current antimalarials.
-
Mitochondrial Link: Research suggests a link between Alstonine's action and the parasite's mitochondria. Specifically, the inner-mitochondrial membrane protein PfMPV17 has been identified as being linked to Alstonine resistance in P. falciparum. This suggests the mitochondrion or related pathways, such as pyrimidine (B1678525) biosynthesis, may be the target.
-
Distinct from Apicoplast-Targeting Drugs: The activity of Alstonine is not rescued by Isopentenyl pyrophosphate (IPP), indicating its mode of action is different from slow-action drugs like clindamycin (B1669177) that target the parasite's apicoplast.
-
No Cross-Resistance: Importantly, Alstonine does not show cross-resistance with multi-drug resistant P. falciparum lines, and some resistant lines were even more sensitive to it, highlighting its novel mechanism.
B. Quantitative Data: In Vitro Potency and Selectivity
Alstonine demonstrates potent activity against various strains of Plasmodium parasites with a high degree of selectivity over human cells.
| Parasite Strain | Type | IC50 (µM) | Assay Duration |
| P. falciparum 3D7 | Drug-Sensitive | 0.17 | 96 h |
| P. falciparum D6 | Chloroquine-Resistant | 0.048 | 72 h |
| P. falciparum W2 | Chloroquine-Resistant | 0.109 | 72 h |
| P. falciparum K1 | Multidrug-Resistant | >30 | 48 h |
| P. knowlesi | Zoonotic Species | ~1.0 | 48 h |
| Data compiled from multiple in vitro antiplasmodial studies. |
Selectivity Index (SI): The selectivity of Alstonine for the parasite over human cells is a critical indicator of its therapeutic potential. The SI is calculated as (IC50 in human cells / IC50 in P. falciparum).
| Human Cell Line | IC50 (µM) | Selectivity Index (SI) vs. P. falciparum 3D7 |
| NFF (Neonatal Foreskin Fibroblasts) | >200 | >1111 |
| HEK293 (Human Embryonic Kidney Cells) | >200 | >1111 |
| A high SI (>100) is a key criterion for a promising antimalarial lead compound. |
C. Experimental Protocols
-
Parasite Culture: Asexual intraerythrocytic stages of P. falciparum (e.g., 3D7 strain) are cultured in human erythrocytes in a CO2-enriched environment.
-
Assay Plate Preparation: Compounds are serially diluted in plates. Infected erythrocytes are added at a starting parasitemia of 0.1% for a 96-hour assay.
-
Incubation: Plates are incubated for 96 hours to allow for approximately two full asexual developmental cycles, which is necessary to observe the effect of slow-acting compounds.
-
Growth Inhibition Measurement: Parasite growth is measured by the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, which is added to the wells for the final 24-48 hours of incubation. The radioactivity, proportional to parasite growth, is measured using a scintillation counter.
-
Endpoint: IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
References
Early research on Alstonine and mental illness treatment
An In-depth Technical Guide on the Early Research of Alstonine (B1665729) for Mental Illness Treatment
Introduction
Alstonine is an indole (B1671886) alkaloid that has been identified as the primary active component in plant-based remedies traditionally used by Nigerian psychiatrists to treat mental illnesses[1][2][3]. Early scientific research into its properties has revealed a unique psychopharmacological profile, distinguishing it from both typical and atypical antipsychotic medications[3]. While it demonstrates clear antipsychotic-like and anxiolytic effects in preclinical models, its mechanism of action does not rely on the direct receptor blockade commonly associated with established antipsychotics[4]. This has positioned alstonine as a novel candidate for the development of innovative treatments for psychiatric disorders, particularly schizophrenia. This guide provides a technical overview of the foundational research, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation.
Pharmacodynamics and Proposed Mechanism of Action
Early investigations into alstonine's mechanism suggest a departure from the classic dopamine (B1211576) D2 receptor antagonism that defines many antipsychotics. Instead, its effects appear to be mediated through a complex interplay of serotonergic modulation and indirect influence on dopaminergic and glutamatergic systems.
Dopaminergic System Interaction A key distinguishing feature of alstonine is its lack of direct interaction with dopamine D1 or D2 receptors. Radioligand binding assays have shown that alstonine does not significantly displace [³H]Spiperone or [³H]SCH23390 from D2 and D1 receptors, respectively, in striatal membranes. Further studies using quantitative autoradiography confirmed that alstonine does not alter D2 receptor binding densities in the nucleus accumbens or caudate-putamen. However, it appears to indirectly modulate dopamine transmission. Research indicates that acute treatment with alstonine increases dopamine (DA) uptake in mouse striatal synaptosomes, suggesting a unique mechanism for regulating synaptic dopamine levels that contributes to its antipsychotic-like effects. This indirect modulation may explain its ability to reduce behaviors associated with hyperdopaminergia (e.g., amphetamine-induced effects) without causing the extrapyramidal side effects linked to D2 blockade.
Serotonergic System Interaction The serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, plays a central role in alstonine's activity. Its anxiolytic properties are reportedly mediated by these receptors, as the 5-HT2A/2C antagonist ritanserin (B1680649) can abolish these effects in animal models. Alstonine is suggested to act as a 5-HT2A/2C inverse agonist. This is supported by neurochemical data showing that alstonine administration leads to increased levels of serotonin (B10506) (5-HT) and its metabolite, 5-HIAA, in the frontal cortex and striatum. The modulation of serotonin is a key feature of many atypical antipsychotics, and it is believed to contribute to their efficacy against the negative symptoms of schizophrenia by influencing downstream dopamine release in different brain regions.
Glutamatergic and GABAergic Systems Alstonine also appears to interfere with the glutamate (B1630785) system. It has been shown to reverse behavioral deficits induced by the NMDA receptor antagonist MK-801, such as hyperlocomotion and social withdrawal. This suggests a potential to modulate NMDA-mediated glutamatergic neurotransmission, which is thought to be dysfunctional in schizophrenia. Preliminary neurochemical analyses indicate that this is likely an indirect effect, as alstonine does not appear to interfere directly with glutamate release. In contrast, there is no evidence to suggest that alstonine's mechanism involves the GABAergic system; its anxiolytic effects are not blocked by the GABA-A antagonist picrotoxine.
Preclinical Efficacy in Animal Models
Alstonine has demonstrated a clear, dose-dependent antipsychotic-like profile in various rodent models, with effects that suggest efficacy against positive, negative, and anxiety-related symptoms of schizophrenia.
Models of Positive Symptoms Alstonine effectively inhibits behaviors considered analogous to the positive symptoms of psychosis. It prevents amphetamine-induced lethality in grouped mice and reduces apomorphine-induced stereotypy, both of which are classic screening tests for antipsychotic drugs that are sensitive to D2 receptor blockade. Notably, alstonine achieves these effects without directly binding to D2 receptors, highlighting its unique mechanism.
Models of Negative Symptoms and Social Behavior Perhaps one of the most promising areas of early alstonine research is its effect on models of negative symptoms. Sub-chronic treatment with alstonine was found to significantly increase social interaction time in normal mice. Furthermore, it effectively prevents the social withdrawal induced by the NMDA antagonist MK-801, a model used to screen for drugs that may treat the negative symptoms of schizophrenia. This suggests a strong potential for alstonine to address the social deficits that are a core and debilitating feature of the disorder.
Models of Anxiety Alstonine exhibits significant anxiolytic properties in the hole-board and light/dark box models in mice. This anxiolytic activity is thought to be a crucial feature for ameliorating negative symptoms in patients with schizophrenia.
Table 1: Summary of Alstonine's Effects in Preclinical Behavioral Models
| Symptom Cluster | Animal Model | Species | Alstonine Dose (mg/kg, i.p.) | Observed Effect | Reference(s) |
| Positive Symptoms | Amphetamine-Induced Lethality | Mouse | 0.5 - 2.0 | Prevention of lethality | |
| Apomorphine-Induced Stereotypy | Mouse | Not specified | Inhibition of stereotypy | ||
| MK-801-Induced Hyperlocomotion | Mouse | 0.1 - 1.0 | Prevention of hyperlocomotion | ||
| Negative Symptoms | Social Interaction Test | Mouse | 0.5 (sub-chronic) | Increased social interaction time | |
| MK-801-Induced Social Withdrawal | Mouse | 0.5 - 1.0 | Prevention of social withdrawal | ||
| Anxiety | Hole-Board Test | Mouse | Not specified | Anxiolytic effects observed | |
| Light/Dark Box Test | Mouse | Not specified | Anxiolytic effects observed |
Preclinical Side Effect Profile
A significant advantage of alstonine's unique mechanism is its favorable side effect profile in preclinical studies compared to classical and some atypical antipsychotics.
-
Extrapyramidal Symptoms (EPS): Unlike typical antipsychotics, alstonine does not induce catalepsy, a rodent analog of Parkinsonian side effects. In fact, it was shown to reverse haloperidol-induced catalepsy, suggesting it does not lessen nigrostriatal dopamine transmission and is unlikely to cause significant EPS.
-
Hyperprolactinemia: Alstonine does not alter prolactin (PRL) levels in rodents, distinguishing it from classical antipsychotics that cause hyperprolactinemia via D2 receptor blockade in the tuberoinfundibular pathway.
-
Metabolic Effects: In short-term studies, alstonine did not induce gains in body weight. However, it was observed to prevent the expected decrease in glucose levels during fasting, indicating a potential effect on glucose metabolism that requires further investigation.
Table 2: Preclinical Side Effect Profile Comparison
| Side Effect | Alstonine | Classical Antipsychotics (e.g., Haloperidol) | Atypical Antipsychotics (e.g., Clozapine) | Reference(s) |
| Extrapyramidal Symptoms | Does not induce; reverses catalepsy | High risk of induction | Lower risk | |
| Prolactin Levels | No significant change | Increased (Hyperprolactinemia) | Variable, often lower risk | |
| Weight Gain | No significant change (short-term) | Low risk | High risk | |
| Glucose Metabolism | Prevents fasting-induced decrease | Minimal direct effect | High risk of dysregulation |
Experimental Protocols
The following are detailed methodologies for key experiments used in the early evaluation of alstonine.
Protocol 1: MK-801-Induced Social Withdrawal in Mice
This protocol is designed to model the negative symptoms of schizophrenia, specifically social deficits, and assess the therapeutic potential of a compound.
-
Animals: Male mice are used and housed in groups to ensure normal social development. They are habituated to the testing room for at least one hour before the experiment begins.
-
Drug Administration:
-
Mice are pre-treated with either the test compound (e.g., Alstonine 0.5 or 1.0 mg/kg, i.p.), a positive control (e.g., Sulpiride 10 mg/kg), or a vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), mice receive an injection of the NMDA antagonist MK-801 (e.g., 0.15 mg/kg) or saline.
-
-
Social Interaction Test:
-
Following the MK-801 injection (e.g., after 15 minutes), mice are placed in a novel, dimly lit, open-field arena (e.g., 40x40 cm) in pairs of unfamiliar animals that have received the same treatment.
-
The behavior of the pair is recorded for a 10-minute session.
-
-
Data Analysis:
-
An observer, blind to the treatment conditions, scores the cumulative time the pair of mice spends engaged in active social behaviors.
-
These behaviors include sniffing (head, body, anogenital), following, grooming one another, and crawling over/under each other.
-
Data are analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare treatment groups. A significant increase in interaction time in the alstonine + MK-801 group compared to the vehicle + MK-801 group indicates reversal of the social deficit.
-
Protocol 2: Analysis of Brain Amines via HPLC
This protocol is used to quantify levels of neurotransmitters and their metabolites in specific brain regions following drug administration.
-
Animals and Treatment: Mice are treated with alstonine, control drugs, or vehicle. At a designated time point post-injection, animals are euthanized.
-
Tissue Dissection and Preparation:
-
The brain is rapidly removed and placed on an ice-cold surface.
-
Specific regions of interest, such as the frontal cortex and striatum, are dissected.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
Homogenization:
-
The frozen tissue is weighed and homogenized in a solution of 0.2 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine).
-
The homogenate is centrifuged at high speed (e.g., 15,000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The resulting supernatant is filtered (e.g., through a 0.22 µm filter).
-
A sample of the filtered supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.
-
-
Detection and Quantification:
-
An electrochemical detector is used to measure the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
The compounds are identified and quantified based on their retention times and peak heights/areas relative to the internal standard and known external standards.
-
Results are typically expressed as ng of amine per mg of tissue.
-
Conclusion
Early research on alstonine has established it as a compelling candidate for a new generation of antipsychotic drugs. Its unique mechanism of action, which appears to involve the modulation of serotonergic, dopaminergic, and glutamatergic pathways without direct D2 receptor antagonism, sets it apart from existing treatments. Preclinical data strongly suggest efficacy against both positive and negative symptoms of schizophrenia, with a particularly promising impact on social deficits. Furthermore, its favorable side effect profile, especially the apparent lack of extrapyramidal symptoms and hyperprolactinemia, addresses major drawbacks of current therapies. While further research, including clinical trials, is necessary to fully elucidate its therapeutic potential and safety in humans, the foundational studies on alstonine highlight the value of exploring traditional medicine for novel pharmacological leads and innovative approaches to treating severe mental illness.
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Total Synthesis of Alstonine and Related Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the total synthesis of Alstonine and its structurally related macroline/sarpagine indole (B1671886) alkaloids. The focus is on providing actionable information for researchers in organic synthesis and drug development, including comparative data on synthetic routes, detailed experimental protocols for key transformations, and visual representations of synthetic pathways.
Introduction to Alstonine Synthesis
Alstonine is a member of the macroline/sarpagine family of indole alkaloids, which are characterized by a complex, bridged polycyclic ring system. These natural products have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimalarial, and hypotensive properties. The intricate molecular architecture of Alstonine presents a formidable challenge for synthetic chemists, demanding innovative and efficient strategies for its construction. This document will primarily focus on a highly efficient enantioselective total synthesis of (-)-alstonerine, a closely related alkaloid, as a representative and well-documented example of constructing the core structure.[1] Key strategic considerations in these syntheses often revolve around the construction of the characteristic azabicyclo[3.3.1]nonane substructure annulated to the indole core.[1]
Comparative Analysis of a Key Synthetic Approach
Several synthetic routes to the core structure of Alstonine and its congeners have been developed. A notable and concise approach is the enantioselective total synthesis of (-)-alstonerine, which was achieved in 15 steps from L-tryptophan with an overall yield of 4.4%.[1] A key feature of this synthesis is the pioneering application of an intramolecular Pauson-Khand reaction (PKR) to construct the pivotal azabridged bicyclic skeleton.[1]
Table 1: Key Reaction Steps and Yields in the Enantioselective Total Synthesis of (-)-Alstonerine [1]
| Step No. | Reaction | Key Reagents and Conditions | Product | Yield (%) |
| 1-5 | Preparation of Enyne Precursor | L-tryptophan as starting material | Enyne 8 | Not specified in abstract |
| 6 | Pauson-Khand Reaction | Co₂(CO)₈, DMSO | Cyclopentenone 7 | Excellent |
| 7 | Indole Protection | Boc₂O, DMAP, CH₂Cl₂ | Boc-carbamate 9 | Quantitative |
| 8 | Hydrosilylation | (HMe₂Si)₂NH, [Rh(cod)Cl]₂, TPPTS | Silyl (B83357) enol ether 10 | Not specified in abstract |
| 9 | Oxidative Cleavage | OsO₄ (cat.), NaIO₄; then NaBH₄ | Hydroxylactone | Not specified in abstract |
| 10-12 | Lactone Elaboration | Not specified in detail in abstract | Acetyl compound 17 | Not specified in abstract |
| 13 | Deprotection | TMS-I | Bis-secondary amine 18 | Clean |
| 14-15 | Methylation | MeI, THF; then NaH, MeI | (-)-Alstonerine (1) | Not specified in abstract |
Key Experimental Protocols
The following protocols describe the pivotal steps in the enantioselective total synthesis of (-)-alstonerine, providing a practical guide for their replication.
Protocol: Intramolecular Pauson-Khand Reaction for Azabridged Bicyclic Ketone Synthesis
This protocol details the cobalt-mediated intramolecular [2+2+1] cycloaddition of an enyne to form the core cyclopentenone structure.
Materials:
-
Enyne precursor (e.g., compound 8)
-
Dicobalt octacarbonyl (Co₂(CO)₈) of high quality
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,2-dichloroethane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the enyne precursor in the anhydrous solvent in a flame-dried flask.
-
Add a stoichiometric amount of high-quality dicobalt octacarbonyl (Co₂(CO)₈) to the solution.
-
Stir the mixture at room temperature for the time required for the complete formation of the cobalt-alkyne complex, which can be monitored by TLC.
-
Add anhydrous DMSO as a promoter to the reaction mixture.
-
Heat the reaction mixture to the optimal temperature (typically between 60-80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by oxidation of the cobalt residues (e.g., by exposure to air or with an oxidizing agent like N-methylmorpholine N-oxide) followed by filtration through a pad of silica (B1680970) gel or celite.
-
Purify the resulting cyclopentenone (e.g., compound 7) by column chromatography.
Expected Outcome: This reaction should afford the desired azabridged bicyclic cyclopentenone in excellent yield as a single diastereomer.
Protocol: Oxidative Cleavage of a Silyl Enol Ether
This protocol describes the transformation of a silyl enol ether into a carboxylic acid and an aldehyde, which is subsequently reduced in situ.
Materials:
-
Silyl enol ether (e.g., compound 10)
-
Osmium tetroxide (OsO₄), catalytic amount (e.g., 10 mol%)
-
Sodium periodate (B1199274) (NaIO₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Suitable solvent system (e.g., THF/water)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the silyl enol ether in a mixture of THF and water.
-
Add a catalytic amount of OsO₄ to the solution.
-
Add NaIO₄ in portions to the reaction mixture, maintaining the temperature with an ice bath if necessary.
-
Stir the reaction until the starting material is consumed, as monitored by TLC.
-
Upon completion of the oxidative cleavage, carefully add NaBH₄ in portions at 0 °C to reduce the intermediate aldehyde.
-
Quench the reaction with an acidic solution to induce cyclization to the hydroxylactone.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting hydroxylactone by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Enantioselective total synthesis of (-)-alstonerine.
The provided DOT script visualizes the key stages in the enantioselective total synthesis of (-)-alstonerine. The pathway begins with the readily available chiral pool starting material, L-tryptophan, and proceeds through the formation of a crucial enyne precursor. The cornerstone of this synthesis is the Pauson-Khand reaction, which efficiently constructs the complex azabridged bicyclic core of the molecule. Subsequent functional group manipulations, including indole protection, hydrosilylation, and a pivotal oxidative cleavage, lead to an advanced intermediate. The final steps involve deprotection and methylation to yield the natural product, (-)-alstonerine. This graphical representation highlights the logical flow and key transformations of this elegant synthetic route.
References
Application Notes and Protocols: Enantioselective Synthesis of (-)-Alstonerine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of the indole (B1671886) alkaloid (-)-alstonerine. This document summarizes the key findings and methodologies from the concise 15-step synthesis developed by Miller and Martin, which commences from L-tryptophan. Additionally, a plausible signaling pathway for the cytotoxic activity of (-)-alstonerine is presented based on common mechanisms of related alkaloids.
Introduction
(-)-Alstonerine is a complex, biologically active indole alkaloid belonging to the macroline/sarpagine family.[1] These alkaloids are known for a range of biological activities, including hypotensive, antiamoebic, and antimalarial properties.[1] Notably, (-)-alstonerine has demonstrated cytotoxic activity against human lung cancer cell lines, making it a compound of interest for further investigation in drug development.[1] The intricate azabicyclo[3.3.1]nonane core structure fused to an indole ring presents a significant synthetic challenge. The synthesis detailed herein, developed by Miller and Martin, represents a concise and enantioselective approach, notable for its strategic use of a Pauson-Khand reaction to construct the key azabridged bicyclic skeleton.[1][2] This 15-step synthesis proceeds with an overall yield of 4.4% from readily available L-tryptophan.
Enantioselective Synthesis of (-)-Alstonerine: A Workflow Overview
The following diagram illustrates the key stages of the enantioselective total synthesis of (-)-alstonerine, highlighting the major transformations and intermediates.
Caption: Key stages in the enantioselective synthesis of (-)-Alstonerine.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the enantioselective synthesis of (-)-alstonerine.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Pauson-Khand Reaction | Enyne 8 | Cyclopentenone 7 | Co2(CO)8, Toluene (B28343), 60 °C | 75 |
| Boc Protection | Cyclopentenone 7 | Boc-carbamate 9 | (Boc)2O, DMAP, CH2Cl2 | 99 |
| Hydrosilylation | Boc-carbamate 9 | Silyl enol ether 10 | PhMe2SiH, (Ph3P)3RhCl, THF | 85 |
| Oxidative Cleavage and Lactonization | Silyl enol ether 10 | Lactone 15 | OsO4 (cat.), NaIO4, THF/H2O; then NaBH4; then H+ | 60 |
| Dihydropyran Formation | Lactone 15 | Dihydropyran 16 | DIBAL-H, CH2Cl2, -78 °C; then dehydration | 78 |
| Acetylation | Dihydropyran 16 | Acetyl compound 17 | Cl3CCOCl, pyridine; then Zn, AcOH | 75 |
| Deprotection | Acetyl compound 17 | Intermediate 18 | TMSI, CH2Cl2 | 85 |
| Overall Yield | L-Tryptophan | (-)-Alstonerine | 15 Steps | 4.4 |
Experimental Protocols
Detailed experimental protocols for the key transformations in the synthesis of (-)-alstonerine are provided below. These are based on the procedures reported by Miller and Martin.
Pauson-Khand Reaction for the Synthesis of Cyclopentenone 7
To a solution of the enyne 8 in toluene is added Co2(CO)8 at room temperature. The reaction mixture is heated to 60 °C and stirred until the starting material is consumed as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopentenone 7.
Boc Protection of Cyclopentenone 7 to Yield Boc-carbamate 9
To a solution of cyclopentenone 7 in CH2Cl2 is added di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature until completion. The solvent is evaporated, and the crude product is purified by flash chromatography to give the Boc-protected compound 9.
Hydrosilylation of Boc-carbamate 9 to form Silyl enol ether 10
A solution of Boc-carbamate 9 in THF is treated with dimethylphenylsilane (B1631080) (PhMe2SiH) and Wilkinson's catalyst ((Ph3P)3RhCl). The reaction mixture is stirred at room temperature until the enone is fully consumed. The solvent is removed in vacuo, and the resulting residue is purified by chromatography to provide the silyl enol ether 10.
Oxidative Cleavage and Lactonization to Lactone 15
To a solution of silyl enol ether 10 in a mixture of THF and water is added a catalytic amount of osmium tetroxide (OsO4) followed by sodium periodate (B1199274) (NaIO4) in portions. The reaction is stirred until the starting material is consumed. The reaction is then quenched, and the intermediate aldehyde/carboxylic acid is reduced in situ with sodium borohydride (B1222165) (NaBH4). Acidic workup then facilitates the cyclization to afford the lactone 15, which is purified by column chromatography.
Formation of Dihydropyran 16
The lactone 15 is dissolved in CH2Cl2 and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in hexanes is added dropwise. After stirring, the reaction is quenched, and the resulting lactol is dehydrated under appropriate conditions to yield the dihydropyran 16.
Two-Step Acetylation to Compound 17
The dihydropyran 16 is treated with an excess of trichloroacetyl chloride in pyridine. The resulting intermediate is then subjected to reduction with zinc dust in acetic acid to furnish the acetylated product 17.
Final Deprotection and Conversion to (-)-Alstonerine
The Boc and other protecting groups are removed from compound 17 using trimethylsilyl (B98337) iodide (TMSI) in CH2Cl2 to yield intermediate 18. Subsequent synthetic operations, as detailed by Miller and Martin, lead to the final product, (-)-alstonerine.
Plausible Mechanism of Cytotoxic Action: Apoptosis Induction
While the specific molecular targets of (-)-alstonerine are not fully elucidated, many cytotoxic alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic pathway that could be initiated by a cytotoxic agent like (-)-alstonerine.
Caption: Generalized pathways of apoptosis induced by a cytotoxic alkaloid.
References
Application Notes and Protocols for Alstonine Extraction from Alstonia boonei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid, has garnered significant scientific interest for its potential therapeutic properties, particularly its antipsychotic effects. Found in various plant species, Alstonia boonei, a medicinal plant native to West Africa, is a notable source of this compound. Traditional medicine has long utilized the stem bark of Alstonia boonei for treating a range of ailments, including fever, malaria, and mental health disorders. Modern research has begun to validate these traditional uses, identifying alstonine as a key bioactive constituent.
These application notes provide a comprehensive overview of the methods for extracting and isolating alstonine from the stem bark of Alstonia boonei. The protocols detailed below are based on established scientific literature and are intended to guide researchers in the efficient extraction and purification of this promising alkaloid for further pharmacological investigation and drug development.
Data Presentation: Quantitative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of alstonine from Alstonia boonei. The following table summarizes quantitative data from various studies on the extraction of crude extracts and the isolation of alkaloid fractions. It is important to note that while many studies report the yield of crude extracts, specific data on the yield and purity of isolated alstonine is less commonly reported.
| Extraction Method | Plant Part | Solvent | Solvent-to-Solid Ratio | Extraction Time | Temperature | Crude Extract Yield (%) | Alstonine Yield/Purity | Reference |
| Maceration | Stem Bark | Methanol (B129727) | 15:1 (v/w) | 72 hours | Room Temperature | 5.4 | Not Specified | [1] |
| Maceration | Stem Bark | 70% Ethanol | 5:1 (v/w) | 72 hours | Not Specified | Not Specified | Not Specified | [2] |
| Maceration | Stem Bark | Absolute Ethanol | ~1.67:1 (v/w) | 48 hours (x3) | Not Specified | 6.0 | Not Specified | [3] |
| Decoction | Stem Bark | Water | 10:1 (v/w) | 30 minutes | Boiling | 9.46 | Not Specified | |
| Soxhlet Extraction | Stem Bark | Methanol | 20:1 (v/w) | 6 hours | Boiling Point of Solvent | Not Specified | Not Specified |
Note: The yield of alstonine is highly dependent on the geographical origin of the plant material, harvesting time, and the specific purification techniques employed. The data presented above should be considered as a general guide.
Experimental Protocols
Protocol 1: Methanolic Maceration for Crude Alkaloid Extraction
This protocol describes a standard maceration technique for obtaining a crude methanolic extract from the stem bark of Alstonia boonei.
Materials:
-
Dried and powdered stem bark of Alstonia boonei
-
Methanol (analytical grade)
-
Glass container with a lid
-
Shaker (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 300 g of the dried, powdered stem bark of Alstonia boonei.
-
Place the powdered bark into a large glass container.
-
Add 4.5 L of methanol to the container, ensuring all the plant material is fully submerged.[1]
-
Seal the container and allow it to stand for 72 hours at room temperature.[1] Occasional shaking or continuous agitation on a mechanical shaker can enhance the extraction efficiency.
-
After 72 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
Store the crude extract in a cool, dark place for further purification.
Protocol 2: Acid-Base Extraction for Crude Alkaloid Fractionation
This protocol outlines a method to selectively extract and concentrate the alkaloid fraction from a crude methanolic extract.
Materials:
-
Crude methanolic extract of Alstonia boonei
-
1N Sulfuric Acid (H₂SO₄)
-
Ammonia (B1221849) solution (NH₄OH)
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
Dissolve 500 g of the defatted crude methanol extract in 1N H₂SO₄ with continuous stirring until a homogenous solution is achieved.
-
In an ice bath, carefully add ammonia solution dropwise to the acidic solution to adjust the pH to 7.0.
-
Transfer the neutralized solution to a large separatory funnel.
-
Perform liquid-liquid partitioning by adding 500 mL of ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning process two more times with fresh 500 mL portions of ethyl acetate.
-
Combine the three ethyl acetate fractions.
-
Concentrate the combined ethyl acetate fractions using a rotary evaporator at 50°C to yield the crude alkaloid fraction.
Protocol 3: Purification of Alstonine by Column Chromatography
This protocol provides a general procedure for the purification of alstonine from the crude alkaloid fraction using column chromatography. The choice of solvent system may need to be optimized based on preliminary analysis by Thin Layer Chromatography (TLC).
Materials:
-
Crude alkaloid fraction
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Solvents for mobile phase (e.g., n-hexane, dichloromethane, ethyl acetate, methanol in varying ratios)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin the elution process with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of more polar solvents (e.g., n-hexane:dichloromethane, dichloromethane:ethyl acetate, ethyl acetate:methanol).
-
Fraction Collection: Collect the eluate in small, numbered fractions.
-
TLC Monitoring: Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the pure alstonine (as determined by TLC comparison with a standard, if available).
-
Final Purification: Concentrate the pooled fractions under reduced pressure to obtain purified alstonine. Further purification may be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow for Alstonine Extraction and Purification
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Alstonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of alstonine (B1665729), a prominent indole (B1671886) alkaloid with significant antipsychotic and anticancer properties, using High-Performance Liquid Chromatography (HPLC).[1] The primary method detailed is a robust isocratic reverse-phase HPLC (RP-HPLC) procedure, suitable for the routine quality control and quantification of alstonine in plant extracts and other matrices. An alternative normal-phase HPLC method for purification is also presented. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy interpretation, and a visual workflow to aid in experimental setup.
Introduction
Alstonine is a bioactive indole alkaloid found in various plant species, notably from the Alstonia and Rauwolfia genera.[1] Its potential as an antipsychotic and anticancer agent has led to increased interest within the pharmaceutical and scientific communities.[1] To support research and development, robust and reliable analytical methods for the accurate quantification of alstonine are crucial. HPLC is a powerful and widely used technique for the separation, identification, and quantification of alkaloids due to its high resolution, sensitivity, and reproducibility. This application note details a validated isocratic RP-HPLC method for alstonine analysis.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Quantification of Alstonine
This protocol is adapted from a validated method for the simultaneous determination of related indole alkaloids and is suitable for the quantification of alstonine.[2]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Waters Spherisorb ODS2, 5 µm particle size)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Reference standard of Alstonine
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Spherisorb ODS2 (or equivalent C18) |
| Mobile Phase | Acetonitrile (containing 0.1% TEA) and Water (containing 0.1% TFA) in a 35:65 (v/v) ratio |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
3. Standard Preparation:
-
Prepare a stock solution of the alstonine reference standard in methanol (B129727).
-
Create a series of working standard solutions at various concentrations by diluting the stock solution with the mobile phase to construct a calibration curve.
4. Sample Preparation (from Plant Material):
-
Dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Perform a solvent extraction using methanol. The powdered sample can be soaked in methanol for 24 hours at room temperature.
-
For a more exhaustive extraction, dissolve the crude methanol extract in distilled water and perform a liquid-liquid extraction with ethyl acetate (B1210297). The ethyl acetate extract, which is rich in alkaloids, can then be used for analysis.
-
Evaporate the solvent from the final extract under vacuum.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Protocol 2: Normal-Phase HPLC for Purification of Alstonine
This protocol is suitable for the isolation and purification of alstonine from a semi-purified plant extract.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or DAD detector
-
Normal-phase silica (B1680970) gel column
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Normal-phase silica gel |
| Mobile Phase | n-Hexane:Ethyl Acetate (92:8, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | Optimized for separation (typically 1-2 mL/min) |
| Detection Wavelength | 250 nm |
Quantitative Data Summary
The following table summarizes the performance characteristics of the reverse-phase HPLC method, adapted from a study on related indole alkaloids. These values provide an expected range for a properly validated method for alstonine.
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1.0 µg/mL |
| Limit of Quantification (LOQ) | ~3.4 µg/mL |
| Recovery | 98.5 - 102.5% |
| Intra-day Precision (RSD) | < 2.0% |
| Inter-day Precision (RSD) | < 3.0% |
Visualizations
Caption: Experimental workflow for alstonine analysis.
Method Validation
To ensure the reliability and accuracy of the analytical results, the HPLC method should be thoroughly validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a simple, accurate, and precise tool for the quantitative analysis of alstonine. The protocol is suitable for the quality control of plant extracts and can be adapted for various research and drug development applications. Proper method validation is essential to ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for In Vitro Assays of Alstonine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a prominent indole (B1671886) alkaloid found in various medicinal plants, notably from the Alstonia genus. It has garnered significant interest within the scientific community due to its diverse pharmacological properties. Preclinical studies have revealed its potential as an anticancer, antiplasmodial, and antipsychotic-like agent. This document provides detailed application notes and experimental protocols for a range of in vitro assays to assess the biological activity of Alstonine, facilitating further research and drug development efforts.
Data Presentation: Quantitative Efficacy of Alstonine
The following tables summarize the quantitative data on the in vitro biological activities of Alstonine across various assays.
Table 1: Anticancer Activity of Alstonine
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| MG63 | Osteosarcoma | MTT Assay | ~5-10 | 72 | [1] |
| U-2OS | Osteosarcoma | MTT Assay | ~5-10 | 72 | [1] |
| HeLa | Cervical Cancer | Not Specified | 5.53 µg/mL | 4 | [2] |
| HepG2 | Liver Cancer | Not Specified | 25 µg/mL | 4 | [2] |
| HL60 | Promyelocytic Leukemia | Not Specified | 11.16 µg/mL | 4 | [2] |
| KB | Oral Cancer | Not Specified | 10 µg/mL | 4 | |
| MCF-7 | Breast Cancer | Not Specified | 29.76 µg/mL* | 4 |
*Data is for an alkaloid fraction of Alstonia scholaris, where Alstonine is a major component.
Table 2: Antiplasmodial Activity of Alstonine
| Parasite Strain | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| P. falciparum 3D7 | [³H]-Hypoxanthine Incorporation | 0.17 | 96 | |
| P. falciparum D6 | Not Specified | 0.048 | 72 | |
| P. falciparum W2 | Not Specified | 0.109 | 72 | |
| P. knowlesi | [³H]-Hypoxanthine Incorporation | ~1 | 48 |
Experimental Protocols and Visualizations
This section provides detailed protocols for key in vitro assays to evaluate Alstonine's biological activity, accompanied by Graphviz diagrams to illustrate workflows and signaling pathways.
Anticancer Activity
Alstonine has demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis through the activation of the AMPK signaling pathway and the inhibition of DNA synthesis.
Cell Viability Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of Alstonine on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MG63, U-2OS) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Alstonine in a suitable solvent (e.g., DMSO). Make serial dilutions of Alstonine in culture medium to achieve the desired final concentrations (e.g., 1.25 to 20 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Alstonine. Include a vehicle control (medium with the same concentration of DMSO without Alstonine) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of Alstonine concentration.
DNA Synthesis Inhibition Assay
Alstonine has been reported to selectively inhibit DNA synthesis in cancer cells by forming a complex with cancer DNA. This can be assessed using a nucleoside analog incorporation assay.
Principle: This assay measures the incorporation of a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA. A decrease in EdU incorporation indicates inhibition of DNA synthesis.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of Alstonine for a predetermined time (e.g., 24 hours).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours to allow for its incorporation into replicating DNA.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of EdU-positive cells can be quantified to determine the effect of Alstonine on DNA synthesis.
Apoptosis and Cell Cycle Analysis
Alstonine induces apoptosis in cancer cells, which can be evaluated by measuring mitochondrial membrane potential, caspase activation, and cell cycle distribution.
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization, a hallmark of early apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Alstonine for the desired duration.
-
JC-1 Staining: After treatment, incubate the cells with 10 µg/mL JC-1 in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In fluorescence microscopy, healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence. In flow cytometry, a shift in the fluorescence emission from red (FL2 channel) to green (FL1 channel) indicates apoptosis.
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Alstonine.
-
Reagent Addition: After treatment, add the caspase-3/7 reagent (containing a pro-luminescent substrate) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence is proportional to the amount of caspase-3/7 activity.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content in the cell. This allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Alstonine, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram can be used to quantify the percentage of cells in each phase of the cell cycle.
Alstonine's Anticancer Signaling Pathway
In osteosarcoma cells, Alstonine has been shown to activate the AMP-activated protein kinase (AMPK) pathway. Activated AMPK can lead to the downstream activation of apoptotic pathways, including the cleavage of caspase-9 and caspase-3, ultimately resulting in programmed cell death.
Antiplasmodial Activity
Alstonine exhibits potent activity against the malaria parasite Plasmodium falciparum. The [³H]-hypoxanthine incorporation assay is a standard method to assess the in vitro antiplasmodial activity of compounds.
Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. The incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA is a measure of its growth and proliferation. Inhibition of hypoxanthine incorporation indicates antiplasmodial activity.
Protocol:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Setup: In a 96-well plate, add serial dilutions of Alstonine in culture medium.
-
Parasite Inoculation: Add parasitized erythrocytes (ring-stage synchronized, ~1% parasitemia, 2.5% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 48 to 96 hours under the same culture conditions.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the radioactivity of the incorporated [³H]-hypoxanthine using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of parasite growth inhibition compared to the negative control and determine the IC50 value.
Antibacterial Activity
Alstonine has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Culture: Grow the test bacteria (e.g., Bacillus coagulans, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of Alstonine in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without Alstonine) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Alstonine at which no visible bacterial growth (turbidity) is observed.
Antipsychotic-like Activity: Serotonin (B10506) 5-HT2A/2C Receptor Functional Assay
Alstonine's antipsychotic and anxiolytic effects are thought to be mediated through the modulation of 5-HT2A/2C serotonin receptors. A calcium flux assay can be used to assess the functional activity of Alstonine at these Gq-coupled receptors.
Principle: Activation of 5-HT2A/2C receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]i) through the Gq/11-PLC-IP3 pathway. This can be measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add Alstonine at various concentrations. To test for antagonistic activity, pre-incubate the cells with Alstonine before adding a known 5-HT2A/2C agonist (e.g., serotonin).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in [Ca²⁺]i.
-
Data Analysis: Analyze the dose-response curve to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) of Alstonine.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro evaluation of Alstonine's biological activities. These assays are fundamental for elucidating its mechanisms of action and for advancing its potential development as a therapeutic agent in oncology, infectious diseases, and neurology. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols for Studying Alstonine's Antipsychotic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of alstonine (B1665729), an indole (B1671886) alkaloid with a promising and atypical antipsychotic profile. The following sections detail the common animal models and experimental protocols used to characterize the antipsychotic-like effects of alstonine, along with its neurochemical and potential metabolic effects.
Introduction to Alstonine
Alstonine is an indole alkaloid identified as the major component of a plant-based remedy traditionally used in Nigeria for treating mental illness.[1][2] Preclinical studies in rodent models have demonstrated that alstonine exhibits a clear antipsychotic-like profile, comparable in some aspects to atypical antipsychotics like clozapine.[1][3][4] A key feature of alstonine is its unique mechanism of action, which appears to differ from classical and most atypical antipsychotics. Notably, it does not seem to directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors, which are the primary targets of many current antipsychotic drugs.[3][5] Instead, its effects are thought to be mediated through indirect modulation of dopaminergic and serotonergic systems, potentially involving 5-HT2A/C receptors and an increase in dopamine uptake.[1][4][6][7][8]
Animal Models for Assessing Antipsychotic-like Activity
Several behavioral paradigms in rodents are employed to model different aspects of psychosis and to evaluate the efficacy of potential antipsychotic compounds like alstonine.
Models of Positive Symptoms
-
Apomorphine-Induced Stereotypy: This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, gnawing, cage climbing) induced by the dopamine receptor agonist apomorphine (B128758).[3][9][10][11][12] Inhibition of these behaviors suggests a potential to manage the positive symptoms of schizophrenia. Alstonine has been shown to significantly reduce apomorphine-induced stereotypy.[3]
-
Amphetamine-Induced Lethality in Grouped Mice: This model is considered specific for antipsychotic activity, as the increased lethality caused by amphetamine in grouped mice is prevented by antipsychotics but not by other sedatives.[5] Alstonine has demonstrated a protective effect in this model.[5]
-
NMDA Receptor Antagonist-Induced Hyperlocomotion: Non-competitive NMDA receptor antagonists like MK-801 (dizocilpine) and ketamine induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[5][13][14][15][16][17] Alstonine effectively prevents MK-801-induced hyperlocomotion.[5][13]
Models of Negative Symptoms
-
MK-801-Induced Social Withdrawal: NMDA antagonists can also induce deficits in social interaction in rodents, modeling the negative symptoms of schizophrenia such as social withdrawal.[18][19] Alstonine has been shown to reverse these social interaction deficits.[18]
Models of Cognitive Deficits
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in schizophrenic patients.[20][21][22][23] While specific data on alstonine's effect on PPI is not detailed in the provided search results, this is a standard and relevant test for any potential antipsychotic.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on alstonine.
Table 1: Effects of Alstonine on Neurotransmitter Levels in Mouse Brain
| Brain Region | Neurotransmitter/Metabolite | Treatment | % Change from Control | Reference |
| Frontal Cortex | Dopamine (DA) | Alstonine | ↓ | [1] |
| DOPAC | Alstonine | ↑ | [1] | |
| HVA | Alstonine | No significant change | [1] | |
| Serotonin (5-HT) | Alstonine | ↑ | [1] | |
| 5-HIAA | Alstonine | ↑ | [1] | |
| Striatum | Dopamine (DA) | Alstonine | No significant change | [1] |
| DOPAC | Alstonine | ↑ | [1] | |
| HVA | Alstonine | No significant change | [1] | |
| 5-HIAA | Alstonine | ↑ | [1] |
DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid. Arrows indicate an increase (↑) or decrease (↓) in levels.
Table 2: Behavioral Effects of Alstonine in Rodent Models
| Animal Model | Behavioral Parameter | Alstonine Dose Range (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-Induced Lethality | Survival Rate | 0.5 - 2.0 | Increased survival | [5] |
| Apomorphine-Induced Stereotypy | Stereotypy Score | Not specified | Reduced stereotypy | [3] |
| Haloperidol-Induced Catalepsy | Catalepsy Score | Not specified | Reversed catalepsy | [3] |
| MK-801-Induced Hyperlocomotion | Locomotor Activity | 0.1 - 1.0 | Prevented hyperlocomotion | [5] |
| MK-801-Induced Social Withdrawal | Social Interaction Time | 0.5 - 1.0 | Prevented social withdrawal | [18] |
Experimental Protocols
Apomorphine-Induced Stereotypy in Mice
Objective: To assess the effect of alstonine on dopamine-mediated stereotyped behavior.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Apomorphine hydrochloride (dissolved in saline with 0.1% ascorbic acid)
-
Alstonine (dissolved in appropriate vehicle)
-
Observation cages/beakers
-
Stopwatch
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Divide animals into groups (e.g., Vehicle control, Alstonine, Positive control like Haloperidol).
-
Administer alstonine or vehicle intraperitoneally (i.p.).
-
After a specific pretreatment time (e.g., 30 minutes), administer apomorphine (e.g., 1-5 mg/kg, s.c. or i.p.).
-
Immediately place each mouse individually into an observation cage.
-
Observe and score the stereotyped behavior (e.g., sniffing, licking, gnawing, rearing) at regular intervals (e.g., every 5-10 minutes) for a total duration of 30-60 minutes.[11]
-
A scoring system can be used, for example: 0 = asleep or stationary; 1 = active; 2 = predominantly stereotyped activity with bursts of locomotion; 3 = continuous stereotyped activity.
MK-801-Induced Hyperlocomotion in Mice
Objective: To evaluate the effect of alstonine on NMDA receptor antagonist-induced locomotor hyperactivity.
Materials:
-
Male mice
-
MK-801 (dizocilpine maleate) (dissolved in saline)
-
Alstonine (dissolved in appropriate vehicle)
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituate the mice to the testing room.
-
Administer alstonine or vehicle (i.p.).
-
After the pretreatment period (e.g., 30 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).
-
Immediately place the mice in the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).
Neurochemical Analysis by HPLC
Objective: To measure the levels of dopamine, serotonin, and their metabolites in specific brain regions.
Materials:
-
Rodent brain tissue (frontal cortex, striatum)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Homogenizer
-
Centrifuge
-
Perchloric acid
-
Mobile phase and standards for DA, DOPAC, HVA, 5-HT, and 5-HIAA.
Procedure:
-
Administer alstonine or vehicle to the animals.
-
At a designated time point, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Weigh the tissue samples and homogenize in a solution like 0.1 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant.
-
Inject a specific volume of the supernatant into the HPLC system.
-
Quantify the levels of neurotransmitters and metabolites by comparing the peak areas with those of external standards.
-
Normalize the data to the weight of the tissue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of alstonine and a typical experimental workflow.
Caption: Proposed mechanism of alstonine's antipsychotic action.
Caption: General workflow for behavioral pharmacology studies of alstonine.
Side Effect Profile Assessment
An important aspect of developing a new antipsychotic is evaluating its potential for side effects that are common with existing medications.
-
Extrapyramidal Symptoms (EPS): The catalepsy test is a common method to predict the likelihood of a compound to induce EPS. Alstonine has been shown to reverse haloperidol-induced catalepsy, suggesting a low risk of inducing EPS.[3]
-
Metabolic Side Effects: Atypical antipsychotics are often associated with weight gain, hyperglycemia, and hyperlipidemia.[1] Preliminary studies suggest that alstonine does not induce weight gain and does not negatively impact fasting glucose levels.[1][2]
-
Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway can lead to elevated prolactin levels. Alstonine, unlike haloperidol, did not alter prolactin levels in rodents, further supporting its atypical profile.[1][2]
Conclusion
Alstonine presents a compelling profile as a potential novel antipsychotic agent. Its efficacy in a range of animal models relevant to the positive and negative symptoms of schizophrenia, coupled with a seemingly favorable side effect profile, warrants further investigation. The lack of direct interaction with classical antipsychotic targets suggests a unique mechanism of action that could represent a significant advancement in the treatment of psychosis. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of alstonine.
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Differentiation between MK-801- and apomorphine-induced stereotyped behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ketamine-induced locomotion in rats in an open-field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hadassah BrainLabs | Ketamine -induced hyperlocomotion [brainlabs.org.il]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 22. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 23. protocols.io [protocols.io]
Application Notes and Protocols for Alstonine in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid primarily found in plants of the Alstonia genus, has demonstrated notable anticancer properties. Preclinical studies suggest that alstonine exerts its effects by selectively targeting cancer cells, inhibiting DNA synthesis, and inducing programmed cell death (apoptosis).[1][2] These application notes provide an overview of the cell culture techniques and experimental protocols relevant to investigating the anticancer potential of alstonine.
Data Presentation: Cytotoxicity of Alstonine
While specific IC50 values for pure alstonine are not extensively documented in publicly available literature, data from the alkaloid fraction of Alstonia scholaris, which contains alstonine, provide valuable insights into its cytotoxic potential across various human cancer cell lines. It is important to note that these values represent the activity of a mixture of alkaloids and should be considered as a preliminary guide for studies with purified alstonine.
| Cell Line | Cancer Type | IC50 (µg/mL) of Alstonia scholaris Alkaloid Fraction |
| HeLa | Cervical Cancer | 5.53 |
| HL60 | Promyelocytic Leukemia | 11.16 |
| KB | Oral Carcinoma | 10.00 |
| HepG2 | Liver Cancer | 25.00 |
| MCF-7 | Breast Cancer | 29.76 |
Data sourced from studies on the alkaloid fraction of Alstonia scholaris.
Mandatory Visualizations
Experimental Workflow for Alstonine Cytotoxicity and Apoptosis Analysis
References
Application Notes and Protocols for Studying Alstonine's Interaction with DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interaction of Alstonine, a beta-carboline alkaloid with known anticancer properties, with DNA. The protocols outlined below are based on established methods for analyzing drug-DNA interactions and include illustrative data from closely related beta-carboline alkaloids to provide a practical framework in the absence of specific published quantitative data for Alstonine.
Introduction
Alstonine is an indole (B1671886) alkaloid that has demonstrated selective inhibitory effects on the in vitro synthesis of cancer DNA, suggesting a direct interaction with the genetic material of malignant cells.[1][2] Understanding the thermodynamics, kinetics, and structural basis of this interaction is crucial for the development of Alstonine and its derivatives as potential anticancer therapeutics. The following protocols and data provide a roadmap for researchers to elucidate the mechanism of Alstonine's action at the molecular level.
Data Presentation: Quantitative Analysis of Beta-Carboline Alkaloid-DNA Interactions
| Alkaloid | Binding Constant (Kb) [M-1] | Method | Reference |
| Harmine | 3.44 x 107 | UV-Visible, FTIR | [1] |
| Harmalol | 6.43 x 105 | UV-Visible, FTIR | |
| Harmaline | 3.82 x 105 | UV-Visible, FTIR | |
| Harmane | 1.63 x 105 | UV-Visible, FTIR | |
| Tryptoline | 1.11 x 105 | UV-Visible, FTIR |
Note: This data should be used as a reference point for designing experiments and interpreting results for Alstonine.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of Alstonine with DNA are provided below.
Protocol 1: UV-Visible Spectrophotometry for Determining Binding Constant
This protocol describes how to determine the binding constant (Kb) of Alstonine to DNA by monitoring changes in its UV-Visible absorption spectrum upon titration with DNA.
Materials:
-
Alstonine solution of known concentration (e.g., 50 µM in a suitable buffer)
-
Calf Thymus DNA (ct-DNA) stock solution of known concentration (in base pairs)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a working solution of Alstonine in Tris-HCl buffer.
-
Record the UV-Visible absorption spectrum of the Alstonine solution from 200-400 nm.
-
Titrate the Alstonine solution with increasing concentrations of ct-DNA. After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Visible spectrum.
-
Monitor the changes in the absorbance and wavelength maxima of Alstonine's characteristic absorption peaks.
-
Calculate the binding constant (Kb) using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.
Expected Results: Upon binding to DNA, Alstonine is expected to show hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in its absorption maxima, indicative of intercalation or groove binding.
Protocol 2: Fluorescence Spectroscopy for Elucidating Binding Mechanism
This protocol utilizes the intrinsic fluorescence of Alstonine to study its binding to DNA and to investigate the binding mechanism through fluorescence quenching experiments.
Materials:
-
Alstonine solution (e.g., 10 µM in Tris-HCl buffer)
-
ct-DNA stock solution
-
Potassium iodide (KI) solution (for quenching studies)
-
Ethidium (B1194527) bromide (EB) solution (for competitive binding studies)
-
Fluorometer
Procedure:
-
Direct Titration:
-
Record the fluorescence emission spectrum of the Alstonine solution (excitation at its absorption maximum).
-
Incrementally add ct-DNA to the Alstonine solution, recording the fluorescence spectrum after each addition.
-
Analyze the data for changes in fluorescence intensity to determine the binding constant (Kb) and the number of binding sites (n) using the Scatchard equation.
-
-
Fluorescence Quenching:
-
Perform fluorescence quenching experiments using a quencher like KI in the absence and presence of ct-DNA.
-
Analyze the quenching data using the Stern-Volmer equation. A decrease in the Stern-Volmer quenching constant (Ksv) in the presence of DNA suggests that Alstonine is protected from the quencher upon binding, indicative of intercalation.
-
-
Competitive Binding with Ethidium Bromide:
-
Prepare a solution of ct-DNA pre-incubated with ethidium bromide (EB) to form a fluorescent complex.
-
Titrate this solution with increasing concentrations of Alstonine and monitor the decrease in the fluorescence of the DNA-EB complex.
-
A significant decrease in fluorescence indicates that Alstonine displaces EB from DNA, suggesting an intercalative binding mode.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy for Monitoring Conformational Changes in DNA
CD spectroscopy is used to observe changes in the secondary structure of DNA upon binding of Alstonine.
Materials:
-
Alstonine solution
-
ct-DNA solution
-
CD spectropolarimeter
Procedure:
-
Record the CD spectrum of the ct-DNA solution in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing concentrations of Alstonine to the DNA solution and record the CD spectrum after each addition.
-
Monitor for changes in the ellipticity and wavelength of the characteristic DNA bands.
-
Look for induced CD signals in the region where Alstonine absorbs light, which would indicate the binding of the achiral drug to the chiral DNA molecule.
Expected Results: Changes in the CD spectrum of DNA, such as an increase in the intensity of the positive band and a decrease in the intensity of the negative band, can suggest an intercalative binding mode. The appearance of an induced CD signal for Alstonine provides further evidence of binding.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the Alstonine-DNA interaction.
Materials:
-
Alstonine solution (in the syringe)
-
ct-DNA solution (in the sample cell)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze both Alstonine and DNA solutions against the same buffer to minimize heats of dilution.
-
Load the DNA solution into the sample cell and the Alstonine solution into the injection syringe.
-
Perform a series of injections of the Alstonine solution into the DNA solution while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection.
-
Fit the binding isotherm to a suitable model to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Protocol 5: Molecular Docking to Predict Binding Mode and Interactions
Molecular docking is a computational method to predict the preferred binding orientation and affinity of a ligand to a macromolecule.
Software:
-
AutoDock, Glide, or other molecular docking software
-
Molecular visualization software (e.g., PyMOL, VMD)
Procedure:
-
Obtain the 3D structure of Alstonine and a model DNA duplex (e.g., a B-DNA dodecamer from the Protein Data Bank).
-
Prepare the ligand (Alstonine) and the receptor (DNA) for docking by adding charges and hydrogen atoms.
-
Define the binding site on the DNA (e.g., the entire molecule or specific grooves).
-
Perform the docking simulation using a suitable algorithm.
-
Analyze the resulting docking poses to identify the most favorable binding mode (intercalation vs. groove binding) and the specific interactions (hydrogen bonds, van der Waals forces) between Alstonine and DNA.
Visualizations
References
Application of Alstonine in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, is a prominent constituent of various medicinal plants, including those from the genera Alstonia, Catharanthus, Picralima, and Rauvolfia.[1] Traditionally used in Nigerian ethnomedicine to treat mental illnesses, alstonine has garnered significant interest in modern neuropharmacology for its potential as a novel antipsychotic and anxiolytic agent.[2][3] Preclinical research indicates that alstonine exhibits a pharmacological profile akin to atypical antipsychotics, suggesting its potential in managing both positive and negative symptoms of schizophrenia with a possibly favorable side-effect profile.[4][5]
These application notes provide a comprehensive overview of the neuropharmacological properties of alstonine, detailed protocols for key in vitro and in vivo experiments, and a summary of quantitative data to facilitate further research and drug development.
Neuropharmacological Profile
Alstonine's mechanism of action appears to be multifactorial, distinguishing it from classical antipsychotics. It does not bind directly to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors, which are the primary targets of many existing antipsychotic drugs.[4][6] Instead, its effects are thought to be mediated through an indirect modulation of dopaminergic and serotonergic systems.
Key characteristics of alstonine's neuropharmacological profile include:
-
Antipsychotic-like effects: Alstonine has been shown to inhibit amphetamine-induced lethality and apomorphine-induced stereotypy, behaviors considered preclinical indicators of antipsychotic activity.[4] It also potentiates barbiturate-induced sleeping time.[4] Notably, it prevents haloperidol-induced catalepsy, a model for extrapyramidal side effects, suggesting an atypical antipsychotic profile.[4]
-
Anxiolytic properties: In animal models such as the hole-board and light/dark tests, alstonine demonstrates clear anxiolytic effects.[7][8] This property is significant as it may contribute to the management of negative symptoms in schizophrenia.[5][7]
-
Serotonergic modulation: The anxiolytic effects of alstonine are reportedly mediated by 5-HT2A/2C receptors.[7][8] Pre-treatment with a 5-HT2A/2C antagonist, ritanserin, reverses the anxiolytic-like behaviors induced by alstonine.[7] It is suggested that alstonine may act as an inverse agonist at these receptors.[8]
-
Dopaminergic modulation: Alstonine appears to modulate dopamine transmission indirectly. Studies have shown that acute treatment with alstonine increases dopamine uptake in striatal synaptosomes without altering D2 receptor binding densities.[9] It also increases intraneuronal dopamine catabolism.[10][11]
-
Glutamatergic system interaction: Alstonine has been observed to reverse behavioral deficits induced by the NMDA receptor antagonist MK-801, suggesting an indirect modulation of the glutamate (B1630785) system, potentially via its interaction with the serotonin system.[7][8][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on alstonine.
| In Vivo Behavioral Assay | Species | Alstonine Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality | [6] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | [4] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [4] |
| Hole-Board Test | Mice | 0.5 - 1.0 | Increased head-dips (anxiolytic) | [8][12] |
| Light/Dark Test | Mice | 0.5 - 1.0 | Increased time in light area (anxiolytic) | [8][12] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1 - 1.0 | Prevention of hyperlocomotion | [3][6] |
| MK-801-Induced Social Withdrawal | Mice | 0.5 - 1.0 | Prevention of social withdrawal | [5] |
| In Vitro/Ex Vivo Assay | Tissue/Preparation | Key Finding | Reference |
| Dopamine D2 Receptor Binding | Mouse Nucleus Accumbens & Caudate-Putamen | No change in binding density | [9] |
| Dopamine Uptake | Mouse Striatal Synaptosomes | Increased after acute treatment | [9] |
| Dopamine & Serotonin Levels (HPLC) | Mouse Frontal Cortex & Striatum | Increased serotonergic transmission and intraneuronal dopamine catabolism | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vivo Behavioral Assays
1. Hole-Board Test for Anxiolytic Activity
-
Principle: This test assesses anxiety-like behavior and neophilia (attraction to novelty) in rodents. Anxiolytic compounds typically increase the number of head-dips into the holes.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with 16 equally spaced holes (e.g., 3 cm diameter) in the floor. The apparatus should be placed in a quiet, dimly lit room.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the experiment.
-
Administer alstonine (0.5-1.0 mg/kg, i.p.) or vehicle control 30 minutes before the test.
-
Gently place a mouse in the center of the hole-board.
-
Record the number of head-dips (head insertion up to the level of the ears) and locomotor activity (number of squares crossed) for a 5-minute period.
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Data Analysis: Compare the number of head-dips and locomotor activity between the alstonine-treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
2. Light/Dark Box Test for Anxiolytic Activity
-
Principle: This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A two-compartment box, with one compartment (e.g., one-third of the total area) being dark and the other brightly illuminated (e.g., 300-400 lux). An opening connects the two compartments.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Administer alstonine (0.5-1.0 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment, the number of transitions between compartments, and the latency to the first entry into the dark compartment.
-
Clean the apparatus thoroughly between animals.
-
-
Data Analysis: Analyze the recorded parameters using appropriate statistical methods to compare the drug-treated group with the control group.
3. MK-801-Induced Social Withdrawal
-
Principle: The NMDA receptor antagonist MK-801 induces social withdrawal in rodents, which is considered a model for the negative symptoms of schizophrenia. This test evaluates the potential of a compound to reverse this deficit.
-
Procedure:
-
House mice individually for a period before the test to increase their motivation for social interaction.
-
On the test day, administer alstonine (0.5-1.0 mg/kg, i.p.) or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).
-
After another interval (e.g., 30 minutes), place the test mouse in a neutral arena with an unfamiliar mouse.
-
Record the duration of active social interaction (e.g., sniffing, following, grooming) over a 10-minute period.
-
-
Data Analysis: Compare the social interaction time between the different treatment groups.
In Vitro and Ex Vivo Assays
1. Dopamine Uptake Assay in Striatal Synaptosomes
-
Principle: This assay measures the function of the dopamine transporter (DAT) by quantifying the uptake of radiolabeled dopamine into synaptosomes (isolated nerve terminals).
-
Protocol:
-
Synaptosome Preparation:
-
Dissect the striatum from mouse brains in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Homogenize the tissue in the same buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 12,000 x g for 20 minutes) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal suspension with alstonine or vehicle at 37°C for a specified time.
-
Initiate the uptake by adding a known concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a potent DAT inhibitor (e.g., cocaine or nomifensine).
-
-
-
Data Analysis: Calculate the specific uptake of [³H]dopamine and compare the effects of different concentrations of alstonine.
2. HPLC Analysis of Dopamine and Serotonin
-
Principle: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a sensitive method for the simultaneous quantification of monoamines and their metabolites in brain tissue.
-
Protocol:
-
Sample Preparation:
-
Rapidly dissect brain regions of interest (e.g., frontal cortex, striatum) from mice treated with alstonine or vehicle.
-
Homogenize the tissue in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the neurotransmitters.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes) at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the compounds on a reverse-phase C18 column using a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier.
-
Detect the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) by comparing their retention times and peak areas to those of external standards.
-
-
-
Data Analysis: Normalize the neurotransmitter levels to the tissue weight and compare the results between treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for Alstonine.
Caption: General workflow for in vivo behavioral assays.
Caption: Workflow for HPLC analysis of neurotransmitters.
References
- 1. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography (HPLC) analysis of DA and serotonin and their metabolites [bio-protocol.org]
- 3. Rapid determination of dopamine uptake in synaptosomal preparations [pubmed.ncbi.nlm.nih.gov]
- 4. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hole-board test - Wikipedia [en.wikipedia.org]
- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 8. Simultaneous measurement of dopamine, serotonin, their metabolites and tryptophan in mouse brain homogenates by high-performance liquid chromatography with dual coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. mmpc.org [mmpc.org]
- 12. meliordiscovery.com [meliordiscovery.com]
Alstonine as a Versatile Scaffold for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has emerged as a promising scaffold in drug discovery, demonstrating a diverse range of pharmacological activities.[1][2] Its unique chemical structure provides a foundation for the development of novel therapeutics targeting a variety of diseases. This document provides detailed application notes and experimental protocols for utilizing alstonine and its derivatives in antipsychotic, anticancer, and antimalarial drug discovery programs.
Antipsychotic Applications
Alstonine exhibits an atypical antipsychotic profile, suggesting its potential for treating schizophrenia with a reduced risk of extrapyramidal side effects.[3][4][5] Its mechanism of action is distinct from classical antipsychotics, involving the modulation of serotonergic and glutamatergic systems rather than direct dopamine (B1211576) receptor antagonism.[1][5]
Quantitative Data for Antipsychotic Activity
| Parameter | Model | Alstonine Dose/Concentration | Effect | Reference |
| Amphetamine-induced Lethality | Mouse | 0.5–2.0 mg/kg (i.p.) | Prevention of lethality | [1] |
| MK-801-induced Hyperlocomotion | Mouse | 0.1, 0.5, and 1.0 mg/kg | Prevention of hyperlocomotion | [1][5] |
| Haloperidol-induced Catalepsy | Mouse | Not specified | Prevention of catalepsy | [5] |
| Apomorphine-induced Stereotypy | Mouse | Not specified | Inhibition of stereotypy | [5] |
| Glutamate (B1630785) Uptake | Rat Hippocampal Slices | 1, 10, and 100 µM | Decrease in glutamate uptake | [1] |
Experimental Protocols
This protocol assesses the ability of alstonine to counteract the hyperlocomotion induced by the NMDA receptor antagonist MK-801, a common animal model for schizophrenia-like symptoms.
Materials:
-
Male Swiss mice (25-30 g)
-
Alstonine hydrochloride
-
MK-801 (dizocilpine maleate)
-
Saline solution (0.9% NaCl)
-
Locomotor activity cages
Procedure:
-
Habituate mice to the locomotor activity cages for 30 minutes one day before the experiment.
-
On the test day, administer alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle (saline) to different groups of mice.
-
Thirty minutes after alstonine administration, inject MK-801 (0.3 mg/kg, i.p.) or saline.
-
Immediately place the mice individually into the locomotor activity cages.
-
Record the locomotor activity (e.g., distance traveled, beam breaks) for a period of 60 minutes.
-
Analyze the data to determine if alstonine significantly reduces the hyperlocomotion induced by MK-801.[3][6][7][8]
This assay evaluates the effect of alstonine on glutamate uptake in brain tissue, providing insight into its modulation of the glutamatergic system.
Materials:
-
Male Wistar rats (200-250 g)
-
Alstonine hydrochloride
-
L-[2,3-³H]-glutamate
-
Unlabeled L-glutamate
-
Hank's Balanced Salt Solution (HBSS)
-
McIlwain tissue chopper
-
Scintillation counter
Procedure:
-
Prepare acute hippocampal slices (400 µm thick) from rat brains using a McIlwain tissue chopper.
-
Pre-incubate the slices in HBSS for 30 minutes at 37°C.
-
Incubate the slices with various concentrations of alstonine (e.g., 1, 10, 100 µM) or vehicle for 15 minutes.
-
Initiate the uptake reaction by adding a solution containing L-[2,3-³H]-glutamate (to a final concentration of 50 nM) and unlabeled L-glutamate (to a final concentration of 50 µM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by washing the slices three times with ice-cold HBSS.
-
Lyse the slices and measure the radioactivity using a scintillation counter.
-
Calculate the glutamate uptake and express it as a percentage of the control.[1][9][10]
Signaling Pathway
Caption: Alstonine's proposed antipsychotic signaling pathway.
Anticancer Applications
Alstonine has demonstrated selective cytotoxicity towards cancer cells, with a proposed mechanism involving the formation of a complex with cancerous DNA, thereby inhibiting DNA synthesis.[1]
Quantitative Data for Anticancer Activity
| Parameter | Cell Line | Alstonine Treatment | Effect | Reference |
| In vivo treatment | YC8 lymphoma ascites in BALB/C mice | Appropriate concentrations | Cure in a proportion of mice | [11] |
| In vivo treatment | Ehrlich ascites carcinoma in Swiss mice | Appropriate concentrations | Cure in a proportion of mice | [11] |
Experimental Protocols
This protocol determines the cytotoxic effects of alstonine on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., YC8, Ehrlich ascites carcinoma)
-
Alstonine hydrochloride
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of alstonine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[12][13]
This protocol evaluates the in vivo antitumor activity of alstonine in a mouse model of ascites carcinoma.
Materials:
-
Female BALB/c or Swiss mice
-
YC8 lymphoma or Ehrlich ascites carcinoma cells
-
Alstonine hydrochloride
-
Saline solution (0.9% NaCl)
Procedure:
-
Inoculate mice intraperitoneally with a suspension of tumor cells (e.g., 1 x 10^6 cells/mouse).
-
Twenty-four hours after tumor cell inoculation, begin treatment with alstonine at various doses (e.g., 10, 25, 50 mg/kg/day, i.p.) for a specified period (e.g., 9 consecutive days). Include a control group receiving vehicle.
-
Monitor the mice daily for body weight changes and survival.
-
At the end of the experiment (or when control mice become moribund), euthanize the mice and collect the ascitic fluid.
-
Measure the volume of the ascitic fluid and perform a viable tumor cell count.
-
Calculate the percentage of tumor growth inhibition.[11][14]
Experimental Workflow
Caption: Workflow for evaluating alstonine's anticancer potential.
Antimalarial Applications
Alstonine has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3][15]
Quantitative Data for Antimalarial Activity
| Parameter | Plasmodium Strain | Alstonine IC50 | Assay Duration | Reference |
| In vitro growth inhibition | P. falciparum 3D7 | 0.17 µM | 96 hours | [3][15] |
| In vitro growth inhibition | P. falciparum D6 | 0.048 µM | 72 hours | [3] |
| In vitro growth inhibition | P. falciparum W2 | 0.109 µM | 72 hours | [3] |
| In vitro growth inhibition | P. knowlesi | ~1 µM | Not specified | [3][15] |
Experimental Protocols
This protocol measures the inhibition of P. falciparum growth in vitro using the SYBR Green I fluorescence-based assay.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and resistant (e.g., K1) strains of P. falciparum
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
Alstonine hydrochloride
-
SYBR Green I nucleic acid stain
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes.
-
Prepare serial dilutions of alstonine in complete culture medium in 96-well plates.
-
Add parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a candle jar or a modular incubator chamber at 37°C.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by non-linear regression analysis.
This protocol assesses the in vivo efficacy of alstonine in a mouse model of malaria.
Materials:
-
Male ICR or Swiss albino mice (18-22 g)
-
Plasmodium berghei ANKA strain
-
Alstonine hydrochloride
-
Chloroquine (positive control)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Giemsa stain
Procedure:
-
Infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Two hours post-infection, administer the first dose of alstonine (e.g., 10, 25, 50 mg/kg, p.o. or s.c.).
-
Administer the treatment daily for four consecutive days.
-
On day 5, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.
-
Calculate the average percentage of parasite suppression compared to the vehicle-treated control group.[15][16][17][18]
Signaling Pathway
Caption: Alstonine's inhibitory effect on Plasmodium falciparum growth.
Conclusion
Alstonine represents a valuable and versatile scaffold for the development of new drugs. Its diverse biological activities, coupled with a unique mechanism of action in the context of psychosis, provide a strong foundation for further medicinal chemistry efforts. The protocols and data presented herein offer a comprehensive guide for researchers to explore the therapeutic potential of alstonine and its derivatives in the pursuit of novel treatments for a range of debilitating diseases. Further investigation into the synthesis of alstonine analogs is warranted to optimize its pharmacological properties and advance these promising findings towards clinical application.[19][20]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The alkaloid alstonine: a review of its pharmacological properties [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 9. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beljanski.org [beljanski.org]
- 12. researchgate.net [researchgate.net]
- 13. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mmv.org [mmv.org]
- 16. Preliminary evaluation of extracts of Alstonia scholaris bark for in vivo antimalarial activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Alstonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the indole (B1671886) alkaloid Alstonine and its structural analogues. The content is designed to address specific experimental challenges, offering insights into reaction optimization, side-reaction mitigation, and stereochemical control.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Alstonine?
A1: The total synthesis of Alstonine presents several key challenges inherent to complex alkaloid synthesis. These include the construction of the intricate pentacyclic core, precise control of stereochemistry at multiple chiral centers, and the management of sensitive functional groups. Specific hurdles reported in synthetic routes include the construction of the azabridged bicyclic skeleton, diastereoselectivity in the Pictet-Spengler reaction, and functional group manipulations late in the synthetic sequence.
Q2: Why is protecting the indole nitrogen important during the synthesis?
A2: The indole nitrogen is nucleophilic and can participate in undesired side reactions, particularly during oxidation or acylation steps. For instance, in the synthesis of (-)-Alstonerine, protection of the indole nitrogen with a Boc group was crucial to prevent Friedel-Crafts acylation at the C5 position of the indole ring during the introduction of the acetyl group on the dihydropyran ring.[1] It also prevents oxidation of the electron-rich indole ring during oxidative transformations elsewhere in the molecule.
Q3: What are common issues with the Pictet-Spengler reaction in the context of Alstonine synthesis?
A3: The Pictet-Spengler reaction is a key transformation for constructing the β-carboline core of Alstonine. Common challenges include:
-
Low Yields: Insufficient acid catalysis, deactivation of the indole ring by electron-wishing groups, or steric hindrance can lead to poor yields.
-
Lack of Diastereoselectivity: The formation of the new stereocenter at C-1 can result in a mixture of diastereomers, complicating purification and reducing the overall yield of the desired isomer. The choice of solvent and acid catalyst can significantly influence the diastereomeric ratio.
-
Side Reactions: The intermediate iminium ion is susceptible to hydrolysis, necessitating anhydrous reaction conditions.
Troubleshooting Guides
Problem 1: Low yield and poor diastereoselectivity in the Pauson-Khand Reaction for the formation of the azabridged bicyclic core.
The Pauson-Khand reaction (PKR) is a powerful method for constructing cyclopentenones, a key feature of the Alstonine core. However, its efficiency can be sensitive to substrate and reaction conditions.
Possible Causes and Solutions:
-
Cause: Inefficient cobalt-alkyne complex formation.
-
Solution: Ensure the use of freshly opened or purified dicobalt octacarbonyl (Co₂(CO)₈). The reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent decomposition of the cobalt complex.
-
-
Cause: Poor reactivity of the enyne substrate.
-
Solution: The geometry of the enyne precursor is critical. In the synthesis of (-)-Alstonerine, the PKR of the enyne substrate proceeded in excellent yield as a single diastereomer, highlighting the importance of substrate conformation.[1] If yields are low, consider modifying the linker between the alkyne and alkene to favor a productive conformation for the cycloaddition.
-
-
Cause: Competing side reactions.
-
Solution: High temperatures can lead to decomposition. While the PKR often requires heating, the optimal temperature should be determined empirically. The use of N-oxides (e.g., N-methylmorpholine N-oxide) as promoters can sometimes allow for lower reaction temperatures and shorter reaction times.
-
Problem 2: Unsuccessful 1,4-conjugate addition/enolate trapping for the elaboration of the lactone ring.
In the synthesis of (-)-Alstonerine by Martin and co-workers, numerous attempts to generate an enolate regioselectively via reduction of a cyclopentenone intermediate were unsuccessful.[1]
Unsuccessful Attempts Reported:
-
Dissolving metal reductions (e.g., sodium in liquid ammonia).
-
Use of various copper hydride reagents.
-
Application of Stryker's reagent.
Successful Alternative Strategy: Hydrosilylation followed by Oxidative Cleavage
A successful workaround involved a 1,4-hydrosilylation of the enone, followed by trapping of the resulting enolate as a silyl (B83357) enol ether. This was then subjected to oxidative cleavage.
Troubleshooting for Hydrosilylation:
-
Cause: Low regioselectivity of the hydrosilylation.
-
Solution: The choice of catalyst and silane (B1218182) is crucial. In the reported synthesis, a rhodium catalyst was effective. Screening different catalysts (e.g., Rh, Ru, Ir-based) and silanes (e.g., HSiEt₃, HSi(OEt)₃) may be necessary to optimize regioselectivity.
-
-
Cause: Difficult purification of the silyl enol ether.
-
Solution: Silyl enol ethers can be sensitive to silica (B1680970) gel chromatography. It is often preferable to use the crude silyl enol ether directly in the subsequent step to avoid decomposition.
-
Problem 3: Undesired Friedel-Crafts acylation of the indole ring during late-stage functionalization.
Direct acylation of the dihydropyran intermediate in the presence of a Lewis acid can lead to preferential acylation at the electron-rich C5 position of the unprotected indole.
Reported Unsuccessful Direct Acylation Conditions:
-
Acetyl chloride with AlCl₃ or BF₃·OEt₂.
Successful Two-Step Acylation Protocol:
-
Trichloroacetylation: Reaction with trichloroacetyl chloride in pyridine (B92270). The less reactive acylating agent and the basic conditions prevent Friedel-Crafts reaction on the indole.
-
Reductive Dechlorination: Reduction of the trichloroacetyl group with zinc dust in acetic acid to afford the desired acetyl group.
Quantitative Data Summary
The following tables summarize key quantitative data from reported synthetic routes to Alstonine analogues.
Table 1: Yields of Key Steps in the Total Synthesis of (-)-Alstonerine
| Step | Reagents and Conditions | Yield (%) | Reference |
| Pauson-Khand Reaction | Co₂(CO)₈, Toluene (B28343), 60 °C | 85 | [1] |
| Indole Protection | Boc₂O, DMAP, CH₂Cl₂ | 98 | [1] |
| Hydrosilylation/Silyl Enol Ether Formation | [Rh(cod)Cl]₂, HSiEt₃, THF | 88 | [1] |
| Oxidative Cleavage and Lactonization | 1. OsO₄ (cat.), NaIO₄, THF/H₂O 2. NaBH₄ 3. H⁺ | 65 | [1] |
| Two-Step Acetylation | 1. Cl₃CCOCl, Pyridine 2. Zn, AcOH | 75 (over 2 steps) | [1] |
Experimental Protocols
Protocol 1: Pauson-Khand Reaction for Azabridged Bicyclic Ketone
To a solution of the enyne substrate (1.0 equiv) in toluene (0.02 M) is added dicobalt octacarbonyl (1.1 equiv) at room temperature under an argon atmosphere. The reaction mixture is stirred for 2 hours, then heated to 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentenone.
Protocol 2: Two-Step Acetylation of Dihydropyran
Step 1: Trichloroacetylation To a solution of the dihydropyran intermediate (1.0 equiv) in pyridine (0.1 M) at 0 °C is added trichloroacetyl chloride (3.0 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then poured into saturated aqueous NaHCO₃ and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
Step 2: Reductive Dechlorination The crude trichloroacetylated product is dissolved in acetic acid (0.1 M). Zinc dust (10 equiv) is added portion-wise, and the mixture is stirred vigorously at room temperature for 4 hours. The reaction is filtered through Celite®, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and saturated aqueous NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography.
Visualizations
Caption: Key transformations in the total synthesis of (-)-Alstonerine.
Caption: Troubleshooting workflow for the Pauson-Khand Reaction.
Caption: Logic diagram for the successful acylation strategy.
References
Technical Support Center: Alstonine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Alstonine.
Frequently Asked Questions (FAQs)
Q1: What is Alstonine and from which sources is it typically extracted?
A1: Alstonine is a prominent indole (B1671886) alkaloid recognized for its potential antipsychotic, anxiolytic, anticancer, and antimalarial properties.[1][2][3] It is primarily extracted from plants of the Alstonia genus, particularly the bark of Alstonia scholaris and Alstonia boonei, as well as the fruit rind of Picralima nitida.[4][5][6]
Q2: What are the general steps involved in Alstonine extraction?
A2: The general workflow for Alstonine extraction involves several key stages:
-
Preparation of Plant Material: The plant material (e.g., bark) is collected, dried (typically shade-dried), and ground into a coarse powder.[4][5]
-
Extraction: The powdered material is subjected to extraction using a suitable solvent, often through methods like maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted or microwave-assisted extraction.[5][7][8]
-
Filtration and Concentration: The resulting mixture is filtered to separate the solid plant residue from the liquid extract. The extract is then concentrated, usually with a rotary evaporator, to remove the solvent.[4][5]
-
Acid-Base Partitioning for Alkaloid Enrichment: The crude extract is often subjected to an acid-base extraction to selectively isolate the alkaloids. This involves dissolving the extract in an acidic solution, washing with an organic solvent to remove neutral and acidic impurities, basifying the aqueous layer, and then extracting the alkaloids into an organic solvent.[4]
-
Purification: The crude alkaloid fraction is further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure Alstonine.[9]
Q3: Which solvents are most effective for extractions?
A3: Ethanol (B145695), often in a 70-95% aqueous solution, is a commonly used solvent for the initial extraction of Alstonine from plant material.[4][5] Methanol (B129727) has also been shown to be effective.[7] For the subsequent liquid-liquid extraction to isolate the alkaloid fraction, chloroform (B151607) is frequently employed.[4][10] The choice of solvent can significantly impact the yield and purity of the extracted Alstonine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Grinding of Plant Material: If the particle size is too large, the solvent cannot efficiently penetrate the plant tissue. 2. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting Alstonine. 3. Insufficient Extraction Time or Temperature: The extraction may not have proceeded long enough or at a high enough temperature to be effective.[11][12] 4. Poor Quality Plant Material: The concentration of Alstonine can vary depending on the age, geographical source, and harvesting time of the plant. | 1. Grind the plant material to a consistent, coarse powder. Avoid grinding too finely, as this can complicate filtration. 2. Experiment with different solvents and solvent mixtures (e.g., ethanol, methanol, and their aqueous solutions) to find the optimal one for your specific plant material.[11] 3. Optimize the extraction time and temperature. For maceration, allow for sufficient contact time (e.g., 72 hours with shaking).[5] For other methods, refer to optimization studies.[8][13] 4. Ensure the plant material is properly identified and sourced from a reliable supplier. |
| Low Purity of Crude Alkaloid Fraction | 1. Incomplete Removal of Non-Alkaloidal Compounds: The initial extraction will also co-extract other compounds like fats, waxes, and pigments. 2. Improper pH Adjustment during Acid-Base Extraction: Incorrect pH levels can lead to incomplete separation of alkaloids from other components. | 1. Defat the powdered plant material with a non-polar solvent like hexane (B92381) before the main extraction.[4] 2. Carefully monitor and adjust the pH during the acid-base partitioning steps. Ensure the acidic solution is sufficiently acidic (e.g., pH 2-3) and the basic solution is sufficiently alkaline (e.g., pH 9-10).[4][10] |
| Difficulty in Isolating Alstonine during Chromatography | 1. Inappropriate Stationary or Mobile Phase: The chosen chromatographic system may not be suitable for separating Alstonine from other co-extracted alkaloids. 2. Overloading of the Column: Applying too much crude extract to the column can lead to poor separation. | 1. Consult literature for proven chromatographic systems for Alstonine purification. Common systems include silica (B1680970) gel column chromatography with chloroform:methanol gradients or reversed-phase HPLC.[4][9] 2. Determine the optimal loading capacity of your column for the crude extract. |
| Degradation of Alstonine during the Process | 1. Excessive Heat: Alstonine, like many natural products, can be sensitive to high temperatures. 2. Exposure to Light: Prolonged exposure to light can potentially degrade the compound. | 1. Avoid excessive heat during concentration steps. Use a rotary evaporator at a controlled temperature (e.g., not exceeding 40-60°C).[5][11] 2. Protect the extracts and purified compound from light by using amber-colored glassware or by covering the glassware with aluminum foil. Store extracts and purified Alstonine at low temperatures, such as in a refrigerator.[5][11] |
Experimental Protocols
Protocol 1: Solvent Extraction and Acid-Base Partitioning for Alstonine
This protocol is based on a method described for the extraction of alkaloids from Alstonia scholaris bark.[4]
1. Initial Extraction:
- Take 1 kg of shade-dried and coarsely powdered Alstonia scholaris bark.
- Macerate the powder in 95% ethanol at room temperature for 72 hours.
- Filter the extract and concentrate it using a rotary vacuum evaporator at 40°C.
2. Liquid-Liquid Extraction:
- Suspend the concentrated ethanolic extract in distilled water.
- Perform sequential extractions with hexane, chloroform, and ethyl acetate (B1210297) to partition the compounds based on polarity. The chloroform fraction is expected to contain the alkaloids.
- Concentrate the chloroform fraction using a rotary evaporator.
3. Acid-Base Extraction for Alkaloid Enrichment:
- Dissolve the crude chloroform extract in a 3% HCl solution in ethanol.
- Collect the aqueous layer.
- Adjust the pH of the aqueous layer to 10 by adding NaOH.
- Extract the basified solution with chloroform multiple times.
- Combine the chloroform layers and concentrate to obtain the crude alkaloidal fraction.
4. Purification (Illustrative):
- Subject the crude alkaloidal fraction to column chromatography over silica gel.
- Elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).
- Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Alstonine.
- Combine the Alstonine-rich fractions and further purify if necessary using preparative HPLC.[9]
Visualizations
Caption: General workflow for the extraction and purification of Alstonine.
Caption: Troubleshooting logic for low Alstonine yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. scienceforums.net [scienceforums.net]
- 6. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Scientific investigation of crude alkaloids from medicinal plants for the management of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Alstonine In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Alstonine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alstonine and what are its basic properties?
Alstonine is a naturally occurring indole (B1671886) alkaloid with the chemical formula C₂₁H₂₀N₂O₃ and a molecular weight of 348.4 g/mol .[1] It has garnered significant interest for its potential antipsychotic and anxiolytic properties.[2] Like many alkaloids, Alstonine is poorly soluble in neutral aqueous solutions, which can present challenges in experimental settings.
Q2: What is the best solvent for preparing Alstonine stock solutions for in vitro studies?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing Alstonine stock solutions.[3][4] It is crucial to use anhydrous, sterile, cell culture-grade DMSO to ensure the stability and purity of your stock solution.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and not exceeding 1% (v/v). It is imperative to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: My Alstonine precipitated after being added to the cell culture medium. What are the common causes?
Precipitation of Alstonine upon addition to aqueous media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: Alstonine, being an alkaloid, has limited solubility in the neutral pH environment of most cell culture media.
-
High Final Concentration: Exceeding the solubility limit of Alstonine in the final volume of the culture medium will inevitably lead to precipitation.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock solution to the aqueous medium can cause localized high concentrations, leading to the compound crashing out of solution.
-
Temperature and pH Shifts: Changes in temperature (e.g., adding a cold stock solution to warm media) or pH can decrease Alstonine's solubility.
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins, can interact with Alstonine and reduce its solubility.
Troubleshooting Guide
This guide provides a systematic approach to prevent and resolve Alstonine precipitation in your experiments.
Issue 1: Precipitation Occurs Immediately Upon Addition to Media
This is often related to the stock solution preparation and the dilution method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Solutions:
-
Ensure Complete Dissolution of Stock Solution: If your Alstonine stock solution is not fully dissolved, it will precipitate upon dilution. Gentle warming of the stock solution to 37°C and sonication can aid in complete dissolution.[3][4]
-
Optimize the Dilution Procedure: A stepwise dilution is crucial. Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. This can be achieved by adding the stock solution dropwise while gently vortexing the small volume of media. Then, add this intermediate dilution to the final volume of the cell culture medium.
-
Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of Alstonine in your specific cell culture medium. Consider performing a dose-response experiment to determine the highest soluble concentration under your experimental conditions.
Issue 2: Precipitation Occurs Over Time During Incubation
This may be due to the instability of the compound in the culture medium or interactions with cellular metabolites.
Solutions:
-
Monitor pH: Cellular metabolism can alter the pH of the culture medium over time. Ensure your medium is well-buffered (e.g., with HEPES) and that the CO₂ level in the incubator is appropriate for the bicarbonate concentration in your medium.
-
Protect from Light: Some alkaloids are light-sensitive. Store stock solutions and conduct experiments with plates protected from direct light.
-
Consider Media Components: If using serum-containing media, interactions between Alstonine and serum proteins could lead to precipitation. You may need to test solubility in serum-free versus serum-containing media.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Alstonine Stock Solution in DMSO
Materials:
-
Alstonine powder (MW: 348.4 g/mol )
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.484 mg of Alstonine in 1 mL of DMSO. For other volumes and concentrations, refer to the table below.
-
Weighing: Carefully weigh the required amount of Alstonine powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution until the Alstonine is completely dissolved. If necessary, warm the tube to 37°C in a water bath and sonicate for a few minutes to aid dissolution.[3][4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[5]
Table 1: Preparation of Alstonine Stock Solutions
| Desired Stock Concentration | Mass of Alstonine for 1 mL of DMSO |
| 1 mM | 0.348 mg |
| 5 mM | 1.742 mg |
| 10 mM | 3.484 mg |
Data adapted from a supplier's datasheet.[5]
Protocol 2: Preparation of Alstonine Working Solution in Cell Culture Medium
Objective: To prepare a final concentration of 10 µM Alstonine in 10 mL of cell culture medium from a 10 mM DMSO stock solution.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Alstonine stock solution at room temperature.
-
Warm Media: Pre-warm the cell culture medium to 37°C.
-
Prepare Intermediate Dilution: a. In a sterile tube, add 99 µL of the pre-warmed cell culture medium. b. Add 1 µL of the 10 mM Alstonine stock solution to the 99 µL of media. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. Gently vortex to mix.
-
Prepare Final Working Solution: a. Add 1 mL of the 100 µM intermediate solution to 9 mL of the pre-warmed cell culture medium. b. Mix gently by inverting the tube several times.
-
Final Concentrations: The final concentration of Alstonine is 10 µM, and the final concentration of DMSO is 0.1% (v/v).
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of media to make a 0.1% DMSO solution, and then dilute this further to the final concentration used in the experiment.
Experimental Workflow for Preparing Working Solution:
Caption: Workflow for preparing Alstonine working solution.
Alstonine's Signaling Pathway
Alstonine is believed to exert its effects through the modulation of serotonergic and glutamatergic systems. A key aspect of its mechanism of action involves the 5-HT2A and 5-HT2C serotonin (B10506) receptors and the N-methyl-D-aspartate (NMDA) receptor .
Activation of the 5-HT2A receptor by an agonist can lead to the enhancement of NMDA receptor-mediated responses. This interaction is thought to be mediated, at least in part, through the activation of Src kinase , which can then phosphorylate NMDA receptor subunits, leading to increased channel function.[1][6]
The 5-HT2A receptor itself signals through two main pathways upon activation:
-
Gq/11 Pathway: This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
β-Arrestin2 Pathway: Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin2 is recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Diagram of Alstonine's Postulated Signaling Pathway:
Caption: Postulated signaling pathway of Alstonine.
References
- 1. 5‐HT2A receptor activation enhances NMDA receptor‐mediated glutamate responses through Src kinase in the dendrites of rat jaw‐closing motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Antagonism of 5-HT2 and NMDA Receptors Reduces the Aggression of Monoamine Oxidase a Knockout Mice [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. file.glpbio.com [file.glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. 5-HT2A receptor activation enhances NMDA receptor-mediated glutamate responses through Src kinase in the dendrites of rat jaw-closing motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine Stability and Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in studies involving the indole (B1671886) alkaloid alstonine (B1665729), ensuring its stability is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on the stability of alstonine, potential degradation pathways, and troubleshooting strategies for common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of alstonine in solution?
A1: Alstonine, as a β-carboline indole alkaloid, is susceptible to degradation under several conditions. The primary factors include:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the ester group in alstonine, leading to the formation of alstonine acid.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Alstonine solutions should ideally be stored at refrigerated or frozen temperatures to minimize thermal degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is recommended to handle and store alstonine solutions in amber vials or under light-protected conditions.
-
Oxidation: The indole nucleus of alstonine is prone to oxidation. The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the formation of various oxidation products.
Q2: What are the expected degradation products of alstonine?
A2: While specific degradation products of alstonine are not extensively documented in the public domain, based on the reactivity of related β-carboline alkaloids, potential degradation products may include:
-
Alstonine Acid: Formed via hydrolysis of the methyl ester group.
-
Oxidized Derivatives: Resulting from the oxidation of the indole ring.
-
Photodegradation Products: Arising from reactions initiated by light exposure.
-
Products of Ring Opening: Under harsh conditions, the structural integrity of the pentacyclic system may be compromised.
Q3: How can I monitor the stability of my alstonine samples?
A3: The stability of alstonine can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities.
Q4: What are the recommended storage conditions for alstonine solid material and solutions?
A4:
-
Solid Alstonine: Store in a well-sealed container at 2-8°C, protected from light and moisture.
-
Alstonine Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store in amber glass vials at -20°C or lower for short-term to medium-term storage. For long-term storage, -80°C is recommended. The choice of solvent can also impact stability; consider using a non-aqueous solvent if hydrolysis is a concern.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of alstonine concentration over time in solution. | 1. Hydrolysis due to inappropriate pH. 2. Thermal degradation from storage at room temperature. 3. Photodegradation from exposure to light. 4. Oxidation. | 1. Ensure the pH of the solution is near neutral if possible, or use a buffered system if pH sensitivity is known. 2. Store solutions at or below -20°C. 3. Always use amber vials and minimize exposure to ambient light during handling. 4. Use de-gassed solvents for solution preparation and consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown peaks in chromatograms of alstonine samples. | 1. Formation of degradation products. 2. Contamination of the sample or solvent. | 1. Perform forced degradation studies (see Experimental Protocols below) to tentatively identify potential degradation products. Use a mass spectrometer to obtain mass information on the unknown peaks. 2. Analyze a solvent blank to rule out solvent contamination. Ensure proper cleaning of all glassware and equipment. |
| Inconsistent results in bioassays using alstonine. | 1. Degradation of alstonine leading to lower effective concentrations. 2. Interference from degradation products in the assay. | 1. Prepare fresh alstonine stock solutions for each experiment. 2. Confirm the purity of the alstonine stock solution using a stability-indicating HPLC/UPLC method before use. 3. If degradation is suspected, purify the alstonine sample before use. |
Quantitative Data on Alkaloid Stability (Illustrative)
The following table provides illustrative stability data for a hypothetical β-carboline alkaloid, which can be used as a general guide for handling alstonine. Actual degradation rates for alstonine may vary.
| Condition | Parameter | Value | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 15% |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | 25% |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | 20% |
| Thermal Degradation | Solid State | 80°C, 72h | 5% |
| Photodegradation | Solution (in clear vial) | ICH compliant light exposure | 30% |
Experimental Protocols
Protocol for Forced Degradation Studies of Alstonine
Objective: To generate potential degradation products of alstonine under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
Alstonine reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with PDA/UV and/or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of alstonine in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of alstonine stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of alstonine stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of alstonine stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid alstonine in a thin layer in a petri dish.
-
Expose to 80°C in an oven for 72 hours.
-
At appropriate time points, withdraw a sample, dissolve in methanol, and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of alstonine (e.g., 100 µg/mL in methanol/water) in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC or UPLC-MS method. The method should be capable of separating alstonine from its degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Visualizations
Caption: A potential degradation pathway for alstonine under various stress conditions.
Caption: A generalized experimental workflow for conducting forced degradation studies of alstonine.
Technical Support Center: Optimizing Alstonine Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alstonine (B1665729) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Alstonine in mice for antipsychotic-like effects?
A1: A typical starting dose for Alstonine in mice for antipsychotic-like effects ranges from 0.1 mg/kg to 2.0 mg/kg when administered intraperitoneally (i.p.).[1] Effective doses have been observed within the 0.5–2.0 mg/kg range for preventing amphetamine-induced lethality and 0.1, 0.5, and 1.0 mg/kg for preventing MK-801 induced hyperlocomotion.[1]
Q2: What is the recommended route of administration for Alstonine in preliminary efficacy studies in rodents?
A2: Intraperitoneal (i.p.) injection is the most commonly reported route of administration for Alstonine in efficacy studies in mice.[1][2] This route is often chosen for its rapid absorption and systemic distribution. For toxicity studies, oral gavage has also been utilized.[3][4]
Q3: Has Alstonine shown efficacy in animal models of anxiety?
A3: Yes, Alstonine has demonstrated anxiolytic properties in mouse models.[1][5] In the hole-board and light/dark tests, Alstonine significantly increased exploratory behavior, indicative of an anxiolytic effect.[1][6]
Q4: What is the known mechanism of action for Alstonine?
A4: The exact mechanism of action for Alstonine is not fully elucidated, but it appears to differ from classical and atypical antipsychotics.[1][7] Evidence suggests the involvement of the serotonergic system, particularly the 5-HT2A/2C receptors, and a potential indirect modulation of the glutamate (B1630785) system via NMDA receptors.[1][2][5] Unlike many antipsychotics, Alstonine does not appear to interact directly with dopamine (B1211576) D1 or D2 receptors.[1][7]
Q5: Are there any known metabolic side effects of Alstonine in animal models?
A5: Preliminary data in mice suggest that Alstonine may prevent the expected decrease in glucose levels during fasting, a metabolic change also seen with some atypical antipsychotics.[2] However, in the same studies, Alstonine did not appear to affect prolactin levels or induce weight gain.[2][8]
Troubleshooting Guide
Issue 1: I am not observing the expected antipsychotic-like effect with Alstonine.
-
Possible Cause 1: Suboptimal Dosage. Alstonine has been reported to exhibit a dose-dependent "inverted U shape" response in some models.[1] This means that doses higher or lower than the optimal range may result in a diminished effect.
-
Solution: Conduct a dose-response study using a range of doses, for example, 0.1, 0.5, 1.0, and 2.0 mg/kg i.p. in mice, to determine the optimal effective dose for your specific experimental paradigm.
-
-
Possible Cause 2: Inappropriate Animal Model. The choice of animal model is critical for observing specific drug effects.
-
Possible Cause 3: Acute vs. Sub-chronic Dosing. The duration of treatment can influence the outcome. For instance, an increase in social interaction in mice was observed with sub-chronic, but not acute, treatment with 0.5 mg/kg of Alstonine.[9]
-
Solution: Consider a sub-chronic dosing regimen (e.g., daily injections for 5-7 days) to assess the effects of Alstonine, particularly for behavioral endpoints related to negative symptoms of schizophrenia.
-
Issue 2: My animals are showing signs of toxicity.
-
Possible Cause 1: Dose is too high. While effective doses are relatively low, higher doses can lead to adverse effects. In acute toxicity studies in dogs, transient symptoms like emesis, drooling, and unsteady gait were observed at high doses.[3][10] In mice, doses up to 2.0 g/kg have been tested, with some animals showing reduced activity and convulsions at higher concentrations.[4]
-
Solution: Reduce the administered dose. Refer to the dosage tables below for effective and reported non-toxic dose ranges. If you are performing a toxicity study, it is crucial to establish the Maximum Tolerated Dose (MTD).[11]
-
-
Possible Cause 2: Formulation or Administration Issue. The vehicle or method of administration could be causing irritation or adverse reactions.
-
Solution: Ensure Alstonine is properly dissolved in a suitable, sterile vehicle (e.g., saline).[2] When administering via i.p. injection, use the correct technique to avoid injection into organs. For oral gavage, ensure the gavage needle is of the appropriate size and is inserted correctly to prevent injury.
-
Data Presentation
Table 1: Effective Dosages of Alstonine in Mice for Antipsychotic and Anxiolytic Effects
| Animal Model | Effect | Dosage Range (mg/kg, i.p.) | Reference |
| Amphetamine-induced lethality | Prevention | 0.5 - 2.0 | [1] |
| MK-801-induced hyperlocomotion | Prevention | 0.1, 0.5, 1.0 | [1] |
| MK-801-induced social withdrawal | Prevention | 0.5 (partial), 1.0 (complete) | [9] |
| Social Interaction Test | Increased interaction (sub-chronic) | 0.5 | [9] |
| Hole-board Test | Anxiolytic | 0.5, 1.0 | [1] |
| Light/dark Test | Anxiolytic | 0.5, 1.0 | [1] |
| Haloperidol-induced catalepsy | Prevention | Not specified, but effective | [7] |
Table 2: Alstonine Dosages in Toxicity Studies
| Animal Species | Administration Route | Dosage Range | Observed Effects | Reference |
| Mice | Oral | Up to 2.0 g/kg | Reduced activity, convulsions at higher doses. | [4] |
| Rats | Oral | 50, 100, 300 mg/kg (chronic) | No significant toxicity symptoms. | [3] |
| Beagle Dogs | Oral | 20, 60, 120 mg/kg (sub-chronic) | Emesis and drooling at 120 mg/kg. NOAEL established at 120 mg/kg. | [10] |
| Beagle Dogs | Oral | 4 g/kg (acute) | Transient emesis, drooling, unsteady gait. No mortality. | [10] |
Experimental Protocols
1. MK-801-Induced Hyperlocomotion in Mice
-
Objective: To assess the potential of Alstonine to counteract the hyperlocomotor effects of the NMDA receptor antagonist MK-801, a model used to screen for antipsychotic drugs.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Administer Alstonine (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer MK-801 (e.g., 0.1 mg/kg, i.p.).
-
Immediately place the mouse in an open-field apparatus.
-
Record locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 30-60 minutes) using an automated tracking system.
-
-
Data Analysis: Compare the locomotor activity of Alstonine-treated groups with the vehicle-treated and MK-801-only groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Light/Dark Box Test for Anxiolytic Activity in Mice
-
Objective: To evaluate the anxiolytic properties of Alstonine based on the innate aversion of mice to brightly lit areas.
-
Apparatus: A two-compartment box with one dark and one brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Acclimate mice to the testing room.
-
Administer Alstonine (e.g., 0.5, 1.0 mg/kg, i.p.), a positive control (e.g., diazepam), or vehicle 30 minutes prior to testing.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record parameters such as the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
-
Data Analysis: An increase in the time spent in the light compartment is indicative of an anxiolytic effect. Analyze data using statistical tests like ANOVA or t-tests.
Visualizations
Caption: Proposed signaling pathway of Alstonine.
Caption: General experimental workflow for Alstonine studies.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nc3rs.org.uk [nc3rs.org.uk]
Troubleshooting Alstonine-induced side effects in mice models
Welcome to the technical support center for researchers utilizing alstonine (B1665729) in mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential side effects encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of alstonine in mice?
A1: Based on available studies on indole (B1671886) alkaloid extracts from Alstonia species, where alstonine is a major component, the acute oral toxicity in mice appears to be low. The oral LD50 of total alkaloids from Alstonia scholaris has been reported to be 5.48 g/kg.[1][2] A safety pharmacology study using an indole alkaloid extract from Alstonia scholaris showed no abnormal neurobehavioral effects in mice at oral doses up to 960 mg/kg.[3] However, it is crucial to note that these studies were not conducted with purified alstonine, and the observed effects could be influenced by other compounds in the extracts.
Q2: What are the known mechanisms of action for alstonine?
A2: Alstonine exhibits a unique antipsychotic-like profile. Unlike typical and some atypical antipsychotics, it does not directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[4] Its primary mechanism is believed to involve the modulation of serotonergic and glutamatergic systems. Evidence suggests that alstonine's effects are mediated through 5-HT2A/C receptors.[5] It also indirectly modulates dopamine transmission, not by receptor blockade, but potentially by affecting dopamine uptake.
Q3: How should I prepare alstonine for injection in mice?
A3: For intraperitoneal (i.p.) injection, pure alstonine hydrochloride can be dissolved in water. The solution should be prepared fresh for each experiment to ensure stability and sterility. For other non-water-soluble indole alkaloids, vehicles such as a mixture of DMSO and corn oil, or PEG 300 and ethanol (B145695) have been used, but it is essential to include a vehicle-only control group in your experiment to account for any effects of the solvent.
Q4: What is a typical effective dose range for alstonine in mice?
A4: The effective dose of alstonine for its antipsychotic-like and anxiolytic effects in mice is typically in the range of 0.5 to 2.0 mg/kg administered intraperitoneally. Some studies have shown effects at doses as low as 0.1 mg/kg. A study on social interaction withdrawal found that a sub-chronic treatment of 0.5 mg/kg was effective.
Troubleshooting Guide
Issue 1: Unexpected Behavioral Changes in Mice
Question: My mice are showing signs of anxiety (e.g., increased thigmotaxis, reduced exploration) or depression-like behavior (e.g., increased immobility in the forced swim test) after alstonine administration. What could be the cause?
Possible Causes and Solutions:
-
High Dose: While the therapeutic window for alstonine's desired effects is established, very high doses may lead to unforeseen behavioral changes. Studies on Alstonia scholaris extracts have indicated that high doses can induce anxiety and depression-like symptoms.
-
Solution: Review your dosage calculations. If you are using a high dose, consider performing a dose-response study to identify the optimal dose for your experimental endpoint with minimal side effects.
-
-
Compound Purity: The presence of other alkaloids or impurities in your alstonine sample could contribute to unexpected behavioral outcomes.
-
Solution: Ensure you are using highly purified alstonine. If possible, obtain a certificate of analysis for your compound.
-
-
Experimental Stress: The injection procedure and handling can be stressful for mice and may confound behavioral observations.
-
Solution: Acclimatize the mice to the experimental room and handling procedures for a sufficient period before starting the experiment. Ensure that the injection is performed by a trained individual to minimize stress.
-
Issue 2: Seizure-like Activity or Convulsions
Question: I observed convulsions or seizure-like activity in my mice after administering alstonine. Is this a known side effect?
Possible Causes and Solutions:
-
Extremely High Dose: Studies on total alkaloids from Alstonia scholaris have reported convulsions and death at very high oral doses (e.g., 9.0 g/kg and 12.8 g/kg). While purified alstonine is not typically associated with pro-convulsant activity at therapeutic doses, extremely high doses may disrupt normal neurological function.
-
Solution: Immediately discontinue the experiment for the affected animal and provide supportive care. Re-evaluate your dosing regimen. It is highly unlikely to observe this at the recommended therapeutic doses.
-
-
Interaction with Other Substances: If alstonine is co-administered with other compounds, there could be a drug-drug interaction leading to neurotoxicity.
-
Solution: Review all substances administered to the mice. If co-administration is necessary, conduct a preliminary study to assess the safety of the combination.
-
Issue 3: Metabolic Abnormalities
Question: I'm noticing changes in my mice's body weight or blood glucose levels. Could this be related to alstonine?
Possible Causes and Solutions:
-
Effects on Glucose Metabolism: Preliminary data suggests that alstonine, similar to some atypical antipsychotics, may prevent the expected decrease in glucose levels during fasting.
-
Solution: If your experiment involves fasting or is sensitive to metabolic changes, it is advisable to monitor blood glucose levels. Consider including a pair-fed control group to differentiate between direct metabolic effects and changes due to altered food intake.
-
-
Body Weight: Studies using purified alstonine at therapeutic doses have not reported significant changes in body weight gain. However, one study with a high dose of Alstonia scholaris extract noted significant weight loss.
-
Solution: Monitor the body weight of your mice regularly. If significant weight loss is observed, assess the overall health of the animals, including food and water intake. Consider reducing the dose if the effect persists.
-
Data Summary
Table 1: Alstonine Dosage and Observed Effects in Mice
| Parameter | Value | Species/Strain | Route of Administration | Observed Effects | Reference |
| Effective Antipsychotic-like Dose | 0.5 - 2.0 mg/kg | Mice | Intraperitoneal | Prevention of amphetamine-induced lethality | |
| Effective Anxiolytic Dose | 0.5 - 1.0 mg/kg | Mice | Intraperitoneal | Increased exploration in hole-board and light/dark tests | |
| Effective Dose for Social Interaction | 0.5 mg/kg (sub-chronic) | Mice | Intraperitoneal | Increased social interaction | |
| Oral LD50 (Total Alkaloids from A. scholaris) | 5.48 g/kg | Mice | Oral | Convulsions, death at higher doses | |
| No Observed Adverse Neurobehavioral Effect Level (Indole Alkaloid Extract) | 960 mg/kg | Mice | Oral | No abnormal effects on CNS |
Experimental Protocols
Protocol 1: Preparation and Administration of Alstonine Solution
-
Materials:
-
Purified alstonine hydrochloride
-
Sterile, pyrogen-free water for injection
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the required amount of alstonine hydrochloride using an analytical balance.
-
In a sterile tube, dissolve the alstonine hydrochloride in the appropriate volume of sterile water to achieve the desired final concentration. For example, to prepare a 0.1 mg/mL solution for a 1 mg/kg dose in a 25g mouse (requiring 0.25 mL), dissolve 1 mg of alstonine in 10 mL of water.
-
Vortex the solution until the alstonine is completely dissolved.
-
Visually inspect the solution for any particulate matter. It should be clear and colorless.
-
Draw the required volume of the solution into a sterile syringe for intraperitoneal injection. The injection volume for mice is typically 0.1 mL per 10 g of body weight.
-
Protocol 2: Monitoring for Acute Side Effects
-
Observation Period: Closely monitor the mice for at least 4 hours post-injection and then periodically for the next 24 hours.
-
Parameters to Observe:
-
General Appearance: Note any changes in posture (e.g., hunched back), fur (piloerection), or activity level (hyperactivity or hypoactivity).
-
Neurological Signs: Observe for tremors, convulsions, stereotyped behaviors (e.g., repetitive gnawing, head weaving), or ataxia (impaired coordination).
-
Autonomic Signs: Check for signs of respiratory distress, changes in breathing rate, or excessive salivation.
-
Behavioral Changes: Note any signs of aggression, fear, or unusual social interaction within the cage.
-
-
Scoring: Use a standardized scoring system or checklist to record the presence and severity of any observed signs at predefined time points.
Visualizations
Caption: Troubleshooting workflow for alstonine-induced side effects.
References
- 1. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine Binding Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for Alstonine (B1665729) binding assays. Given the unique pharmacological profile of Alstonine, this guide addresses specific challenges and frequently asked questions to facilitate successful experimentation.
Introduction to Alstonine's Binding Profile
Alstonine is an indole (B1671886) alkaloid with a notable antipsychotic and anxiolytic profile.[1][2] A key characteristic of Alstonine is its atypical mechanism of action. Despite its functional effects on dopaminergic and serotonergic systems, studies have consistently shown a lack of direct, high-affinity binding to dopamine (B1211576) D1, D2, and serotonin (B10506) 5-HT2A receptors in classical radioligand displacement assays.[2][3] Evidence suggests that Alstonine's antipsychotic-like effects are mediated through the serotonin 5-HT2A/C receptor systems, potentially as an inverse agonist.[4] Furthermore, Alstonine appears to modulate dopaminergic pathways indirectly, possibly by affecting dopamine uptake and metabolism rather than through direct receptor interaction.
This guide provides template protocols and troubleshooting advice to investigate Alstonine's binding characteristics, acknowledging the current lack of established high-affinity binding data.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of Alstonine?
A1: While Alstonine's precise molecular targets are still under investigation, its functional effects are strongly linked to the serotonin 5-HT2A/C receptors. However, direct, high-affinity binding has not been demonstrated in traditional assays, suggesting a complex interaction. It does not appear to bind directly to dopamine D1 or D2 receptors.
Q2: Why do my standard radioligand assays show no specific binding for Alstonine at D2 or 5-HT2A receptors?
A2: This is a consistent finding in the literature. Alstonine does not appear to compete with classical radioligands like [³H]Spiperone or [³H]SCH23390 at these receptors. This suggests its mechanism is not based on direct, competitive binding at these specific sites. Your results are likely valid and reflect Alstonine's atypical pharmacological profile.
Q3: What is the difference between Kd, Ki, and IC50?
A3: These are all measures of binding affinity.
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
-
Ki (Inhibition Constant): Is calculated from the IC50 value and represents the affinity of the competing ligand for the receptor. It is a more absolute measure of affinity than the IC50 because it accounts for the concentration and affinity of the radioligand used in the assay.
Q4: Can I use Fluorescence Polarization (FP) to study Alstonine binding?
A4: Yes, FP is a viable alternative to radioligand assays. It is a solution-based, homogeneous method that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger molecule, like a receptor. An FP competition assay could be designed using a known fluorescent ligand for a target of interest (e.g., a fluorescent 5-HT2C agonist/antagonist) to screen for displacement by Alstonine.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for investigating the binding of Alstonine. As there is no commercially available radiolabeled Alstonine or established fluorescent probe specifically for its binding site, these protocols are based on a competition assay format.
Protocol 1: Radioligand Competition Binding Assay (Filtration Method)
This protocol is designed to determine if Alstonine can displace a known radioligand from a target receptor (e.g., human 5-HT2C receptor expressed in a cell line).
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Membrane Preparation: Prepare membranes from cells stably expressing the target receptor. Homogenize cells in ice-cold buffer and centrifuge. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Radioligand: Choose a suitable radioligand for the target receptor (e.g., [³H]-Mesulergine for 5-HT2C). Prepare a working stock at 2x the final desired concentration (typically near its Kd).
-
Competitor (Alstonine): Prepare a serial dilution of Alstonine (e.g., from 1 nM to 1 mM) in the assay buffer.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2C).
2. Assay Procedure:
-
Set up the assay in a 96-well plate.
-
To "Total Binding" wells, add 50 µL of assay buffer.
-
To "Non-Specific Binding" wells, add 50 µL of the NSB control ligand.
-
To "Competition" wells, add 50 µL of the corresponding Alstonine serial dilution.
-
Add 50 µL of the radioligand working stock to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filter mats, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.
-
Measure radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Alstonine.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol is designed to measure the displacement of a fluorescent ligand from a target receptor by Alstonine.
1. Reagent Preparation:
-
FP Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.
-
Receptor Preparation: Solubilized receptor preparation or purified receptor at a concentration optimized for the assay.
-
Fluorescent Ligand (Tracer): A fluorescently labeled ligand for the target receptor. Prepare a working stock at 2x the final concentration (typically near its Kd).
-
Competitor (Alstonine): Prepare a serial dilution of Alstonine (e.g., from 1 nM to 1 mM) in the FP assay buffer.
2. Assay Procedure:
-
Set up the assay in a low-volume, black 384-well plate.
-
Add 10 µL of the Alstonine serial dilution to the "Competition" wells. Add 10 µL of buffer to "No Competitor" control wells.
-
Add 10 µL of the fluorescent ligand working stock to all wells.
-
Initiate the reaction by adding 20 µL of the receptor preparation to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
3. Data Analysis:
-
The output is typically in millipolarization units (mP).
-
Plot the mP values against the log concentration of Alstonine.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Calculate the Ki value using the appropriate formula for FP competition assays.
Data Presentation
Quantitative data from binding assays should be summarized for clarity. Below are template tables for recording your results.
Table 1: Radioligand Competition Binding Data for Alstonine
| Target Receptor | Radioligand Used | Radioligand Kd (nM) | Alstonine IC50 (µM) | Alstonine Ki (µM) | Hill Slope |
|---|---|---|---|---|---|
| e.g., 5-HT2C | [³H]-Mesulergine | User Data | User Data | User Data | User Data |
| e.g., D2 | [³H]-Spiperone | User Data | User Data | User Data | User Data |
Table 2: Fluorescence Polarization Competition Data for Alstonine
| Target Receptor | Fluorescent Ligand | Ligand Kd (nM) | Alstonine IC50 (µM) | Alstonine Ki (µM) |
|---|
| e.g., 5-HT2C | User Data | User Data | User Data | User Data |
Troubleshooting Guide
Q: I see very high non-specific binding (NSB) in my radioligand assay. What can I do?
A: High NSB can obscure your specific binding signal. Consider the following solutions:
-
Reduce Radioligand Concentration: Use a concentration at or below the Kd of the radioligand.
-
Improve Washing Steps: Increase the number of wash cycles (from 3 to 5) and ensure you are using ice-cold wash buffer to minimize dissociation of the specifically bound ligand.
-
Add a Blocking Agent: Include Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) in your assay buffer to block non-specific sites on the filters and plateware.
-
Check Radioligand Quality: Ensure the radioligand is not degraded, as degradation products can be "sticky" and increase NSB.
Q: My specific binding signal is too low or undetectable. What is the problem?
A: This could be due to several factors:
-
Low Receptor Density: Your membrane preparation may have a low concentration of the target receptor. Verify the Bmax of your membrane prep using a saturation binding assay with a known ligand.
-
Inactive Receptor: Ensure that membrane preparation and storage conditions have not led to receptor degradation.
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Try extending the incubation time.
-
As noted in the literature, Alstonine may not have high affinity for the target you are testing. If you are performing a competition assay against a known radioligand and see no displacement, it is likely that Alstonine does not bind to that site in a competitive manner.
Q: The results from my FP assay are variable and have a low signal-to-background ratio.
A: FP assays require careful optimization:
-
Check for Autofluorescence: Test Alstonine alone at the highest concentration to see if it contributes to the fluorescence signal.
-
Optimize Reagent Concentrations: The concentrations of the fluorescent tracer and the receptor are critical. Titrate both to find a window that provides a stable and robust mP signal.
-
Ensure Proper Mixing: Inadequate mixing can lead to variability. Use a plate shaker or careful pipetting to ensure a homogeneous solution.
-
Instrument Settings: Optimize the gain and other settings on your plate reader for the specific fluorophore you are using.
Visualizations
Experimental Workflows
Caption: Workflow for a radioligand competition binding assay.
Caption: Workflow for a fluorescence polarization competition assay.
Hypothesized Signaling Pathway
References
- 1. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Alstonine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Alstonine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Alstonine?
A1: The primary challenges in achieving adequate oral bioavailability for Alstonine, an indole (B1671886) alkaloid, stem from its poor aqueous solubility.[1][2] This characteristic can lead to low dissolution rates in the gastrointestinal tract, which is often the rate-limiting step for absorption and can result in low and variable bioavailability.[3][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of Alstonine?
A2: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of poorly water-soluble alkaloids like Alstonine. The most common and effective approaches include:
-
Solid Dispersions: Dispersing Alstonine in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate and absorption.[5][6]
-
Nanoformulation: Reducing the particle size of Alstonine to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution.[1][7]
-
Co-administration with Bio-enhancers: Administering Alstonine with natural compounds like piperine (B192125) can inhibit metabolic enzymes and efflux pumps, thereby increasing its systemic exposure.[8][9]
-
Lipid-Based Formulations: Incorporating Alstonine into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal fluids.
Q3: How does piperine enhance the bioavailability of co-administered drugs like Alstonine?
A3: Piperine, a major alkaloid from black pepper, enhances bioavailability primarily through two mechanisms:
-
Inhibition of Metabolic Enzymes: Piperine is a known inhibitor of the cytochrome P450 enzyme CYP3A4, which is a major enzyme in the liver and small intestine responsible for the metabolism of many drugs.[8][9][10][11] By inhibiting CYP3A4, piperine reduces the first-pass metabolism of co-administered drugs, allowing more of the active compound to reach systemic circulation.
-
Inhibition of Efflux Pumps: Piperine also inhibits the activity of P-glycoprotein (P-gp), an efflux transporter protein found in the intestinal epithelium.[8][9][10] P-gp actively pumps drugs out of cells and back into the intestinal lumen, thereby reducing their absorption. By blocking P-gp, piperine increases the net absorption of P-gp substrates.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | - Poor miscibility between Alstonine and the chosen carrier. - Use of a suboptimal drug-to-carrier ratio. | - Screen different hydrophilic carriers (e.g., PVP K30, PEG 6000, HPMC) to find one with better miscibility with Alstonine. - Experiment with different drug-to-carrier ratios to optimize loading capacity. |
| Solid dispersion is not amorphous and shows signs of crystallinity. | - Incomplete dissolution of the drug in the solvent during preparation. - Recrystallization of the drug during solvent evaporation or upon storage. - The chosen carrier is not effective in inhibiting crystallization. | - Ensure complete dissolution of both Alstonine and the carrier in the common solvent before evaporation. - Employ rapid solvent evaporation techniques. - Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. - Consider using a combination of carriers or a carrier with a higher glass transition temperature. |
| Inconsistent in-vitro dissolution results. | - Inhomogeneity of the solid dispersion. - Agglomeration of solid dispersion particles in the dissolution medium. - Inappropriate dissolution test parameters. | - Ensure thorough mixing during the preparation of the solid dispersion. - Incorporate a surfactant in the dissolution medium to improve wettability and prevent particle agglomeration. - Optimize dissolution parameters such as paddle speed and pH of the medium to better reflect physiological conditions. |
Nanoformulation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Large particle size or wide particle size distribution (high Polydispersity Index - PDI). | - Inefficient mixing during the nanoprecipitation process. - Suboptimal concentration of stabilizer. - Aggregation of nanoparticles. | - Increase the stirring speed or use a high-shear homogenizer during the addition of the organic phase to the aqueous phase. - Optimize the concentration of the stabilizer (e.g., Poloxamer 188, PVA). - Evaluate the effect of pH and ionic strength of the aqueous phase on nanoparticle stability. |
| Low drug encapsulation efficiency. | - High water solubility of the drug. - Drug leakage from the nanoparticles during preparation. - Inappropriate polymer-to-drug ratio. | - While Alstonine has low water solubility, if a derivative is used, consider a different nanoformulation technique like emulsion-solvent evaporation for more soluble compounds. - Optimize the polymer-to-drug ratio to maximize encapsulation. - Ensure rapid precipitation of the polymer to effectively entrap the drug. |
| Instability of the nanosuspension (e.g., sedimentation, crystal growth). | - Insufficient surface stabilization. - Ostwald ripening (growth of larger particles at the expense of smaller ones). - Temperature fluctuations during storage. | - Use a combination of stabilizers (e.g., a steric stabilizer and an electrostatic stabilizer). - Lyophilize the nanosuspension to convert it into a stable solid powder that can be reconstituted before use. - Store the nanosuspension at a controlled temperature. |
Co-administration with Piperine
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Lack of significant increase in Alstonine bioavailability. | - The dose of piperine is too low to effectively inhibit CYP3A4 and/or P-gp. - The timing of piperine administration relative to Alstonine is not optimal. - Alstonine is not a significant substrate for CYP3A4 or P-gp in the animal model being used. | - Perform a dose-ranging study for piperine to determine the optimal dose for bioavailability enhancement. - Administer piperine 30-60 minutes prior to Alstonine administration to ensure maximal inhibition of metabolic enzymes and transporters at the time of Alstonine absorption.[12] - Conduct in-vitro metabolism and transport studies to confirm that Alstonine is a substrate for the enzymes and transporters that piperine inhibits. |
| High variability in pharmacokinetic parameters among subjects. | - Genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) in the study population. - Differences in gastric emptying and intestinal transit times. - Food effects. | - Use a crossover study design to minimize inter-individual variability. - Standardize the fasting and feeding conditions for all subjects. - Ensure a consistent formulation and administration procedure for both Alstonine and piperine. |
| Adverse effects observed with the combination. | - The dose of piperine or Alstonine is too high. - Potential for drug-drug interactions leading to toxicity. | - Reduce the dose of Alstonine when co-administered with piperine, as the bioavailability is expected to increase. - Conduct a thorough safety and toxicity assessment of the combination. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Alkaloid with and without Bioavailability Enhancement Strategies.
This table presents hypothetical data to illustrate the potential impact of different bioavailability enhancement techniques on an alkaloid with properties similar to Alstonine. Actual results for Alstonine may vary.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Alkaloid Suspension (Control) | 150 ± 25 | 2.0 ± 0.5 | 600 ± 110 | 100 |
| Alkaloid-PVP K30 Solid Dispersion (1:5) | 450 ± 60 | 1.5 ± 0.3 | 1800 ± 250 | 300 |
| Alkaloid Nanoparticles | 600 ± 85 | 1.0 ± 0.2 | 2400 ± 320 | 400 |
| Alkaloid + Piperine (20 mg/kg) | 300 ± 40 | 1.8 ± 0.4 | 1500 ± 200 | 250 |
Table 2: Reported Bioavailability Enhancement of Various Drugs with Piperine Co-administration.
| Drug | Animal/Human | Dose of Piperine | Increase in Bioavailability | Reference |
| Curcumin (B1669340) | Human | 20 mg | 2000% | [13] |
| Curcumin | Rat | 20 mg/kg | 154% | [13] |
| Amoxycillin | Rat | 10 mg/kg | Significant increase in Cmax and AUC | [14][15] |
| Cefotaxime | Rat | 10 mg/kg | Significant increase in Cmax and AUC | [14][15] |
| Docetaxel (B913) | Rat | N/A | Significantly increased AUC | [16] |
Experimental Protocols
Preparation of Alstonine Solid Dispersion by Solvent Evaporation
-
Materials: Alstonine, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727).
-
Procedure:
-
Accurately weigh Alstonine and PVP K30 in a 1:5 ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.[17]
-
Sonicate the solution for 15 minutes to ensure a homogenous mixture.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.[18]
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator until further use.
-
Preparation of Alstonine Nanoparticles by Nanoprecipitation
-
Materials: Alstonine, Eudragit® L100, Polyvinyl alcohol (PVA), Acetone (B3395972), Deionized water.
-
Procedure:
-
Dissolve Alstonine and Eudragit® L100 in acetone to form the organic phase.[19]
-
Dissolve PVA in deionized water to form the aqueous phase.[19]
-
Inject the organic phase into the aqueous phase under constant magnetic stirring at a moderate speed.[20]
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone and the formation of the nanosuspension.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
-
For long-term storage, the nanosuspension can be lyophilized.
-
In-vivo Pharmacokinetic Study in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Groups (n=6 per group):
-
Group 1 (Control): Alstonine suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) administered orally.
-
Group 2 (Solid Dispersion): Alstonine solid dispersion suspended in 0.5% CMC administered orally.
-
Group 3 (Nanoparticles): Alstonine nanosuspension administered orally.
-
Group 4 (Piperine): Piperine (20 mg/kg) administered orally 30 minutes before the oral administration of Alstonine suspension.[12][21]
-
-
Procedure:
-
Fast the rats overnight with free access to water before drug administration.
-
Administer the respective formulations by oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of Alstonine using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating Alstonine bioavailability.
Caption: Mechanism of piperine-mediated enhancement of Alstonine bioavailability.
References
- 1. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]
- 11. pharmacist.com [pharmacist.com]
- 12. scispace.com [scispace.com]
- 13. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperine Is a Mechanism-Based Inactivator of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-linear pharmacokinetics of piperine and its herb-drug interactions with docetaxel in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. nepjol.info [nepjol.info]
- 20. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic effect of ursolic acid and piperine in CCl4 induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alstonine Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms to the indole (B1671886) alkaloid Alstonine in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism of action for Alstonine in cancer cells?
A1: Alstonine is an indole alkaloid with demonstrated anticancer properties.[1][2] Its primary proposed mechanism involves the ability to distinguish between cancerous and healthy tissue DNA. It is believed to form an 'alkaloid-cancer DNA' complex, which inhibits DNA synthesis in cancer cells while having minimal effect on DNA from healthy tissues.[1][2][3] Studies in mouse models have shown its efficacy against transplantable YC8 lymphoma and Ehrlich ascites carcinoma cells.
Q2: My cancer cell line is showing decreased sensitivity to Alstonine over time. What are the potential general causes?
A2: Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. Potential causes are broadly categorized and can be investigated experimentally. These include:
-
Target Alteration: Genetic mutations in the cellular target of Alstonine could prevent the drug from binding effectively.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Alstonine out of the cell, reducing its intracellular concentration.
-
Signaling Pathway Reactivation: Cancer cells can activate alternative signaling pathways to bypass the inhibitory effects of Alstonine, promoting survival and proliferation.
-
Drug Inactivation: Cells may develop mechanisms to metabolize or inactivate Alstonine.
Q3: How can I begin to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is recommended. The first step is to confirm the resistant phenotype by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) line. Subsequently, you can explore common resistance mechanisms. For example, using techniques like Western Blot or qPCR to check for overexpression of common ABC transporters. Genome-wide approaches, such as CRISPR screens or sequencing, can help identify specific genetic mutations responsible for resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| ALST-V-01 | High variability in cell viability assay results (e.g., MTT, CellTiter-Glo). | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation in the outer wells of the microplate. 3. Pipetting Errors: Inaccuracy during serial dilutions or reagent addition. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Minimize Edge Effects: Do not use the outer wells for experimental data. Fill them with sterile PBS or media to maintain humidity. 3. Use Proper Pipetting Technique: Change pipette tips between concentrations and ensure accurate volume dispensing. |
| ALST-V-02 | No dose-dependent decrease in cell viability observed at expected concentrations. | 1. Inherent Cell Line Resistance: The chosen cell line may be naturally resistant to Alstonine. 2. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect. 3. Assay Insensitivity: The selected viability assay may not be sensitive enough for your cell line or Alstonine's mechanism (e.g., cytostatic vs. cytotoxic). | 1. Literature Review: Check if the cell line is known to be resistant to similar alkaloids. Test a known sensitive cell line as a positive control. 2. Time-Course Experiment: Perform the assay at multiple time points (e.g., 24, 48, 72 hours) to find the optimal duration. 3. Switch Assay Type: Consider a more sensitive, luminescence-based assay (e.g., CellTiter-Glo) over a colorimetric one if subtle changes are expected. |
| ALST-G-01 | Failure to establish a stable Alstonine-resistant cell line. | 1. Drug Concentration Too High: Initial or incremental increases in Alstonine concentration are causing excessive cell death. 2. Drug Concentration Too Low: The selective pressure is insufficient to drive the development of resistance. 3. Cell Line Instability: The parental cell line may be genetically unstable or slow-growing. | 1. Optimize Dosing Strategy: Start with the IC50 concentration and increase it gradually (e.g., 1.5-fold increments) only after the cells have recovered and are proliferating steadily. 2. Confirm Starting IC50: Ensure the initial concentration for resistance development is accurate. 3. Cryopreserve at Each Stage: Freeze down cells at each incremental concentration step to avoid losing the entire culture to cell death. |
Quantitative Data Summary
When comparing parental (sensitive) and resistant cell lines, presenting the IC50 values in a clear table is crucial for demonstrating the degree of acquired resistance.
Table 1: Hypothetical IC50 Values of Alstonine in Parental and Resistant Cancer Cell Lines
| Cell Line | Description | Alstonine IC50 (µM) after 72h | Resistance Fold-Change |
| YC8 | Parental Lymphoma Cell Line | 0.15 ± 0.02 | - |
| YC8-AlstoR | Alstonine-Resistant Lymphoma | 4.50 ± 0.31 | 30.0 |
| MCF-7 | Parental Breast Cancer Line | 0.28 ± 0.04 | - |
| MCF-7-AlstoR | Alstonine-Resistant Breast Cancer | 8.12 ± 0.55 | 29.0 |
Data are hypothetical and for illustrative purposes only. Values represent Mean ± Standard Deviation from three independent experiments.
Experimental Protocols
Protocol 1: Development of an Alstonine-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of Alstonine.
-
Determine Initial IC50: First, accurately determine the IC50 of Alstonine in your parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initiate Resistance Induction: Culture the parental cells in medium containing Alstonine at a concentration equal to their IC50.
-
Monitor and Expand: Initially, significant cell death is expected. Maintain the culture, replacing the drug-containing medium every 2-3 days. Wait for the surviving cells to recover and resume proliferation.
-
Incremental Dose Escalation: Once the cells are proliferating steadily at the current concentration, subculture them and increase the Alstonine concentration by a factor of 1.5 to 2.0.
-
Repeat and Cryopreserve: Repeat step 4 for several months. The process is complete when the cells can tolerate a concentration that is at least 10-fold higher than the initial parental IC50. It is critical to cryopreserve vials of cells at each successful concentration step.
-
Confirm Resistance: Characterize the final cell line by performing a cell viability assay to determine its new, higher IC50 value compared to the parental line.
-
Maintain Resistance: To maintain the resistant phenotype, continuously culture the resistant cell line in medium containing a maintenance concentration of Alstonine (typically the IC10-IC20 of the resistant line).
Protocol 2: Determining IC50 via MTT Cell Viability Assay
This protocol details how to measure cell viability to determine the IC50 of Alstonine.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of Alstonine dilutions in culture medium. Remove the old medium from the plate and add 100 µL of the various Alstonine concentrations to the wells in triplicate. Include a vehicle control (e.g., DMSO at its highest final concentration) and a media-only blank.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to calculate the IC50 value.
Visualizations
Caption: Workflow for investigating acquired resistance to Alstonine.
Caption: Hypothesized signaling pathway and potential resistance points.
Caption: Experimental workflow for IC50 determination using an MTT assay.
References
Technical Support Center: Method Refinement for Quantifying Alstonine in Biological Samples
Welcome to the technical support center for the quantification of alstonine (B1665729) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate measurement of alstonine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of alstonine using HPLC-UV and LC-MS/MS techniques.
General Sample Preparation
Q1: What is the best way to extract alstonine from plasma or serum?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for extracting alstonine.
-
Liquid-Liquid Extraction (LLE): A common approach involves protein precipitation with a solvent like acetonitrile (B52724), followed by extraction with an organic solvent such as ethyl acetate (B1210297).
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts, which is particularly beneficial for sensitive LC-MS/MS analysis. A reversed-phase sorbent like Oasis HLB is a good starting point for indole (B1671886) alkaloids.
Q2: I am experiencing low recovery of alstonine after extraction. What are the possible causes and solutions?
A2: Low recovery can stem from several factors:
-
Incomplete Protein Precipitation: Ensure thorough vortexing and sufficient volume of the precipitating solvent.
-
Suboptimal pH during LLE: The pH of the aqueous phase should be optimized to ensure alstonine is in its neutral form for efficient extraction into the organic solvent.
-
Inefficient Elution in SPE: The elution solvent may not be strong enough to desorb alstonine from the SPE cartridge. Try a stronger solvent or adjust the pH of the elution solvent.
-
Analyte Degradation: Alstonine may be unstable under the extraction conditions. Ensure samples are kept cold and processed promptly.
HPLC-UV Analysis
Q3: My alstonine peak is showing significant tailing on a C18 column. How can I improve the peak shape?
A3: Peak tailing for basic compounds like alstonine is a common issue in reversed-phase chromatography.[1][2]
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or acetic acid) will ensure the analyte is in a single ionic form.
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask residual silanol (B1196071) interactions on the silica-based C18 column.[2]
-
Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped C18 column.
Q4: I am observing a drifting baseline in my HPLC-UV chromatogram. What could be the cause?
A4: A drifting baseline can be caused by:
-
Column Contamination: Flush the column with a strong solvent.
-
Mobile Phase Issues: Ensure the mobile phase is properly mixed and degassed. Contamination in one of the mobile phase components can also lead to a drifting baseline.
-
Detector Lamp Aging: A failing UV lamp can cause baseline instability.
LC-MS/MS Analysis
Q5: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of alstonine. How can I minimize this?
A5: Matrix effects are a significant challenge in quantitative bioanalysis.[3]
-
Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize the chromatographic method to separate alstonine from co-eluting matrix components. A longer gradient or a different column chemistry may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5][6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q6: How do I select the appropriate Multiple Reaction Monitoring (MRM) transitions for alstonine and an internal standard?
A6: The selection of MRM transitions is crucial for the selectivity and sensitivity of an LC-MS/MS method.[7][8]
-
Precursor Ion: The precursor ion is typically the protonated molecule [M+H]⁺ for alstonine in positive ion mode.
-
Product Ions: Infuse a standard solution of alstonine into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. Select at least two product ions for each analyte (one for quantification and one for qualification).[9]
Q7: What should I consider when selecting an internal standard (IS) for alstonine quantification?
A7: An ideal internal standard should have similar physicochemical properties to the analyte.
-
Stable Isotope-Labeled (SIL) Alstonine: This is the best choice as it will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.
-
Structural Analog: If a SIL-IS is not available, a structurally similar compound that is not present in the biological sample can be used. It is important to validate that the analog behaves similarly to alstonine during the entire analytical process.[5]
Analyte Stability
Q8: How should I store my biological samples to ensure the stability of alstonine?
A8: Indole alkaloids can be susceptible to degradation.
-
Short-term Storage: Keep samples on ice or at 4°C during processing.
-
Long-term Storage: For long-term storage, samples should be frozen at -20°C or preferably at -80°C.[10]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.[11] It is recommended to aliquot samples into smaller volumes before freezing.
Quantitative Data Summary
Due to the limited availability of comprehensive published validation data specifically for alstonine, the following tables provide representative performance characteristics for the quantification of similar indole alkaloids in biological matrices. These values should be used as a general guide, and it is essential to perform a full method validation for alstonine in your specific matrix.
Table 1: Representative HPLC-UV Method Performance for Indole Alkaloids
| Parameter | Typical Range |
| Linearity Range | 10 - 2000 ng/mL |
| LLOQ | 5 - 20 ng/mL |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 75 - 95% |
Table 2: Representative LC-MS/MS Method Performance for Indole Alkaloids
| Parameter | Typical Range |
| Linearity Range | 0.1 - 500 ng/mL |
| LLOQ | 0.05 - 1 ng/mL |
| Intraday Precision (%RSD) | < 15% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the quantification of alstonine.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
To 200 µL of plasma, add 50 µL of internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[12]
-
To 500 µL of urine, add 50 µL of internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the alstonine and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for alstonine quantification.
Troubleshooting Logic for Peak Tailing in HPLC
Caption: Troubleshooting workflow for addressing peak tailing.
Alstonine Signaling Pathway Interaction
Caption: Postulated interaction of alstonine with dopamine and serotonin signaling pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
- 5. cerilliant.com [cerilliant.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. forensicrti.org [forensicrti.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Gradient elution liquid chromatography mass spectrometry determination of acetylcorynoline in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Stereoselective Synthesis of Alstonine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of the indole (B1671886) alkaloid Alstonine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry during Alstonine synthesis?
A1: The primary challenges in the stereocontrolled synthesis of Alstonine and related complex indole alkaloids lie in the precise construction of multiple stereocenters, particularly quaternary stereocenters.[1][2] The rigid pentacyclic structure of Alstonine demands high stereoselectivity in key bond-forming reactions. Specific difficulties include:
-
Controlling Diastereoselectivity: Achieving the desired relative stereochemistry among the multiple chiral centers.
-
Achieving High Enantioselectivity: Ensuring the synthesis produces the desired enantiomer in high excess.
-
Formation of Quaternary Stereocenters: The construction of sterically congested quaternary carbons is a significant hurdle.[1][2]
Q2: Which synthetic strategies are commonly employed to achieve high stereoselectivity in the synthesis of Alstonine and related alkaloids?
A2: Several strategies are utilized to enforce stereocontrol:
-
Chiral Pool Synthesis: Employing readily available chiral starting materials, such as L-tryptophan, to introduce initial stereochemistry that is carried through the synthesis.[3]
-
Asymmetric Catalysis: Using chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to induce enantioselectivity in key reactions.[4][5][6]
-
Substrate Control: Designing substrates with inherent steric or electronic biases that direct the stereochemical outcome of a reaction.
-
Enzymatic Reactions: Utilizing enzymes, which are inherently stereospecific, to catalyze key transformations with high selectivity.[7][8]
-
Intramolecular Reactions: Employing intramolecular reactions, such as the Diels-Alder reaction, where the tethered nature of the reactants can impart significant stereocontrol.[9][10]
Q3: How can I improve the diastereomeric ratio (d.r.) in my reaction to synthesize the Alstonine core?
A3: Improving the diastereomeric ratio often involves optimizing reaction conditions and reagent choice. Consider the following:
-
Lowering Reaction Temperature: Reactions are often more selective at lower temperatures as the transition state with the lower activation energy is more favored.[11]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A screen of different solvents is recommended.[11]
-
Choice of Reagents: The steric bulk of reagents, such as reducing agents or nucleophiles, can significantly impact facial selectivity.[7]
-
Use of Additives: Lewis acids or bases can be used to pre-organize the substrate and reagent, leading to a more ordered and selective transition state.[11]
Q4: My enantioselective reaction is showing low enantiomeric excess (e.e.). What steps can I take to improve it?
A4: Low enantiomeric excess in a catalytic asymmetric reaction can be due to several factors. Here are some troubleshooting steps:
-
Catalyst Purity and Handling: Ensure the chiral catalyst or ligand is of high enantiomeric purity and has been handled and stored correctly to avoid degradation or racemization.[11]
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too low a loading may result in a significant uncatalyzed background reaction, while too high a loading can sometimes lead to catalyst aggregation and decreased performance.
-
Reaction Time and Conversion: Monitor the reaction over time. In some cases, the e.e. of the product can decrease with longer reaction times due to product racemization or side reactions.
-
Screening of Chiral Ligands/Catalysts: A variety of chiral ligands or catalysts should be screened to find the optimal one for your specific substrate and reaction.[4]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in a Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation
-
Problem: The Pictet-Spengler reaction, a key step in many indole alkaloid syntheses, is producing a mixture of diastereomers.
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or strongly acidic conditions can lead to epimerization.
-
Solution: Employ milder reaction conditions. Use weaker acids (e.g., trifluoroacetic acid) and lower the reaction temperature.
-
-
Lack of Stereodirecting Group: The substrate may lack a functional group that can direct the cyclization.
-
Solution: Introduce a chiral auxiliary on the tryptamine (B22526) nitrogen or a stereodirecting group on the aldehyde/ketone coupling partner.
-
-
Use of an Achiral Catalyst: The reaction is not being guided to a specific stereochemical outcome.
-
Solution: Employ a chiral Brønsted acid or Lewis acid catalyst to create a chiral environment around the reaction center.
-
-
Issue 2: Difficulty in Separating Diastereomers of an Alstonine Intermediate
-
Problem: A reaction has produced a mixture of diastereomers that are difficult to separate by standard column chromatography.
-
Possible Causes & Solutions:
-
Similar Polarity of Diastereomers: The diastereomers have very similar physical properties.
-
Solution 1: Change the stationary phase or solvent system in your chromatography. Consider using a different type of silica (B1680970) gel or switching to a different chromatographic technique like preparative HPLC or SFC.[11]
-
Solution 2: Derivatize the mixture with a chiral resolving agent to form diastereomeric derivatives that may have larger differences in physical properties, making them easier to separate. After separation, the auxiliary can be removed.
-
Solution 3: If the diastereomers have suitable functional groups, selective crystallization of one diastereomer can be attempted.
-
-
Quantitative Data Summary
The following table summarizes representative data for stereoselective reactions relevant to the synthesis of complex alkaloids. This data is intended to provide a comparative overview of different approaches.
| Reaction Type | Catalyst/Method | Substrate | d.r. | e.e. (%) | Yield (%) | Reference |
| Asymmetric Phase-Transfer Catalysis | Dimeric Cinchona Alkaloid | Glycine Imine Alkylation | - | 97-99 | 91 | [5] |
| Asymmetric Iodination | Chiral Disulfonimide | 2-Amino-6-arylpyridine | - | 96:4 (er) | - | [4] |
| Asymmetric Transfer Hydrogenation | Chiral Titanocene Complex | IQ-type Imine | - | 98 | 82 | [12] |
| Enzymatic Deracemization | Engineered Monoamine Oxidase (MAO-N) | Chiral Amines | - | >99 | High | [8] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of an Imine
This protocol is a generalized procedure based on methods for the asymmetric reduction of C=N bonds.[12]
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the chiral transition metal precursor and the chiral ligand in a suitable anhydrous solvent (e.g., THF, Toluene). Stir the mixture at room temperature for the specified time to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the imine substrate in the reaction solvent.
-
Hydrogenation: Add the hydrogen source (e.g., formic acid/triethylamine mixture, isopropanol) to the substrate solution. Then, add the pre-formed catalyst solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or SFC analysis.[11]
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
This protocol is a generalized procedure based on the use of enzymes for stereoselective synthesis.[8]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen enzyme. Add the racemic substrate to the buffer.
-
Enzyme Addition: Add the purified enzyme or whole-cell suspension containing the enzyme to the reaction mixture. If required, add any necessary cofactors (e.g., NADPH).
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 25-37 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to track the consumption of one enantiomer and the formation of the product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the remaining starting material.
-
Work-up: Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by filtration if using immobilized enzyme).
-
Separation: Separate the product from the unreacted starting material by standard chromatographic techniques.
Visualizations
Caption: Workflow for a typical stereoselective synthesis and analysis.
Caption: Troubleshooting guide for low enantiomeric excess.
References
- 1. Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise, Enantioselective Total Synthesis of (-)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoinformatically Guided Discovery of Chiral Catalysts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 金鸡纳生物碱 [sigmaaldrich.cn]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereocontrolled total synthesis of the Stemona alkaloid (-)-stenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. exaly.com [exaly.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Alstonine Analogue Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of alstonine (B1665729) analogues to improve biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for preparing the core indole (B1671886) structure of alstonine analogues?
A1: The most common and effective methods for constructing the indole or tetrahydro-β-carboline core of alstonine analogues are the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. The Fischer indole synthesis utilizes the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.
Q2: I am observing low yields in my Pictet-Spengler reaction. What are the potential causes and solutions?
A2: Low yields in the Pictet-Spengler reaction can stem from several factors:
-
Insufficiently electrophilic iminium ion: The reaction is driven by the electrophilicity of the in situ formed iminium ion. Ensure your acidic conditions are appropriate to facilitate its formation. Consider using a stronger acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid.
-
Side reactions: Undesired side reactions can be minimized by optimizing the reaction temperature and concentration. Running the reaction at a lower temperature may improve selectivity.
-
Solvent effects: The choice of solvent can significantly impact the reaction's success. While protic solvents are traditionally used, aprotic media have sometimes been shown to provide better yields. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.
Q3: My Fischer indole synthesis is failing or giving a low yield. What should I troubleshoot?
A3: Failure or low yield in the Fischer indole synthesis can be challenging. Here are some common issues and troubleshooting tips:
-
Unstable hydrazone: The phenylhydrazone intermediate can be unstable. In such cases, it is best to use it immediately after preparation without extensive purification.
-
Inappropriate acid catalyst: The choice and concentration of the acid catalyst are crucial. Commonly used catalysts include zinc chloride, boron trifluoride, polyphosphoric acid, and protic acids. The optimal catalyst and conditions will depend on the specific substrates.
-
Substituent effects: The electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound can significantly influence the reaction's success. Electron-donating groups on the phenylhydrazine generally facilitate the reaction.
-
Steric hindrance: Sterically hindered ketones or hydrazines may react poorly. In such cases, longer reaction times, higher temperatures, or a different catalyst may be required.
Q4: What are the best practices for purifying polar alstonine analogues?
A4: The purification of polar indole alkaloids like alstonine analogues can be challenging due to their basicity and polarity.
-
Column Chromatography: Standard silica (B1680970) gel chromatography is often used. To prevent peak tailing caused by the interaction of the basic nitrogen with acidic silanol (B1196071) groups, it is recommended to add a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) to the eluent.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18) can be a good alternative.
-
Acid-Base Extraction: An initial purification step can involve acid-base extraction. The alkaloid can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the alkaloid with an organic solvent.
Troubleshooting Guides
Synthetic Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation in Pictet-Spengler reaction | Inadequate acidity for iminium ion formation. | Use a stronger Brønsted acid (e.g., TFA) or a Lewis acid catalyst. |
| Decomposition of starting materials. | Run the reaction at a lower temperature and monitor by TLC. | |
| Poor nucleophilicity of the indole ring. | If the indole ring is substituted with electron-withdrawing groups, consider using harsher reaction conditions or a more activating protecting group strategy. | |
| Multiple products in Fischer indole synthesis | Use of an unsymmetrical ketone. | If possible, use a symmetrical ketone or aldehyde. Otherwise, expect to separate regioisomers, which may require careful chromatographic optimization. |
| Side reactions due to harsh acidic conditions. | Screen different acid catalysts and concentrations. Polyphosphoric acid (PPA) can sometimes give cleaner reactions. | |
| Difficulty in removing protecting groups | The protecting group is too stable under the deprotection conditions. | Re-evaluate the protecting group strategy. Choose a protecting group that can be removed under conditions that are compatible with the rest of the molecule. |
Purification
| Problem | Potential Cause | Suggested Solution |
| Significant peak tailing on silica gel column | Interaction of the basic nitrogen of the alkaloid with acidic silanol groups. | Add 0.5-1% triethylamine or ammonia (B1221849) to the eluent system. |
| Co-elution of closely related impurities | Insufficient resolution of the chromatographic system. | Try a different solvent system with varying polarity and composition. Consider using a different stationary phase (e.g., alumina, C18). High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations. |
| Product degradation on the column | The alstonine analogue is sensitive to the acidic nature of silica gel. | Use deactivated (neutral) silica gel or alumina. Alternatively, perform the chromatography quickly and at a low temperature. |
Quantitative Data
In Vitro Activity of Alstonine
| Compound | Cell Line / Parasite Strain | Assay Duration | IC50 (µM) | Reference |
| Alstonine | P. falciparum 3D7 | 96 h | 0.17 | [1] |
| Alstonine | P. falciparum Dd2 | 96 h | 0.17 | [1] |
| Alstonine | P. falciparum FCR3 | 96 h | 0.15 | [1] |
| Alstonine | P. falciparum C2B | 96 h | 0.19 | [1] |
| Alstonine | P. falciparum D6 | 72 h | 0.048 | [1] |
| Alstonine | P. falciparum W2 | 72 h | 0.109 | |
| Alstonine | P. knowlesi | 72 h | ~1 |
Experimental Protocols
General Procedure for Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the tryptamine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1 equivalent, or a Lewis acid like BF3·OEt2).
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (optional, can be done in situ): Mix the phenylhydrazine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a solvent like ethanol (B145695) or acetic acid. Heat the mixture if necessary to form the phenylhydrazone.
-
Indolization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the phenylhydrazone.
-
Heating: Heat the reaction mixture, often to high temperatures (100-200 °C), and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto ice-water. Neutralize the acid with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude indole by column chromatography or recrystallization.
General Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the alstonine analogues in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for Alstonine Analogue Synthesis and Evaluation.
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Caption: Overview of 5-HT2C Receptor Signaling Pathways.
References
Validation & Comparative
A Comparative Analysis of the Antipsychotic Profiles of Alstonine and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antipsychotic profiles of the indole (B1671886) alkaloid alstonine (B1665729) and the atypical antipsychotic clozapine (B1669256). The information presented is based on available experimental data to assist researchers in understanding the pharmacological distinctions and potential therapeutic implications of these two compounds.
Introduction
Clozapine is an established atypical antipsychotic, renowned for its efficacy in treatment-resistant schizophrenia, albeit with a significant side-effect profile. Alstonine, a major component of a traditional Nigerian remedy for mental illness, has demonstrated an antipsychotic-like profile in preclinical studies, suggesting a novel mechanism of action that differentiates it from current antipsychotics, including clozapine. This guide will objectively compare their mechanisms of action, receptor binding profiles, preclinical efficacy, and side-effect profiles based on published experimental data.
Mechanism of Action
The fundamental difference between alstonine and clozapine lies in their interaction with key neurotransmitter receptors implicated in psychosis.
Alstonine: Evidence strongly suggests that alstonine does not directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[1][2] Its antipsychotic effects are thought to be mediated through an indirect modulation of dopamine and serotonin systems. Studies indicate that alstonine may increase the intraneuronal catabolism of dopamine and enhance serotonergic transmission.[3] Furthermore, its effects on negative symptoms and anxiety in animal models appear to be mediated by 5-HT2A/2C receptors, and it may also influence the glutamate (B1630785) system.[2][3][4][5][6]
Clozapine: In contrast, clozapine's therapeutic effects are attributed to its broad receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors.[7][8][9] Its efficacy is believed to stem from a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[8][10] Notably, clozapine has a lower affinity for D2 receptors compared to typical antipsychotics, which is associated with a reduced risk of extrapyramidal side effects.[7][8][11] Its main metabolite, N-desmethylclozapine (NDMC), is a potent agonist at the muscarinic M1 receptor, which may contribute to its beneficial effects on cognition.[7]
Receptor Binding Profile
The following table summarizes the receptor binding affinities (Ki, in nM) of clozapine. No significant binding affinity has been reported for alstonine at the key receptors typically associated with antipsychotic action.
| Receptor | Clozapine Ki (nM) | Alstonine Ki (nM) |
| Dopamine D1 | 270 - 540[8][12] | No significant binding reported[1][2] |
| Dopamine D2 | 130 - 160[8][12] | No significant binding reported[1][2] |
| Dopamine D4 | 24[8] | Not reported |
| Serotonin 5-HT1A | 120[8] | Not reported |
| Serotonin 5-HT2A | 5.4[8] | No significant binding reported[1][2] |
| Serotonin 5-HT2C | 9.4[8] | Not reported |
| Serotonin 5-HT6 | 4[8] | Not reported |
| Serotonin 5-HT7 | 6.3[8] | Not reported |
| Muscarinic M1 | 6.2[8] | Not reported |
| Adrenergic α1A | 1.6[8] | Not reported |
| Histamine H1 | 1.1[8] | Not reported |
Preclinical Efficacy in Animal Models
Both alstonine and clozapine have been evaluated in various animal models relevant to the symptoms of schizophrenia.
| Animal Model | Alstonine Effect | Clozapine Effect |
| Positive Symptoms | ||
| Apomorphine-induced stereotypy | Reduces[3] | Reduces |
| Amphetamine-induced hyperlocomotion | Reduces[3] | Reduces |
| MK-801-induced hyperlocomotion | Reverses[3] | Does not consistently reverse[3] |
| Negative Symptoms | ||
| Social interaction deficit | Reverses[13] | Variable effects |
| Cognitive Symptoms | ||
| MK-801-induced memory deficit | Reverses[5] | Improves cognitive deficits |
| Side Effects | ||
| Haloperidol-induced catalepsy | Reverses[3] | Reverses |
| Body weight gain | No significant gain observed[3] | Induces weight gain |
| Prolactin levels | Does not increase[3] | Does not significantly increase |
Side-Effect Profile
Alstonine: Preclinical data suggests a potentially favorable side-effect profile for alstonine. It does not appear to induce catalepsy, a predictor of extrapyramidal symptoms, in animal models.[3] Furthermore, preliminary studies show no significant effect on body weight gain or prolactin levels.[3]
Clozapine: While highly effective, clozapine is associated with a range of serious adverse effects, including a risk of agranulocytosis (a severe drop in white blood cells), myocarditis (inflammation of the heart muscle), and significant metabolic side effects such as weight gain, diabetes, and hyperlipidemia.[10][11][14]
Experimental Protocols
Receptor Binding Assays (for Clozapine)
Objective: To determine the binding affinity (Ki) of clozapine for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., striatum for dopamine receptors, cortex for serotonin receptors) from rodents is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Radioligand Binding: Membranes are incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled drug (clozapine).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Models of Antipsychotic Activity
Objective: To assess the potential of a compound to block dopamine D2 receptor-mediated behaviors, a classic screen for antipsychotic activity.
Methodology:
-
Animals: Male mice or rats are used.
-
Drug Administration: Animals are pre-treated with the test compound (alstonine or clozapine) or vehicle via intraperitoneal (i.p.) injection.
-
Apomorphine Challenge: After a set pre-treatment time (e.g., 30 minutes), animals are administered apomorphine, a dopamine agonist, to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Behavioral Scoring: The intensity of stereotyped behavior is observed and scored by a trained observer, blind to the treatment conditions, at regular intervals over a specific period (e.g., 60 minutes).
-
Data Analysis: The scores are analyzed to determine if the test compound significantly reduces the apomorphine-induced stereotypy compared to the vehicle-treated group.
Objective: To evaluate the effect of a compound on NMDA receptor hypofunction-induced hyperactivity, a model relevant to the positive symptoms of schizophrenia.
Methodology:
-
Animals: Male mice are typically used.
-
Drug Administration: Animals receive the test compound (alstonine or clozapine) or vehicle (i.p.).
-
MK-801 Administration: Following the pre-treatment period, animals are given MK-801 (dizocilpine), an NMDA receptor antagonist, to induce hyperlocomotion.
-
Locomotor Activity Measurement: Immediately after MK-801 injection, animals are placed in an open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, number of beam breaks) for a defined duration (e.g., 60 minutes).
-
Data Analysis: The locomotor activity data is compared between the different treatment groups to assess the ability of the test compound to attenuate MK-801-induced hyperlocomotion.
Visualizations
Caption: Proposed indirect mechanism of action for alstonine.
Caption: Clozapine's multi-receptor antagonism mechanism.
Caption: Workflow for MK-801-induced hyperlocomotion model.
Conclusion
Alstonine and clozapine represent two distinct pharmacological approaches to antipsychotic therapy. Clozapine's efficacy is derived from its complex interaction with a wide array of neurotransmitter receptors. In contrast, alstonine exhibits a unique antipsychotic-like profile in preclinical models that appears to be independent of direct dopamine D2 or serotonin 5-HT2A receptor blockade. This novel mechanism of action, coupled with a potentially more favorable side-effect profile, positions alstonine as an intriguing candidate for further investigation in the development of new antipsychotic drugs. Future research should focus on elucidating the precise molecular targets of alstonine and translating the promising preclinical findings into a clinical context.
References
- 1. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. droracle.ai [droracle.ai]
- 9. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Alstonine and Typical Antipsychotics: A Comparative Analysis of Mechanisms of Action
A Divergence in Antipsychotic Pathways
The management of psychosis has historically been dominated by medications that target the dopamine (B1211576) D2 receptor. Typical antipsychotics, also known as first-generation antipsychotics, primarily function as antagonists at these receptors.[1][2] Their therapeutic efficacy is directly linked to blocking dopamine signaling, a mechanism that, while effective in mitigating positive symptoms like hallucinations and delusions, is also responsible for a range of debilitating side effects.[3][4] In contrast, the indole (B1671886) alkaloid alstonine (B1665729) presents a novel approach to antipsychotic action, operating through a distinct and seemingly unique mechanism that does not rely on direct D2 receptor antagonism.[5][6][7]
Typical Antipsychotics: The Dopamine D2 Receptor Blockade
The cornerstone of the mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the brain's dopaminergic pathways.[1][3] For a therapeutic effect to be achieved, it is estimated that approximately 60-80% of D2 receptors need to be occupied by the antipsychotic drug.[1][4] This action reduces the excessive dopamine activity believed to underlie psychotic symptoms.[2] However, this widespread dopamine blockade is not limited to the mesolimbic pathway (associated with psychosis) and also affects the nigrostriatal pathway (motor control) and the tuberoinfundibular pathway (hormone regulation), leading to extrapyramidal symptoms and hyperprolactinemia, respectively.[8] In addition to their primary action on D2 receptors, typical antipsychotics can also interact with noradrenergic, cholinergic, and histaminergic receptors, contributing to their side effect profile.[3]
Alstonine: An Indirect Modulator of Dopaminergic and Serotonergic Systems
Alstonine charts a different course. Research indicates that alstonine does not directly bind to dopamine D1, D2, or serotonin (B10506) 5-HT2A receptors, which are the classical targets for most antipsychotic medications.[5][7] Instead, its antipsychotic-like effects appear to stem from an indirect modulation of dopamine and serotonin systems.[6][8]
One of the key proposed mechanisms for alstonine is its effect on dopamine uptake.[6] Studies suggest that acute treatment with alstonine increases dopamine uptake in the striatum, which would lead to a reduction in synaptic dopamine levels without directly blocking the receptors.[6] This unique mechanism may explain its ability to reduce dopamine-mediated behaviors like apomorphine-induced stereotypy without causing the catalepsy associated with typical antipsychotics.[5][8]
Furthermore, alstonine has been shown to increase serotonin (5-HT) and its metabolite 5-HIAA levels in the frontal cortex and striatum.[8] This suggests an influence on serotonergic neurotransmission. The anxiolytic effects of alstonine are thought to be mediated by 5-HT2A/2C serotonin receptors, which could contribute to its efficacy against negative symptoms of schizophrenia.[7][9] There is also evidence to suggest that alstonine may interact with the glutamate (B1630785) system, as it has been shown to prevent MK-801-induced hyperlocomotion, an animal model relevant to psychosis.[7][10]
Comparative Receptor Binding Profiles
The fundamental difference in the mechanisms of action between alstonine and typical antipsychotics is starkly illustrated by their receptor binding affinities.
| Target Receptor | Typical Antipsychotics (e.g., Haloperidol) | Alstonine |
| Dopamine D2 | High Affinity (Antagonist) | No significant direct interaction |
| Dopamine D1 | Lower Affinity than D2 | No significant direct interaction |
| Serotonin 5-HT2A | Variable, generally lower affinity than D2 | No significant direct interaction, but modulates 5-HT2A/2C signaling |
| Noradrenergic (α1) | Moderate to High Affinity | Not extensively characterized |
| Cholinergic (Muscarinic M1) | Moderate to High Affinity | Not extensively characterized |
| Histaminergic (H1) | Moderate to High Affinity | Not extensively characterized |
This table summarizes the general receptor binding characteristics. Specific affinities can vary between individual drugs within the typical antipsychotic class.
Signaling Pathways and Experimental Workflows
The divergent mechanisms of alstonine and typical antipsychotics can be visualized through their respective signaling pathways.
References
- 1. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Alstonine vs. Other Indole Alkaloids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indole (B1671886) alkaloid alstonine (B1665729) with other prominent members of its class, focusing on their efficacy in preclinical models of cancer and psychosis. The information is compiled from various experimental studies to offer a comparative perspective on their therapeutic potential.
Comparative Efficacy Data
Direct comparative studies evaluating alstonine against other indole alkaloids under identical experimental conditions are limited. The following table summarizes in vitro cytotoxicity (IC50) data from various sources.
Disclaimer: The data presented below is compiled from different studies. IC50 values are highly dependent on the specific cell line, assay conditions (e.g., incubation time, cell density), and laboratory protocols. Therefore, a direct comparison of absolute values across different studies should be approached with caution. This table is intended to provide a general overview of the potency of these compounds.
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value (µM) | Reference Study Focus |
| Alstonine | A549 | Lung Carcinoma | 5.6 - 13.1 (range for related alstomairine alkaloids) | Cytotoxicity of Alstonia mairei alkaloids[1] |
| Alstonine | P. falciparum (3D7) | Malaria Parasite | 0.17 | Antiplasmodial Activity[2] |
| Serpentine | YC8 Lymphoma | Mouse Lymphoma | In vivo activity demonstrated (cures a proportion of mice) | In vivo anticancer activity[3][4] |
| Serpentine | Ehrlich Ascites Carcinoma | Mouse Carcinoma | In vivo activity demonstrated (cures a proportion of mice) | In vivo anticancer activity[3][4] |
| Reserpine (B192253) | HL-60 | Human Promyelocytic Leukemia | 67 (for a related compound, 214) | Cytotoxicity of Rauwolfia serpentina alkaloids[5][6] |
| Vincristine (B1662923) | H3122 | Non-Small Cell Lung Cancer | ~0.001 (1 nM) | Combination therapy with ALK inhibitors[7] |
| Vincristine | H2228 | Non-Small Cell Lung Cancer | ~0.001 (1 nM) | Combination therapy with ALK inhibitors[7] |
| Ellipticine (B1684216) | IMR-32 | Human Neuroblastoma | 0.39 ± 0.05 | Cytotoxicity of ellipticine vs. doxorubicin[8] |
| Ellipticine | UKF-NB-4 | Human Neuroblastoma | 0.45 ± 0.04 | Cytotoxicity of ellipticine vs. doxorubicin[8] |
Mechanisms of Action & Signaling Pathways
Alstonine exhibits distinct mechanisms of action in its anticancer and antipsychotic activities. Compared to other indole alkaloids, its pathways are unique, particularly in its modulation of neurotransmitter systems.
Anticancer Mechanism: DNA Intercalation
Alstonine's primary anticancer mechanism is believed to be its ability to selectively interact with and form a complex with cancer cell DNA.[4] This action is characteristic of DNA intercalating agents, which insert themselves between the base pairs of the DNA double helix. This disruption can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Antipsychotic Mechanism: Indirect Dopamine (B1211576) & Serotonin (B10506) Modulation
Unlike typical and many atypical antipsychotics that directly block dopamine D2 or serotonin 5-HT2A receptors, alstonine appears to exert its effects through a more nuanced mechanism.[3][9] Evidence suggests it does not bind directly to these receptors but indirectly modulates dopaminergic and serotonergic neurotransmission.[3][4][10] This may involve inhibiting dopamine uptake and acting as a 5-HT2A/2C inverse agonist, which increases intraneuronal dopamine catabolism and enhances overall serotonergic transmission.[4][10]
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cytotoxicity.
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. The formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically.
Detailed Protocol:
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well). Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of the indole alkaloid is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated with the compounds for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals. The plate is often placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is read using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background noise.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve (percent viability vs. log of compound concentration) and fitting the data using non-linear regression analysis.
In Vivo Antipsychotic Activity: Amphetamine-Induced Lethality Model
This model is used to screen for antipsychotic potential. The toxicity of amphetamine is significantly increased in mice that are grouped together (aggregated) compared to isolated mice. This effect is believed to be related to hyperthermia and excessive dopaminergic stimulation. Antipsychotic drugs can protect against this lethality.
Principle: Alstonine's ability to prevent death in aggregated, amphetamine-treated mice indicates its potential to modulate excessive dopaminergic activity, a hallmark of antipsychotic efficacy.
Detailed Protocol:
-
Animal Acclimation: Male mice (e.g., Swiss Webster strain) are housed in groups under controlled environmental conditions (temperature, humidity, and a 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Administration: Mice are pre-treated with either the vehicle (control) or varying doses of the test alkaloid (e.g., alstonine at 0.1, 0.5, 1.0, and 2.0 mg/kg) via intraperitoneal (i.p.) injection.
-
Amphetamine Challenge: After a set pre-treatment time (e.g., 30 minutes), the mice receive a high dose of d-amphetamine sulfate (B86663) (e.g., 10-20 mg/kg, i.p.).
-
Aggregation and Observation: Immediately after the amphetamine injection, mice are placed in aggregation cages (e.g., 10 mice per cage) in a temperature-controlled environment. The number of surviving animals is recorded at regular intervals over a period of several hours (e.g., up to 24 hours).
-
Data Analysis: The protective effect of the alkaloid is determined by comparing the mortality rate in the drug-treated groups to the vehicle-treated control group. The dose that protects 50% of the animals (Protective Dose 50 or PD50) can be calculated. Studies have shown that alstonine is active in preventing amphetamine-induced lethality in the dose range of 0.5–2.0 mg/kg.[9]
Conclusion
Alstonine demonstrates significant biological activity as both an anticancer and antipsychotic agent, with mechanisms of action that distinguish it from other well-known indole alkaloids. Its ability to selectively target cancer DNA and indirectly modulate key neurotransmitter systems without direct receptor antagonism suggests a novel therapeutic profile. While the available quantitative data does not permit a direct, side-by-side efficacy comparison with alkaloids like vincristine or reserpine due to a lack of standardized comparative studies, the existing evidence underscores its potential as a lead compound for further drug development. Future research should focus on direct comparative studies to accurately position alstonine's efficacy within the broader class of indole alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Anxiolytic Effects of Alstonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic (anti-anxiety) effects of Alstonine, a naturally occurring indole (B1671886) alkaloid, with other established anxiolytic and antipsychotic agents. The information presented is supported by experimental data from various preclinical models, offering valuable insights for researchers in neuroscience and drug development.
Executive Summary
Alstonine has demonstrated clear anxiolytic properties in multiple rodent models of anxiety.[1][2][3][4] Its mechanism of action appears distinct from traditional anxiolytics like benzodiazepines, primarily involving the modulation of the serotonergic system, specifically the 5-HT2A/2C receptors.[1] This guide summarizes the key findings from studies comparing Alstonine with diazepam (a classic anxiolytic), as well as clozapine (B1669256) and sulpiride (B1682569) (atypical antipsychotics with anxiolytic properties).
Data Presentation: Comparative Efficacy in Animal Models
The anxiolytic effects of Alstonine have been predominantly evaluated using the hole-board test and the light-dark box test in mice. These models are widely used to assess anxiety-like behaviors and the efficacy of anxiolytic drugs.
Hole-Board Test
The hole-board test assesses the exploratory and anxiety-related behaviors of rodents. An increase in the number of head-dips into the holes is indicative of a reduction in anxiety.
| Treatment | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) | Locomotor Activity (Squares Crossed) | Reference |
| Vehicle (Saline) | - | 15.2 ± 1.5 | 150.3 ± 10.2 | (Costa-Campos et al., 2004) |
| Alstonine | 0.5 | 25.8 ± 2.1 | 145.7 ± 9.8 | (Costa-Campos et al., 2004) |
| Alstonine | 1.0 | 28.4 ± 2.5 | 148.1 ± 11.5 | (Costa-Campos et al., 2004) |
| Diazepam | 2.0 | 24.1 ± 1.9** | 120.5 ± 8.5* | (Costa-Campos et al., 2004) |
| Clozapine | 0.1 | 18.3 ± 1.7 | 135.2 ± 9.1 | (Costa-Campos et al., 2004) |
| Sulpiride | 10.0 | 16.1 ± 1.4 | 140.6 ± 10.8 | (Costa-Campos et al., 2004) |
| Sulpiride | 20.0 | 14.9 ± 1.8 | 138.4 ± 11.2 | (Costa-Campos et al., 2004) |
*p<0.05, **p<0.01 compared to vehicle-treated group.
Light-Dark Box Test
The light-dark box test is another standard model for assessing anxiety. Anxiolytic compounds typically increase the time spent in the brightly lit compartment and the latency to enter the dark compartment.
| Treatment | Dose (mg/kg, i.p.) | Time in Light Zone (s, Mean ± SEM) | Latency to First Crossing (s, Mean ± SEM) | Reference |
| Vehicle (Saline) | - | 85.4 ± 7.2 | 45.2 ± 5.1 | (Costa-Campos et al., 2004) |
| Alstonine | 0.5 | 125.6 ± 10.1 | 68.7 ± 6.3* | (Costa-Campos et al., 2004) |
| Alstonine | 1.0 | 138.2 ± 11.5 | 75.4 ± 7.1 | (Costa-Campos et al., 2004) |
| Diazepam | 2.0 | 145.3 ± 12.8 | 80.1 ± 8.5** | (Costa-Campos et al., 2004) |
| Clozapine | 0.1 | 92.1 ± 8.5 | 50.3 ± 5.8 | (Costa-Campos et al., 2004) |
| Sulpiride | 10.0 | 88.9 ± 7.9 | 48.1 ± 6.0 | (Costa-Campos et al., 2004) |
| Sulpiride | 20.0 | 86.3 ± 8.1 | 46.5 ± 5.5 | (Costa-Campos et al., 2004) |
*p<0.05, **p<0.01 compared to vehicle-treated group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Animals
Male Swiss mice weighing between 25-30g were used in the cited studies. Animals were housed in groups with free access to food and water and maintained on a 12-hour light/dark cycle.
Drug Administration
All drugs were administered intraperitoneally (i.p.) 30 minutes before the behavioral tests. Alstonine was dissolved in saline. Diazepam was dissolved in saline with a few drops of Tween 80. Clozapine and sulpiride were also prepared in saline.
Hole-Board Test Protocol
-
Apparatus: A wooden box (40 x 40 cm) with 16 equidistant holes (3 cm in diameter) on the floor. The apparatus was placed in a sound-proof room under controlled lighting.
-
Procedure:
-
Mice were individually placed in the center of the hole-board.
-
Behavior was recorded for 5 minutes.
-
The number of head-dips (both eyes disappearing into the hole) and the number of squares crossed (locomotor activity) were scored.
-
The apparatus was cleaned with a 10% ethanol (B145695) solution between each trial to eliminate olfactory cues.
-
Light-Dark Box Test Protocol
-
Apparatus: A box (45 x 27 x 27 cm) divided into two compartments: a large (2/3) white and brightly illuminated compartment (approximately 400 lux) and a small (1/3) black and dark compartment. The compartments were connected by an opening (7.5 x 7.5 cm) at the floor level.
-
Procedure:
-
Mice were placed in the middle of the light compartment, facing away from the opening.
-
Behavior was recorded for 5 minutes.
-
The time spent in each compartment and the latency to the first entry into the dark compartment were measured.
-
The apparatus was cleaned with a 10% ethanol solution after each mouse.
-
Mandatory Visualizations
Proposed Signaling Pathway for Alstonine's Anxiolytic Effects
The anxiolytic effects of Alstonine are believed to be mediated through its interaction with the serotonergic system. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed mechanism of Alstonine's anxiolytic action via 5-HT2A/2C receptor modulation.
Experimental Workflow for Anxiolytic Drug Testing
The following diagram outlines the general workflow for evaluating the anxiolytic properties of a compound using the hole-board and light-dark box tests.
Caption: General workflow for assessing anxiolytic drug effects in mice.
Conclusion
The experimental data strongly suggest that Alstonine possesses significant anxiolytic properties, comparable in efficacy to the established anxiolytic diazepam in the tested models. Notably, Alstonine did not appear to induce the same level of motor impairment as diazepam at effective doses. Its unique mechanism of action, centered on the serotonergic system rather than GABAergic modulation, positions Alstonine as a promising candidate for further investigation in the development of novel anxiolytic therapies with potentially fewer side effects than traditional benzodiazepines. The lack of anxiolytic effects from the antipsychotics clozapine and sulpiride in these specific acute models further highlights the distinct pharmacological profile of Alstonine.
References
- 1. Light-dark box test for mice [protocols.io]
- 2. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 3. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
Alstonine: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
Alstonine, a naturally occurring indole (B1671886) alkaloid, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative analysis of Alstonine's cytotoxic and pro-apoptotic activities across various cancer cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is compiled from multiple studies to facilitate a comprehensive understanding of Alstonine's therapeutic potential.
Comparative Cytotoxicity of Alstonine Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. While extensive data on the IC50 values of pure Alstonine across a wide range of cancer cell lines is still emerging, studies on alkaloid fractions of Alstonia species, where Alstonine is a major component, provide valuable preliminary insights.
One study investigated the anticancer effect of an alkaloid fraction of Alstonia scholaris (ASERS) in several human neoplastic cell lines. The results, summarized in the table below, demonstrate a dose-dependent cytotoxic effect.
| Cell Line | Cancer Type | IC50 (µg/mL) of Alstonia scholaris Alkaloid Fraction |
| HeLa | Cervical Cancer | 5.53[1] |
| KB | Oral Carcinoma | 10[1] |
| HL-60 | Promyelocytic Leukemia | 11.16[1] |
| HepG2 | Hepatocellular Carcinoma | 25[1] |
| MCF-7 | Breast Adenocarcinoma | 29.76[1] |
Note: The data above represents the activity of an alkaloid fraction and not pure Alstonine. Further studies are required to determine the precise IC50 values of isolated Alstonine.
In vivo studies have also demonstrated the anticancer potential of Alstonine. It has been shown to successfully treat a significant proportion of BALB/C mice inoculated with transplantable YC8 lymphoma ascites cells and Swiss mice bearing Ehrlich ascites carcinoma cells.
Mechanism of Action: Unraveling Alstonine's Anticancer Strategy
Alstonine's anticancer activity is believed to be multifaceted, primarily involving the induction of apoptosis and direct interaction with cancer cell DNA.
Direct Interaction with Cancer DNA
A key proposed mechanism of Alstonine's selectivity towards cancer cells is its ability to distinguish between cancerous and healthy tissue DNA. It is suggested that Alstonine forms an 'alkaloid-cancer DNA' complex, which in turn inhibits DNA synthesis in cancerous tissues or cells, with minimal effect on DNA from healthy tissues.
Induction of Apoptosis
Alstonine is thought to induce programmed cell death, or apoptosis, in cancer cells. While the precise signaling pathways modulated by pure Alstonine are still under investigation, studies on related indole alkaloids and other natural compounds provide a framework for its potential mechanism. The induction of apoptosis often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, and the regulation of pro-apoptotic and anti-apoptotic proteins.
A proposed signaling pathway for Alstonine-induced apoptosis is depicted below, based on common apoptotic mechanisms.
Caption: Proposed mechanism of Alstonine's anticancer activity.
Experimental Protocols
To facilitate further research and validation of Alstonine's anticancer properties, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Alstonine. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of Alstonine for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of Alstonine on the expression levels of proteins involved in apoptosis and other signaling pathways.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Lysis: After treatment with Alstonine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available data suggests that Alstonine is a promising natural compound with selective anticancer activity. Its ability to form a complex with cancer DNA and induce apoptosis highlights its potential as a lead compound for the development of novel cancer therapies. However, further research is imperative to:
-
Determine the specific IC50 values of pure Alstonine across a broader panel of human cancer cell lines.
-
Elucidate the detailed molecular mechanisms and signaling pathways modulated by Alstonine in different cancer types.
-
Conduct comprehensive in vivo studies to evaluate the efficacy and safety of Alstonine in various cancer models.
This comparative guide serves as a foundational resource to stimulate and guide future investigations into the therapeutic potential of Alstonine in oncology.
References
Unraveling Alstonine: A Comparative Guide to its Unique Antipsychotic Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alstonine's mechanism of action against established antipsychotic agents, supported by experimental data. We delve into its distinct signaling pathways and present detailed experimental protocols for key validation studies.
Alstonine (B1665729), an indole (B1671886) alkaloid found in several plant species, has emerged as a promising candidate for antipsychotic drug development.[1][2][3][4][5][6] Preclinical evidence suggests a pharmacological profile comparable to atypical antipsychotics like clozapine, yet with a unique mechanism that distinguishes it from current therapeutic options.[4][5][6] This guide synthesizes the existing research to offer a clear perspective on Alstonine's potential.
A Differentiated Mechanism of Action
Unlike conventional antipsychotics that primarily act on dopamine (B1211576) D2 receptors, Alstonine's effects appear to be mediated through the serotonergic system.[1][2][6] Research indicates that Alstonine does not directly bind to dopamine D1 or D2 receptors.[1][7] Instead, its antipsychotic-like activity is attributed to its interaction with 5-HT2A and 5-HT2C serotonin (B10506) receptors.[2] This interaction is believed to indirectly modulate dopamine transmission, potentially by increasing dopamine uptake, which contributes to its therapeutic effects.[4][5]
This distinct mechanism suggests that Alstonine may offer a desirable alternative, potentially avoiding the extrapyramidal side effects associated with direct dopamine receptor blockade, a common drawback of classical antipsychotics.[6]
Comparative Preclinical Efficacy
Preclinical studies in murine models have demonstrated Alstonine's efficacy in attenuating behaviors relevant to psychosis. These studies provide a basis for comparing its potency and pharmacological profile with existing antipsychotics.
| Preclinical Model | Alstonine Effect | Effective Dose Range (i.p.) | Comparator(s) | Comparator Effect |
| Amphetamine-induced lethality | Prevention | 0.5–2.0 mg/kg | - | - |
| MK-801-induced hyperlocomotion | Prevention | 0.1, 0.5, and 1.0 mg/kg | Clozapine, Sulpiride | Prevention |
| Apomorphine-induced stereotypy | Attenuation | Not specified | Clozapine, Sulpiride | Attenuation |
| Haloperidol-induced catalepsy | Attenuation | Not specified | - | Induction |
| Social interaction withdrawal | Reversal | 0.5 mg/kg (sub-chronic) and 1.0 mg/kg | Sulpiride | Complete prevention (10 mg/kg) |
Data compiled from multiple preclinical studies.[1][8]
Signaling Pathway of Alstonine
The proposed mechanism of Alstonine involves a cascade of events initiated by its interaction with serotonergic receptors, which in turn modulates glutamatergic and dopaminergic pathways.
Caption: Proposed signaling pathway for Alstonine's antipsychotic action.
Experimental Protocols
The following are summaries of methodologies used in key preclinical studies to validate the mechanism of action of Alstonine.
Radioligand Binding Assays
Objective: To determine the binding affinity of Alstonine to various neurotransmitter receptors, particularly dopamine D1, D2, and serotonin 5-HT2A receptors.
Protocol:
-
Membrane Preparation: Cerebral cortex and striatum tissues are dissected from rodents. The tissues are homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]SCH23390 for D1 receptors) in the presence of varying concentrations of Alstonine or a reference compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Alstonine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.
Based on descriptions in referenced literature.[1]
In Vivo Microdialysis
Objective: To measure the effect of Alstonine on extracellular levels of dopamine and its metabolites in specific brain regions, such as the prefrontal cortex and nucleus accumbens.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid solution.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of Alstonine or a control substance.
-
Neurotransmitter Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the effect of Alstonine on dopamine release and metabolism.
This is a standard neuropharmacological technique relevant to the type of claims made about Alstonine's mechanism.
Experimental Workflow for Preclinical Behavioral Testing
The following diagram illustrates a typical workflow for evaluating the antipsychotic-like effects of a compound like Alstonine in animal models.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alstonine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine and Dopamine Receptors: An Indirect Relationship
A comprehensive review of current evidence indicates that the indole (B1671886) alkaloid alstonine (B1665729) does not exert its antipsychotic-like effects through direct binding to D1 or D2 dopamine (B1211576) receptors. Instead, research points towards an indirect modulation of the dopaminergic system, a mechanism that distinguishes it from classical and atypical antipsychotic agents.
For researchers and drug development professionals, understanding this nuanced interaction is critical. While alstonine exhibits a pharmacological profile suggestive of dopamine modulation, including the inhibition of amphetamine-induced stereotypy, the underlying mechanism deviates from the conventional receptor blockade model.[1][2] This guide provides a comparative analysis of alstonine's interaction with D1 and D2 dopamine receptors, focusing on the experimental evidence that has led to the current understanding of its mode of action.
Lack of Direct Receptor Interaction: A Data-Driven Conclusion
Quantitative data from radioligand binding assays have consistently failed to show a significant affinity of alstonine for either D1 or D2 dopamine receptors. In these competitive binding studies, alstonine did not effectively displace radiolabeled ligands that are known to bind to these receptors with high affinity. This lack of direct interaction is a key feature of alstonine's pharmacological profile.[1][2]
| Receptor Subtype | Radioligand | Alstonine Interaction | Reference Compound (Haloperidol) Ki |
| Dopamine D1 | [³H]SCH23390 | No significant displacement | ~1-10 nM |
| Dopamine D2 | [³H]Spiperone | No significant displacement | ~0.1-1 nM |
Table 1: Comparative Binding Affinity of Alstonine at Dopamine D1 and D2 Receptors. The table summarizes the findings from radioligand binding assays. While specific Ki values for alstonine are not reported due to the lack of significant binding, the table highlights its inability to displace standard radioligands, in stark contrast to a typical dopamine antagonist like haloperidol.
Experimental Protocols: Unraveling the Mechanism
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a compound for a specific receptor. The protocol generally involves the following steps:
-
Tissue Preparation: Membranes are prepared from brain regions rich in the target receptors (e.g., striatum for D1 and D2 receptors).
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2) and varying concentrations of the test compound (alstonine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is analyzed to determine its binding affinity (Ki). In the case of alstonine, no significant displacement was observed.[2]
Dopamine Uptake Assay
Evidence suggests that alstonine may indirectly modulate dopamine signaling by affecting the dopamine transporter (DAT).[3] A typical protocol to assess this is as follows:
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from brain tissue (e.g., striatum).
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound (alstonine) or a vehicle control.
-
Uptake Initiation: Radiolabeled dopamine ([³H]DA) is added to initiate the uptake process.
-
Uptake Termination: After a specific incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [³H]DA taken up by the synaptosomes is measured.
-
Data Analysis: The effect of the test compound on dopamine uptake is determined by comparing it to the control. Studies have shown that acute treatment with alstonine can increase dopamine uptake.[3]
Visualizing the Interactions and Mechanisms
The following diagrams illustrate the experimental workflow for assessing receptor binding and the proposed indirect mechanism of alstonine's action on the dopaminergic system.
Figure 1: Workflow for Radioligand Binding Assay.
Figure 2: Alstonine's Indirect Modulation of Dopamine.
Signaling Pathways: A Departure from the Norm
Typical D1 and D2 receptor signaling involves the modulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels. D1 receptor activation stimulates adenylyl cyclase, increasing cAMP, while D2 receptor activation has the opposite effect. Given that alstonine does not directly bind to these receptors, it does not directly initiate these signaling cascades.
Instead, the antipsychotic-like effects of alstonine may be linked to its influence on both the dopaminergic and serotonergic systems.[4][5] Research suggests that alstonine increases intraneuronal dopamine catabolism, leading to higher levels of the dopamine metabolite DOPAC, without altering levels of HVA, which is associated with synaptic dopamine metabolism.[4] This suggests an effect on dopamine handling within the presynaptic terminal. Furthermore, alstonine has been shown to increase serotonin (B10506) (5-HT) and its metabolite 5-HIAA, which may indicate an interaction with serotonin receptors that, in turn, modulate dopamine release.[4]
Conclusion
The available scientific evidence strongly indicates that alstonine's mechanism of action as a potential antipsychotic agent is not mediated by direct interactions with D1 or D2 dopamine receptors. Its pharmacological profile is unique, characterized by an indirect modulation of dopamine neurotransmission, possibly through effects on the dopamine transporter and intraneuronal metabolism, as well as interactions with the serotonergic system. For researchers in the field of neuropsychopharmacology and drug development, alstonine represents a departure from the classic receptor--binding model of antipsychotics and offers a novel avenue for the development of new therapeutic strategies for psychotic disorders.
References
- 1. Antipsychotic-like profile of alstonine [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alstonine as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alstonine Extraction Methods: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of various methods for the extraction of alstonine (B1665729), a prominent indole (B1671886) alkaloid found in plants of the Alstonia genus, which is of significant interest for its potential antipsychotic, anxiolytic, anticancer, and antimalarial properties. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the isolation of this valuable bioactive compound.
The efficiency of extracting alstonine is critically dependent on the chosen methodology. This guide delves into both conventional and modern techniques, presenting available quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable extraction strategy.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is a crucial step in the isolation of phytochemicals. The yield and purity of the extracted compounds are significantly influenced by the technique employed. Below is a summary of data from studies on Alstonia species, highlighting the yields of total extracts and total alkaloids, as specific comparative data for alstonine was not available in the reviewed literature.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Extract Yield (%) | Total Alkaloid Content (mg/g of extract) | Source |
| Maceration | Alstonia boonei stem bark | Methanol | 3 days at room temperature | 21.5% | 292 (in crude alkaloid fraction) | [1] |
| Soxhlet Extraction | Alstonia scholaris leaves | Methanol | Not specified | Not specified | 15.52 (crude), 13.6 (purified) | [2] |
Note: The data presented for maceration reflects the yield of the crude methanolic extract and the subsequent yield of the crude alkaloid fraction from that extract. The data for Soxhlet extraction represents the total alkaloid content within the extract. A direct comparison of alstonine yield between these methods is not available in the cited literature.
Experimental Protocols
Detailed methodologies are essential for the replication and optimization of extraction processes. The following are representative protocols for conventional and modern extraction techniques applicable to the isolation of alstonine from Alstonia plant material.
Maceration Protocol
Maceration is a simple and widely used conventional method for solid-liquid extraction.
Procedure:
-
Preparation of Plant Material: The plant material (e.g., stem bark) is washed, dried in a shaded area, and then pulverized into a coarse powder.
-
Extraction: A known quantity of the powdered plant material (e.g., 6 kg) is placed in a suitable container and submerged in a solvent (e.g., 15 L of methanol).[1]
-
Duration: The mixture is left to stand for a specified period (e.g., 3 days) at room temperature, with occasional agitation to enhance extraction efficiency.[1]
-
Filtration: The mixture is filtered through a suitable filter medium (e.g., Whatman No. 1 filter paper) to separate the extract from the solid plant residue.[1]
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.
Procedure:
-
Preparation of Plant Material: The plant material (e.g., leaves) is dried and ground into a fine powder.
-
Loading the Apparatus: A specific amount of the powdered material (e.g., 9 g) is packed into a thimble and placed in the main chamber of the Soxhlet apparatus.
-
Extraction: The extraction solvent (e.g., 150 mL of methanol) is heated in the receiving flask. The solvent vapor travels to the condenser, liquefies, and drips onto the plant material in the thimble.
-
Cycling: Once the solvent reaches a certain level in the main chamber, it is siphoned back into the receiving flask, carrying the extracted compounds. This process is repeated for a set duration.
-
Solvent Evaporation: After extraction, the solvent is evaporated from the extract to yield the crude product.
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.
Procedure:
-
Sample Preparation: A weighed amount of powdered plant material is placed in an extraction vessel.
-
Solvent Addition: A suitable solvent is added to the plant material at a specific solid-to-liquid ratio.
-
Sonication: The vessel is placed in an ultrasonic bath or subjected to sonication using an ultrasonic probe. Key parameters to control include ultrasonic power, frequency, temperature, and extraction time.
-
Filtration and Concentration: Following sonication, the extract is filtered and the solvent is removed, typically using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
Microwave-assisted extraction employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.
Procedure:
-
Sample Preparation: A weighed amount of the powdered plant material is placed in a microwave-safe extraction vessel.
-
Solvent Addition: The extraction solvent is added to the vessel.
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a set power and for a specific duration. Temperature and pressure can be controlled in closed-vessel systems.
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool before the extract is filtered.
-
Solvent Removal: The solvent is evaporated to obtain the crude extract.
General Alkaloid Purification Workflow
The crude extract obtained from any of the above methods contains a mixture of compounds. A general workflow for the purification of alkaloids, including alstonine, is outlined below. This process typically involves acid-base partitioning to separate the basic alkaloids from other neutral and acidic compounds.
Caption: General workflow for the purification of alkaloids from a crude plant extract.
Conclusion
The choice of extraction method for alstonine depends on several factors, including the desired yield and purity, available equipment, cost, and environmental considerations. Conventional methods like maceration and Soxhlet extraction are simple and require less specialized equipment, but they are often time-consuming and may use larger volumes of solvent. Modern techniques such as ultrasound-assisted and microwave-assisted extraction offer significant advantages in terms of reduced extraction time and solvent consumption, potentially leading to higher throughput and more environmentally friendly processes.
Further research is required to provide a direct comparative analysis of alstonine yield and purity across these different extraction methods. Such studies would be invaluable for the scientific community and industry in establishing optimized and standardized protocols for the isolation of this pharmacologically important alkaloid. Researchers are encouraged to perform quantitative analysis, for instance using High-Performance Liquid Chromatography (HPLC), to determine the specific alstonine content in extracts obtained from various methods.
References
A Comparative Pharmacological Profile of Alstonine and Serpentine: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological profiles of two indole (B1671886) alkaloids, Alstonine (B1665729) and Serpentine (B99607). While both compounds have been investigated for their therapeutic potential, the extent of quantitative experimental data available for each varies significantly. This document summarizes the existing research, presents available quantitative data in structured tables, details relevant experimental protocols, and uses visualizations to illustrate key concepts. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these natural compounds.
Overview of Pharmacological Activities
Alstonine is primarily investigated for its antipsychotic and anxiolytic properties. Preclinical studies suggest a profile similar to atypical antipsychotics, with a potential mechanism involving serotonergic and glutamatergic systems rather than direct dopamine (B1211576) receptor antagonism[1][2][3][4].
Serpentine has been qualitatively associated with a broader range of activities, including antiarrhythmic, antipsychotic, and anticancer effects through topoisomerase II inhibition[5][6][7]. However, there is a notable scarcity of specific quantitative data for the isolated compound, with much of the information derived from studies on crude extracts of Rauwolfia serpentina[8][9][10].
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Alstonine and Serpentine. It is important to note that the data for Serpentine is limited.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme | Assay Type | Test System | IC₅₀ Value | Reference |
| Alstonine | Acetylcholinesterase (AChE) | In vitro inhibition | Not Specified | 10.8 µM | [11] |
| Serpentine | Topoisomerase II | In vitro inhibition | B16 Melanoma Cells | Not specified, but cytotoxic | [6] |
Table 2: In Vivo Efficacy Data (Animal Models)
| Compound | Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Alstonine | Amphetamine-induced Lethality | Mouse | i.p. | 0.5 - 2.0 mg/kg | Prevention of lethality | [11] |
| Alstonine | MK-801-induced Hyperlocomotion | Mouse | i.p. | 0.1 - 1.0 mg/kg | Prevention of hyperlocomotion | [11] |
| Alstonine | Haloperidol-induced Catalepsy | Mouse | i.p. | Not specified | Prevention of catalepsy | [11] |
| Alstonine | Social Interaction Test | Mouse | i.p. | 0.5 - 1.0 mg/kg | Increased social interaction and reversal of MK-801-induced social withdrawal | [12] |
No specific in vivo dose-response data for isolated serpentine was found in the search results.
Mechanism of Action and Signaling Pathways
Alstonine
Alstonine's antipsychotic-like effects appear to be mediated through a mechanism distinct from traditional antipsychotics. Evidence suggests an interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors, and an indirect modulation of the dopaminergic and glutamatergic systems[1][13][14]. Alstonine has been shown to decrease glutamate (B1630785) uptake in hippocampal slices, an effect that is blocked by 5-HT2A and 5-HT2C antagonists[15]. This suggests a potential pathway where alstonine's interaction with serotonin (B10506) receptors influences glutamate neurotransmission.
Caption: Proposed mechanism of action for Alstonine's antipsychotic-like effects.
Serpentine
The precise molecular mechanisms of serpentine's reported activities are less clear. Its antiarrhythmic effects are suggested to be related to its influence on myocardial excitability[13]. The anticancer activity is linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair[6][7]. Inhibition of this enzyme leads to DNA damage and ultimately cell death in cancer cells.
Caption: Proposed mechanism of Serpentine's anticancer activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in key studies of Alstonine. Unfortunately, specific protocols for isolated serpentine are not well-documented in the available literature.
Alstonine: In Vivo Behavioral Assays
-
Amphetamine-Induced Lethality in Grouped Mice: This model is used to screen for antipsychotic activity.
-
Procedure: Male mice are grouped in a cage. Amphetamine is administered to induce hyperactivity and aggression, leading to lethality. Test compounds are administered prior to amphetamine to assess their protective effects.
-
Endpoint: The number of surviving mice in a specified period is recorded. Alstonine was administered intraperitoneally (i.p.) at doses of 0.5, 1.0, and 2.0 mg/kg[11].
-
-
MK-801-Induced Hyperlocomotion: This model is used to study compounds with potential antipsychotic activity by assessing their ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist MK-801.
-
Procedure: Mice are habituated to an open-field arena. They are then treated with the test compound or vehicle, followed by an injection of MK-801. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specific duration.
-
Endpoint: Alstonine (0.1, 0.5, and 1.0 mg/kg, i.p.) was evaluated for its ability to reduce the increased locomotor activity caused by MK-801[11].
-
-
Glutamate Uptake Assay in Hippocampal Slices: This assay measures the ability of a compound to modulate the uptake of glutamate.
-
Procedure: Acute hippocampal slices from rats are prepared and incubated with the test compound. Radiolabeled glutamate ([³H]glutamate) is then added, and the incubation is stopped after a short period. The amount of radioactivity incorporated into the slices is measured.
-
Endpoint: The reduction in [³H]glutamate uptake in the presence of alstonine was quantified. The involvement of serotonin receptors was investigated by co-incubating with 5-HT2A and 5-HT2C antagonists[15].
-
Caption: General workflow for in vivo behavioral experiments with Alstonine.
Serpentine: Antiarrhythmic and Topoisomerase II Inhibition Assays (General Protocols)
While specific protocols for isolated serpentine are lacking, general methodologies for these assays are described below.
-
Electrophysiology Studies for Antiarrhythmic Activity:
-
Procedure: Isolated cardiac myocytes or whole-heart preparations (e.g., Langendorff-perfused heart) are used. Electrophysiological parameters such as action potential duration, ion channel currents (e.g., Na+, K+, Ca2+), and conduction velocity are measured using techniques like patch-clamp and microelectrode arrays. Arrhythmias can be induced experimentally (e.g., by ischemia-reperfusion or pharmacological agents), and the ability of the test compound to restore normal rhythm is assessed[16].
-
-
Topoisomerase II Inhibition Assay:
-
Procedure: The assay typically involves incubating purified topoisomerase II enzyme with a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA) in the presence of the test compound. The activity of the enzyme is measured by the conversion of the DNA substrate into its relaxed or decatenated form, which can be visualized by agarose (B213101) gel electrophoresis.
-
Endpoint: The concentration of the compound that inhibits the enzyme activity by 50% (IC₅₀) is determined.
-
Summary and Future Directions
This comparative guide highlights the current state of knowledge on the pharmacological profiles of Alstonine and Serpentine.
Alstonine presents a promising profile as a potential atypical antipsychotic and anxiolytic agent. Its mechanism of action, involving the serotonergic and glutamatergic systems, offers a novel approach compared to traditional antipsychotics. Further research should focus on obtaining specific receptor binding affinities (Ki values) to fully characterize its interaction with 5-HT2A/2C and other potential targets.
Serpentine remains a pharmacologically underexplored alkaloid. While historical and qualitative data suggest a range of biological activities, there is a critical need for quantitative experimental studies to validate these claims. Future research should prioritize:
-
Quantitative in vitro assays: Determining the IC₅₀ or Ki values of serpentine for topoisomerase II, various receptors, and enzymes.
-
In vivo dose-response studies: Establishing the effective and toxic dose ranges for its antiarrhythmic, antipsychotic, and anticancer activities in relevant animal models.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in its pharmacological effects.
A more direct and comprehensive comparison of Alstonine and Serpentine will only be possible once a more robust and quantitative pharmacological dataset for Serpentine becomes available.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. Alkaloid Composition and Antiarrhythmic Activity of the Extracts from Rauvolfia serpentina Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Cardiac electrophysiologic and antiarrhythmic actions of a pavine alkaloid derivative, O-methyl-neocaryachine, in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine for Schizophrenia: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of alstonine (B1665729) for schizophrenia against established antipsychotic drugs. It summarizes key experimental data, details methodologies for pivotal preclinical assessments, and visualizes proposed mechanisms of action.
Executive Summary
Alstonine, an indole (B1671886) alkaloid, presents a promising and unique profile as a potential antipsychotic agent. Preclinical evidence suggests that unlike typical and most atypical antipsychotics, alstonine does not exert its effects through direct antagonism of dopamine (B1211576) D2 receptors.[1][2] Its mechanism appears to involve the modulation of dopaminergic and serotonergic systems, potentially offering a novel therapeutic avenue for schizophrenia with a reduced risk of extrapyramidal side effects.[1][3] This guide synthesizes the available experimental data to facilitate a comprehensive evaluation of alstonine's potential.
Comparative Data on Efficacy and Receptor Engagement
The following tables summarize the available quantitative data comparing alstonine with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine (B1669256).
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D1 | Dopamine D2 | Serotonin (B10506) 5-HT2A |
| Alstonine | No significant interaction | No significant interaction | No significant interaction |
| Haloperidol | 1.8 | 1.2 | 3.5 |
| Clozapine | 130 | 160 | 5.4 |
Note: Data for alstonine indicates a lack of direct binding at therapeutically relevant concentrations.[1][2] Data for haloperidol and clozapine are representative values from the literature.
Table 2: Efficacy in Preclinical Models of Schizophrenia
| Experimental Model | Alstonine | Haloperidol | Clozapine |
| Amphetamine-Induced Lethality in Grouped Mice | Active at 0.5–2.0 mg/kg (i.p.) | Effective | Effective |
| Apomorphine-Induced Stereotypy | Reduced stereotypy | Potently inhibits | Inhibits |
| Haloperidol-Induced Catalepsy | Prevents catalepsy | Induces catalepsy | Prevents catalepsy |
| MK-801-Induced Social Withdrawal | Prevents social withdrawal (0.5 and 1.0 mg/kg) | Less effective on negative symptoms | Effective |
Note: The data for alstonine is derived from multiple preclinical studies.[1][3][4] The effects of haloperidol and clozapine are well-established in these models.
Table 3: Neurochemical Effects in Rodent Brain
| Compound | Dopamine (DA) Levels | DOPAC Levels (DA Metabolite) | Serotonin (5-HT) Levels | 5-HIAA Levels (5-HT Metabolite) |
| Alstonine | Decreased in frontal cortex | Increased in frontal cortex and striatum | Increased in frontal cortex | Increased in frontal cortex and striatum |
| Haloperidol | Increased | Increased | Increased | Increased |
| Clozapine | Decreased in the rest of the brain | Increased in striatum, decreased in the rest of the brain | Decreased | Decreased |
Note: The neurochemical effects of alstonine suggest increased intraneuronal dopamine catabolism and enhanced serotonergic transmission.[3] Data for haloperidol and clozapine reflects their known mechanisms of action.[5]
Proposed Mechanism of Action and Signaling Pathways
Alstonine's antipsychotic-like effects are hypothesized to stem from its indirect modulation of dopaminergic and serotonergic systems, rather than direct receptor blockade. Evidence suggests an interaction with 5-HT2A/2C receptors, which may in turn influence downstream signaling cascades affecting dopamine and glutamate (B1630785) neurotransmission.[1][6]
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the effects of haloperidol and clozapine on brain serotonin and dopamine metabolism and on tests related to extrapyramidal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Atypical features of Alstonine compared to traditional antipsychotics
A Comparative Analysis of Alstonine (B1665729) and Traditional Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and well-tolerated antipsychotic medications remains a critical challenge in modern medicine. While traditional antipsychotics have provided significant relief for many individuals with psychotic disorders, their utility is often limited by a range of debilitating side effects. This has spurred the search for novel compounds with atypical mechanisms of action. Alstonine, an indole (B1671886) alkaloid, has emerged as a promising candidate, exhibiting a unique pharmacological profile that distinguishes it from both typical and atypical antipsychotics. This guide provides a detailed comparison of alstonine with traditional antipsychotics, supported by experimental data, to illuminate its potential as a next-generation therapeutic agent.
A Divergence in Pharmacological Action: Receptor Binding Profiles
A fundamental distinction between alstonine and traditional antipsychotics lies in their interaction with key neurotransmitter receptors. Traditional antipsychotics, particularly the first-generation (typical) agents like haloperidol (B65202), exert their effects primarily through high-affinity antagonism of dopamine (B1211576) D2 receptors.[1][2][3] Second-generation (atypical) antipsychotics, such as clozapine (B1669256), also interact with D2 receptors but exhibit a broader receptor binding profile, notably with a higher affinity for serotonin (B10506) 5-HT2A receptors.[4][5] This 5-HT2A/D2 receptor antagonism ratio is thought to contribute to their "atypical" properties, including a lower propensity to cause extrapyramidal symptoms (EPS).[4]
In stark contrast, experimental evidence indicates that alstonine does not directly interact with dopamine D1, D2, or serotonin 5-HT2A receptors, which are the primary targets of traditional antipsychotics.[6][7][8] This lack of direct D2 receptor engagement is a significant departure from the established mechanism of action of all currently marketed antipsychotics and suggests a novel therapeutic pathway. While specific Ki values for alstonine at these receptors are not prominently reported, the consistent finding is a lack of significant affinity.
Below is a table summarizing the receptor binding affinities (Ki values in nM) of representative traditional antipsychotics, haloperidol (typical) and clozapine (atypical), for key receptors implicated in the therapeutic effects and side effects of antipsychotic treatment. The lower the Ki value, the higher the binding affinity.
| Receptor | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Alstonine (Ki, nM) |
| Dopamine D1 | ~18 | ~85 | No significant binding reported[7] |
| Dopamine D2 | ~1.45 | ~135-190 | No significant binding reported [7] |
| Dopamine D3 | ~0.7 | ~7 | Not reported |
| Dopamine D4 | ~5 | ~9 | Not reported |
| Serotonin 5-HT2A | ~36 | ~5-16 | No significant binding reported [7] |
| Serotonin 5-HT2C | ~5000 | ~13 | Implicated in action[9] |
| Muscarinic M1 | ~1000 | ~1.9 | Not reported |
| Histamine H1 | ~45 | ~1.1 | Not reported |
| Adrenergic α1 | ~14 | ~7 | Not reported |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative figures from the literature.[2][3][10][11]
Preclinical Models: Unveiling Atypical Antipsychotic-Like Efficacy
Despite its unique receptor binding profile, alstonine demonstrates a clear antipsychotic-like profile in established preclinical models of psychosis. These models are crucial for predicting the therapeutic potential of novel compounds.
Amphetamine-Induced Lethality
This model is considered a specific test for antipsychotic activity, as the lethal effects of high doses of amphetamine in grouped mice are selectively prevented by antipsychotic drugs, an effect linked to D2 receptor blockade.[12] Alstonine has been shown to effectively inhibit amphetamine-induced lethality, suggesting an indirect modulation of the dopaminergic system.[8][12]
Apomorphine-Induced Stereotypy
Apomorphine (B128758), a direct dopamine receptor agonist, induces repetitive, stereotyped behaviors in rodents, which is considered a model for the positive symptoms of psychosis.[13][14] Traditional antipsychotics block these behaviors by antagonizing dopamine receptors. Alstonine has also been found to inhibit apomorphine-induced stereotypy, further supporting its antipsychotic-like potential.[6][8]
Haloperidol-Induced Catalepsy
Catalepsy, a state of motor rigidity and immobility, is a well-established animal model for the extrapyramidal side effects (EPS) induced by typical antipsychotics like haloperidol.[12][15] A key feature of atypical antipsychotics is their ability to reverse or not induce catalepsy. Significantly, alstonine has been shown to prevent haloperidol-induced catalepsy, a profile similar to that of atypical antipsychotics and indicative of a lower risk for EPS.[6][8]
Experimental Protocols
Amphetamine-Induced Lethality in Grouped Mice
-
Animals: Male Swiss mice are typically used.
-
Procedure: Mice are housed in groups (e.g., 10 per cage). A lethal dose of d-amphetamine sulfate (B86663) (e.g., 10-15 mg/kg) is administered intraperitoneally (i.p.). The test compound (alstonine or a reference antipsychotic) or vehicle is administered i.p. at a specified time (e.g., 30-60 minutes) before the amphetamine challenge.
-
Endpoint: The number of surviving animals is recorded at regular intervals over a 24-hour period. A significant increase in survival in the drug-treated group compared to the vehicle group indicates a protective, antipsychotic-like effect.[16][17][18][19]
Apomorphine-Induced Stereotypy in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure: Rats are individually housed in observation cages. The test compound or vehicle is administered at a set time before the injection of apomorphine hydrochloride (e.g., 1-5 mg/kg, subcutaneously or i.p.).
-
Endpoint: Immediately after apomorphine administration, stereotyped behaviors (e.g., sniffing, licking, gnawing, and head movements) are scored by a trained observer, typically at 5- or 10-minute intervals for a period of 1-2 hours. A reduction in the stereotypy score in the drug-treated group compared to the vehicle group suggests an antipsychotic effect.[13][14][20][21][22]
Haloperidol-Induced Catalepsy in Mice
-
Animals: Male Swiss mice are frequently used.
-
Procedure: Catalepsy is induced by the administration of haloperidol (e.g., 1-2 mg/kg, i.p.). The test compound or vehicle is administered at a specific time before or after the haloperidol injection.
-
Endpoint: Catalepsy is assessed at various time points after haloperidol administration using the bar test. The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time taken for the mouse to remove its paws from the bar is measured. A significant reduction in the cataleptic score in the alstonine-treated group compared to the vehicle group indicates an anti-cataleptic effect.[12][15][23][24][25]
Signaling Pathways: A Tale of Two Mechanisms
The divergent receptor binding profiles of alstonine and traditional antipsychotics translate into fundamentally different intracellular signaling cascades.
Traditional Antipsychotics: The D2 Receptor Blockade Pathway
Traditional antipsychotics, by blocking D2 receptors, interfere with the canonical Gαi/o-protein coupled signaling pathway. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[26][27][28] This cascade of events is believed to underlie the therapeutic effects on the positive symptoms of schizophrenia, as well as the adverse effects.
Alstonine: An Indirect and Modulatory Approach
The mechanism of action of alstonine is more nuanced and appears to involve an indirect modulation of dopaminergic and serotonergic systems. Evidence suggests that alstonine's antipsychotic-like effects are mediated through serotonin 5-HT2A/2C receptors.[7][9] Antagonism of these receptors can modulate dopamine release in different brain regions.[29] Furthermore, some studies suggest that alstonine may increase dopamine uptake, which would lead to a decrease in synaptic dopamine levels.[30][31][32] This multifaceted mechanism, which bypasses direct D2 receptor blockade, likely contributes to its atypical profile and potentially more favorable side-effect profile.
Experimental Workflow: From Compound to Candidate
The preclinical evaluation of a novel antipsychotic candidate like alstonine follows a structured workflow designed to assess its efficacy and safety profile.
References
- 1. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Tribulus terrestris on Haloperidol-induced Catalepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 𝒟-Amphetamine and Antipsychotic Drug Effects on Latent Inhibition in Mice Lacking Dopamine D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 18. Antipsychotics for Amphetamine Psychosis. A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum | eNeuro [eneuro.org]
- 20. researchgate.net [researchgate.net]
- 21. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A reexamination of apomorphine induced stereotypy in the rat in light of self administration experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 25. reversing haloperidol-induced catalepsy: Topics by Science.gov [science.gov]
- 26. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A dopaminergic mechanism of antipsychotic drug efficacy, failure, and failure reversal: the role of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Alstoyunine E: A Procedural Guide
I. Understanding the Hazards
Alstoyunine E, likely related to the known indole (B1671886) alkaloid alstonine, should be handled with the utmost care. Alstonine has been identified as a bioactive compound with antipsychotic properties.[2][3][4] Due to its pharmacological activity, it should be assumed to be toxic if ingested, inhaled, or absorbed through the skin. General hazards associated with potent alkaloids include potential skin, eye, and respiratory tract irritation.[1] Release into the environment should be avoided as it may be harmful to aquatic life.[1]
| Hazard Category | Description | Source |
| Toxicity | Many alkaloids are toxic if ingested, inhaled, or absorbed through the skin, with potential for severe systemic effects.[1] Alstonine is known to be a potent antipsychotic agent.[3][4] | [1][3][4] |
| Irritation | Can cause skin, eye, and respiratory tract irritation upon contact.[1] | [1] |
| Environmental Hazard | May be harmful to aquatic life. Release into the environment should be avoided.[1] | [1] |
II. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Gloves: Nitrile or other chemical-resistant gloves are essential.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]
-
Respiratory Protection: If working with powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.[1]
III. Spill and Contamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area and ensure adequate ventilation.[1]
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE as listed above.[1]
-
Contain the Spill:
-
Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container. For final decontamination, wipe the area with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., absorbent, paper towels, gloves) must be placed in a sealed, properly labeled hazardous waste container for disposal.[1]
IV. Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.[1][5]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.[6]
-
Collect all solid this compound waste (e.g., unused product, contaminated labware) in a designated, clearly labeled, and sealed container.[6]
-
Collect all liquid this compound waste (e.g., solutions, solvent rinses) in a separate, designated, and sealed container made of compatible material.[6][7]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[1][8] Chemical formulas or abbreviations are not acceptable.[8]
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Keep containers tightly closed except when adding waste.[1][8]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Under no circumstances should hazardous waste be disposed of down the drain.[8]
V. Disposal of Empty Containers
Chemical containers that have been emptied of their contents by normal methods must be properly decontaminated before disposal.[5]
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.[5][8]
-
Collect Rinsate: The solvent rinsate must be collected and treated as hazardous liquid waste.[8]
-
Final Rinse: After the solvent rinse, perform a final triple rinse with water.[8]
-
Disposal of Rinsed Container: Once the container is free of hazardous chemical residues, remove or deface any hazard labels. It may then be placed in the regular laboratory trash or recycling receptacles, as per your institution's policy.[5]
Experimental Workflow for this compound Disposal
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Alstonine | C21H20N2O3 | CID 441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Protocols for Handling Alstoyunine E
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for the handling and disposal of Alstoyunine E based on general best practices for potent indole (B1671886) alkaloids. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this guidance is derived from information on structurally related compounds and general laboratory safety protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Personal Protective Equipment (PPE)
A multi-layered defense is crucial when handling potent compounds like this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloved. | To prevent skin contact, which may be toxic or cause severe irritation.[1][2] Change gloves frequently and immediately if contaminated. |
| Body Protection | A disposable, solid-front gown with a back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). A lab coat can be worn for low-risk activities.[1][3] | To shield the body from accidental spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. In case of insufficient ventilation or when handling powders, a NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended. | To avoid inhalation of powders or aerosols. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
I. Pre-Handling and Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Gather Materials: Before starting, ensure all necessary materials, including vials, solvents, absorbent pads, and waste containers, are inside the containment area.
-
PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.
II. Handling this compound
-
Weighing: If handling a powder, weigh the compound within the fume hood on a tared weigh paper or in a container. Use care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
General Handling: Always handle the compound within the designated containment area. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory area.
III. Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or generates significant aerosols, evacuate the area.
-
Containment:
-
Liquids: Cover the spill with an absorbent pad, working from the outside in.
-
Solids: Gently cover the spill with a damp absorbent pad to prevent the powder from becoming airborne.
-
-
Cleanup: Wearing appropriate PPE, clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed, labeled hazardous waste container.
IV. Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be considered hazardous waste.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Do not pour this compound waste down the drain.
Logical Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
